molecular formula C8H9F2N3O B067742 2-Morpholino-4,6-difluoropyrimidine CAS No. 189003-02-9

2-Morpholino-4,6-difluoropyrimidine

Cat. No.: B067742
CAS No.: 189003-02-9
M. Wt: 201.17 g/mol
InChI Key: LYPCALKMNKGFTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholino-4,6-difluoropyrimidine (CAS 189003-02-9) is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring attached to a difluoropyrimidine core, a structure known to contribute to favorable physicochemical properties and biological activity. This chemical serves as a valuable synthetic building block for creating more complex molecules. Research indicates that compounds featuring the pyrimidine-morpholine hybrid structure are investigated for their antimicrobial properties , showing activity against bacterial strains such as E. coli and K. pneumonia , as well as antifungal potential . The morpholine ring is a prevalent pharmacophore in drug discovery, often included to enhance a molecule's solubility and metabolic stability . Furthermore, the pyrimidine scaffold is a cornerstone in medicinal chemistry, found in molecules with a wide range of biological activities, making this compound a versatile intermediate for developing new therapeutic agents . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4,6-difluoropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPCALKMNKGFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355559
Record name 2-Morpholino-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189003-02-9
Record name 2-Morpholino-4,6-difluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholino-4,6-difluoropyrimidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Strategic Importance

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to a vast array of therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for the design of molecules that can modulate biological processes. When functionalized with fluorine atoms and a morpholine moiety, the resulting compound, 2-Morpholino-4,6-difluoropyrimidine, emerges as a building block of significant strategic value.

The morpholine ring is a privileged pharmacophore, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[2][3] Simultaneously, the introduction of fluorine atoms can profoundly influence a molecule's metabolic profile and binding affinity to target proteins.[4] This guide provides a detailed exploration of the chemical properties of this compound, offering insights into its synthesis, reactivity, and potential as a key intermediate in the development of next-generation therapeutics.

Compound Identification and Core Properties

Precise identification is critical for any chemical entity. The core attributes of this compound are summarized below. While extensive experimental data is not widely published, a combination of data from closely related analogs and computational predictions provides a solid foundation for its characteristics.

IdentifierValue
IUPAC Name 4-(4,6-difluoropyrimidin-2-yl)morpholine
CAS Number 688050-70-2
Molecular Formula C₈H₉F₂N₃O
Molecular Weight 201.18 g/mol
Canonical SMILES C1COCC1N2C(=NC(=CC(=N2)F)F)
Physicochemical and Computed Properties

The physical state and solubility are critical parameters for reaction setup and purification. The following table includes predicted properties that inform its handling and reactivity.

PropertyValue / ObservationSource
Topological Polar Surface Area 44.24 ŲPredicted
Hydrogen Bond Acceptors 4Predicted
Hydrogen Bond Donors 0Predicted
Rotatable Bonds 1Predicted
LogP 0.88Predicted
Solubility Likely soluble in common organic solvents like DCM, THF, Ethyl Acetate.Inferred

Synthesis and Reaction Mechanism

The primary route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental to the functionalization of electron-deficient aromatic and heteroaromatic rings.

Causality of the Synthetic Approach

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the strong electron-withdrawing nature of the fluorine atoms at the C4 and C6 positions. This electronic arrangement makes these positions highly electrophilic and thus susceptible to attack by nucleophiles. The fluorine atoms also serve as excellent leaving groups, facilitating the substitution reaction.

The most logical and efficient precursor for this synthesis is 2,4,6-trifluoropyrimidine.[5] Morpholine, a secondary amine, acts as the nucleophile. The reaction is typically regioselective, with the C2 position being less reactive than the C4 and C6 positions, allowing for a clean substitution.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification SM1 2,4,6-Trifluoropyrimidine Reaction Nucleophilic Aromatic Substitution (SNAr) SM1->Reaction SM2 Morpholine SM2->Reaction Workup Aqueous Work-up Reaction->Workup 1. Quench 2. Extract Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product This compound Purify Column Chromatography Workup->Purify Purify->Product

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via SNAr

This protocol describes a self-validating system for the synthesis, where progress can be monitored to ensure completion before proceeding to purification.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4,6-trifluoropyrimidine (1.0 eq).

  • Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent such as acetonitrile or THF. Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq), to the solution.

  • Nucleophile Addition: Slowly add morpholine (1.1 eq) to the reaction mixture at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours). The consumption of the starting material validates that the reaction has proceeded.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the crude residue between an organic solvent (e.g., Dichloromethane or Ethyl Acetate) and water.

  • Extraction & Drying: Separate the organic layer. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield pure this compound. The purity of the final product, confirmed by NMR, validates the success of the purification step.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. This pathway is energetically favorable due to the formation of a resonance-stabilized intermediate.

  • Nucleophilic Attack (Addition): The nitrogen atom of morpholine attacks one of the electron-deficient carbons (C4 or C6, which are equivalent in the starting material, but substitution occurs at C2 in 2,4,6-trifluoropyrimidine), breaking the aromaticity of the pyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen and fluorine atoms of the ring, stabilizing the intermediate.

  • Leaving Group Elimination: The fluoride ion, an excellent leaving group, is eliminated from the Meisenheimer complex. This step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. The following data is predicted based on the known chemical shifts of the pyrimidine, morpholine, and fluoro- substituents.[4][6]

TechniqueExpected Observations
¹H NMR ~ 5.8 - 6.2 ppm: Singlet or triplet (due to coupling with F), 1H (C5-H of pyrimidine ring). ~ 3.7 - 3.9 ppm: Triplet or multiplet, 4H (CH₂-N of morpholine). ~ 3.6 - 3.8 ppm: Triplet or multiplet, 4H (CH₂-O of morpholine).
¹³C NMR ~ 160 - 165 ppm (d, ¹JCF ≈ 240-260 Hz): C4 and C6 (carbons attached to fluorine). ~ 155 - 160 ppm: C2 (carbon attached to morpholine). ~ 85 - 95 ppm (t, ²JCF ≈ 20-30 Hz): C5 (carbon between the two C-F bonds). ~ 66 - 68 ppm: CH₂-O of morpholine. ~ 43 - 45 ppm: CH₂-N of morpholine.
¹⁹F NMR A single resonance is expected in the typical range for fluoropyrimidines.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 202.08.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a confluence of three structural motifs prized in drug discovery.

  • The Pyrimidine Core: This heterocycle is a proven scaffold for engaging with a multitude of biological targets, including kinases, proteases, and GPCRs.[1]

  • The Morpholine Group: Often used as a "hinge-binder" in kinase inhibitors, the oxygen atom of the morpholine can form critical hydrogen bonds within an ATP-binding pocket.[7] It also imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are crucial for developing viable drug candidates.[2][3]

  • The Difluoro Substituents: The remaining fluorine atoms at the C4 and C6 positions are not merely passive elements. They serve as reactive handles for further functionalization, allowing for the sequential and regioselective introduction of other nucleophiles. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This iterative process is the cornerstone of modern drug optimization, allowing scientists to fine-tune a molecule for optimal potency, selectivity, and pharmacokinetic profile.

Derivatives of morpholinopyrimidines have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents and PI3K/Akt/mTOR inhibitors for cancer therapy.[1][8] The title compound is therefore a highly valuable intermediate for the synthesis of such complex and potentially therapeutic molecules.

References

  • Bansal, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Yadav, P., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry.
  • Vasilev, A. A., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 23, 3943-3965.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate.
  • PubChem. (n.d.). 4,6-difluoro-N,N-dimethylpyrimidin-2-amine. National Center for Biotechnology Information.
  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
  • Royal Society of Chemistry. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. ResearchGate.
  • Trushkov, I. V., & Philimonov, D. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • Durham E-Theses. (n.d.). Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham University.
  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. National Center for Biotechnology Information.
  • LookChem. (n.d.). Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE.
  • PubChem. (n.d.). 2,4,6-Trifluoropyrimidine. National Center for Biotechnology Information.
  • ResearchGate. (2007). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph.
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
  • PubChem. (n.d.). 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (2021). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ResearchGate. (2018). Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine.
  • MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Challenge of a Novel Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone, serving as the foundational structure for a multitude of biologically active agents.[1][2] Its derivatization offers a fertile ground for the discovery of novel therapeutics. The subject of this guide, 2-Morpholino-4,6-difluoropyrimidine, represents a confluence of three key structural motifs: the pyrimidine core, a morpholino substituent at the 2-position, and geminal fluorine atoms at the 4- and 6-positions. While direct and specific mechanistic studies on this precise molecule are not yet prevalent in publicly accessible literature, its constituent parts provide a strong basis for inferring its likely biological activities and mechanisms of action.

This guide, therefore, adopts a predictive and analytical approach. By examining robust data from closely related structural analogs, we can construct a high-confidence portrait of the probable molecular targets and cellular pathways modulated by this compound. This document is structured to provide not just a summary of potential actions, but also the experimental logic and detailed protocols necessary to empirically validate these hypotheses.

Part 1: Inferred Mechanism I - Modulation of Inflammatory Pathways

The presence of the morpholinopyrimidine scaffold strongly suggests a potential role in the modulation of inflammatory responses. Numerous studies on related derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of key enzymes in pro-inflammatory signaling cascades.[1][3][4][5][6]

Core Hypothesis: Inhibition of iNOS and COX-2

A primary driver of inflammation is the overexpression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators.[1][5] Research on various morpholinopyrimidine derivatives has shown their ability to dramatically reduce the production of NO and suppress the expression of both iNOS and COX-2 at the mRNA and protein levels in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[3][4][5][6]

Molecular docking studies on these analogs further support this hypothesis, indicating a high binding affinity for the active sites of both iNOS and COX-2.[3][4][6] The mechanism appears to involve hydrophobic interactions within the enzyme's active site, effectively blocking substrate access.

Visualizing the Anti-Inflammatory Pathway

The following diagram illustrates the LPS-induced inflammatory pathway in macrophages and the hypothesized points of inhibition by this compound based on analog data.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Signaling Cascade TLR4->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription COX2_mRNA COX-2 mRNA Nucleus->COX2_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO PGs Prostaglandins COX2_Protein->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Compound 2-Morpholino-4,6- difluoropyrimidine Compound->NFkB May Inhibit Transcription Compound->iNOS_Protein Inhibits Compound->COX2_Protein Inhibits

Caption: Hypothesized Anti-Inflammatory Mechanism of Action.

Experimental Protocol: Validating iNOS/COX-2 Inhibition

This protocol outlines a self-validating system to test the inhibitory effects of this compound on iNOS and COX-2 expression.

Objective: To quantify the effect of the test compound on LPS-induced NO production and iNOS/COX-2 protein expression in RAW 264.7 macrophages.

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in appropriate plates: 96-well plates for NO assay (1.5 x 10⁵ cells/well) and 6-well plates for Western Blotting (2 x 10⁶ cells/well). Incubate for 24 hours.

  • Compound and LPS Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group (no LPS, no compound).

  • Nitric Oxide (NO) Production Measurement (Griess Assay):

    • After 24h incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Protein Expression Analysis (Western Blot):

    • Harvest cells from the 6-well plates and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against iNOS (1:1000), COX-2 (1:1000), and a loading control like β-actin (1:5000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control.

Part 2: Inferred Mechanism II - Kinase Inhibition

The morpholinopyrimidine scaffold is a privileged structure in the design of kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway.[7][8][9] The morpholine ring is a key feature, often forming a critical hydrogen bond with the hinge region of the kinase active site.[9]

Core Hypothesis: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9] Several morpholinopyrimidine derivatives have been synthesized and identified as potent inhibitors of PI3K and/or mTOR.[7][9][10] Some have demonstrated potency greater than well-characterized pan-PI3K inhibitors like ZSTK474.[7] The inhibitory action at the top of this cascade (PI3K) prevents the downstream phosphorylation and activation of key effectors like Akt, leading to cell cycle arrest and apoptosis.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

This diagram shows the PI3K/Akt/mTOR signaling cascade and the predicted point of inhibition by this compound.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 2-Morpholino-4,6- difluoropyrimidine Compound->PI3K Inhibits

Caption: Hypothesized PI3K/Akt/mTOR Pathway Inhibition.

Experimental Protocol: Validating PI3K Pathway Inhibition

This protocol provides a method to assess the direct inhibition of PI3K and its downstream cellular effects.

Objective: To determine if this compound inhibits PI3K kinase activity and the subsequent phosphorylation of Akt in a relevant cancer cell line.

Methodology:

  • In Vitro Kinase Assay (Biochemical Assay):

    • Utilize a commercially available PI3K (e.g., PI3Kα) enzyme assay kit (e.g., ADP-Glo™ or Lanthascreen™).

    • Prepare a reaction mixture containing recombinant PI3K enzyme, its lipid substrate (PIP2), and ATP in a kinase buffer.

    • Add a range of concentrations of this compound to the reaction wells.

    • Initiate the kinase reaction and incubate according to the manufacturer's instructions.

    • Stop the reaction and measure the output signal (luminescence or fluorescence), which is proportional to the amount of ADP produced or substrate consumed.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

  • Cell-Based Phospho-Akt Analysis (Western Blot):

    • Select a cancer cell line with a known active PI3K pathway (e.g., PC-3, MCF-7).

    • Seed cells in 6-well plates and allow them to adhere.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activity.

    • Pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes.

    • Immediately lyse the cells in RIPA buffer with phosphatase and protease inhibitors.

    • Perform Western Blotting as described in section 1.3, using primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Quantify the ratio of phospho-Akt to total Akt to determine the extent of pathway inhibition.

Part 3: Data Summary of Related Analogs

To provide a quantitative context for the predicted activity, the following table summarizes the biological data reported for structurally related morpholinopyrimidine derivatives.

Compound ClassTarget(s)AssayReported ActivityReference
Phenyl morpholinopyrimidine derivativesiNOS / COX-2NO Production in RAW 264.7 cellsSignificant reduction at 12.5 µM[6]
Trisubstituted morpholinopyrimidinesPI3KPI3K Inhibition Assay1.5–3 times more potent than ZSTK474[7][8]
2,4-dianilinopyrimidine derivativesFAKFAK Kinase AssayIC₅₀ = 0.047 µM (for lead compound 8a)[11]
Sulfonyl-morpholino-pyrimidinesmTORmTOR Kinase AssayPotent inhibition in enzyme and cellular assays[10]

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be empirically determined, a strong, evidence-based inference can be made from its structural analogs. The data overwhelmingly suggest two primary, non-mutually exclusive pathways: anti-inflammatory action via iNOS/COX-2 inhibition and anti-proliferative action via kinase inhibition, most notably of the PI3K/Akt/mTOR pathway .

The difluoro-substituents at the 4 and 6 positions are expected to enhance the molecule's potency and metabolic stability, potentially making it a more effective agent than its non-fluorinated counterparts.

The immediate path forward for any research program involving this molecule is clear:

  • Empirical Validation: Execute the detailed experimental protocols outlined in this guide to confirm the hypothesized mechanisms.

  • Kinome Profiling: Conduct a broad kinase screen to identify the full spectrum of kinase targets and assess selectivity.

  • In Vivo Studies: If in vitro activity is confirmed, progress to in vivo models of inflammation (e.g., LPS-induced endotoxemia) or cancer (e.g., xenograft models) to evaluate efficacy and pharmacokinetics.

This foundational work will be critical in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). PubMed. [Link]
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). PubMed Central. [Link]
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2022).
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (2018). MDPI. [Link]
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2023).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024).
  • Morpholines. Synthesis and Biological Activity. (2013).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [Link]
  • Biological activities of morpholine derivatives and molecular targets involved. (2024).
  • Synthesis and cytotoxic activity of novel 2,6-disubstituted-4-mor-pholinothieno[3,2-d]pyrimidines as potent anti-tumor agents. (2017).
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). PubMed. [Link]
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
  • Synthesis pharmacological evaluation and docking studies of pyrimidine deriv

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 2-Morpholino-4,6-difluoropyrimidine

The pyrimidine scaffold is a cornerstone in the design of a vast array of biologically active molecules, including numerous approved pharmaceuticals. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated pyrimidines are a critical class of compounds in modern drug discovery. The morpholine moiety is also a prevalent feature in many drug candidates, often imparting favorable properties such as improved aqueous solubility and metabolic stability.

This compound combines these key structural features, making it a promising building block for the synthesis of novel therapeutic agents. Accurate and unambiguous structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound, this section presents predicted spectroscopic data. These predictions are based on established principles of spectroscopy and are supported by experimental data from analogous compounds, such as 2-ethoxy-4,6-difluoropyrimidine and other morpholine-substituted aromatics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide a wealth of information about its molecular structure.

The proton NMR spectrum is expected to show signals corresponding to the morpholine ring protons and the single proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-5 (pyrimidine)6.0 - 6.5t1H
H-2', H-6' (morpholine, N-CH₂)3.7 - 3.9t4H
H-3', H-5' (morpholine, O-CH₂)3.6 - 3.8t4H
  • Causality of Chemical Shifts: The pyrimidine ring is electron-deficient, which would typically deshield the H-5 proton. However, the electron-donating effect of the morpholino group via its nitrogen atom will partially counteract this, leading to an upfield shift compared to unsubstituted 4,6-difluoropyrimidine. The protons of the morpholine ring will appear in the typical aliphatic region, with the protons adjacent to the nitrogen (H-2', H-6') expected to be slightly downfield from those adjacent to the oxygen (H-3', H-5') due to the differing electronegativity.

  • Coupling: The H-5 proton on the pyrimidine ring is expected to show a triplet multiplicity due to coupling with the two adjacent fluorine atoms (⁴JHF). The morpholine protons will exhibit triplet multiplicities due to coupling with the adjacent methylene groups.

The carbon NMR spectrum will be characterized by signals for the pyrimidine ring carbons and the morpholine ring carbons. A key feature will be the observation of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-2 (pyrimidine)162 - 165s
C-4, C-6 (pyrimidine)165 - 168d, ¹JCF ≈ 240-260 Hz
C-5 (pyrimidine)90 - 95t, ²JCF ≈ 20-30 Hz
C-2', C-6' (morpholine, N-CH₂)43 - 46s
C-3', C-5' (morpholine, O-CH₂)66 - 69s
  • Expert Interpretation: The carbons directly bonded to fluorine (C-4 and C-6) will appear as doublets with large one-bond coupling constants (¹JCF). The C-5 carbon will appear as a triplet due to two-bond coupling to both fluorine atoms (²JCF). The C-2 carbon, substituted with the morpholino group, will be a singlet. The chemical shifts of the pyrimidine carbons are significantly influenced by the electronegative fluorine atoms and the nitrogen atoms within the ring.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.

Table 3: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F-4, F-6-70 to -80d
  • Authoritative Grounding: The chemical shift is referenced to CFCl₃. The fluorine atoms at the C-4 and C-6 positions are equivalent and are expected to appear as a single signal. This signal will likely be a doublet due to coupling with the H-5 proton (⁴JFH).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000C-H stretchingMorpholine CH₂
1600 - 1650C=N, C=C stretchingPyrimidine ring
1400 - 1500C-H bendingMorpholine CH₂
1200 - 1350C-N stretchingMorpholine
1000 - 1200C-F stretchingAryl fluoride
1100 - 1150C-O-C stretchingMorpholine
  • Field-Proven Insight: The most characteristic bands will be the strong C-F stretching absorptions in the 1000-1200 cm⁻¹ region and the pyrimidine ring stretching vibrations. The C-H stretching of the morpholine ring will be observed in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion: For this compound (C₈H₉F₂N₃O), the expected exact mass of the molecular ion [M]⁺˙ is approximately 201.0714 u. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

  • Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation of the morpholine ring and loss of small neutral molecules. A prominent fragmentation pathway would be the loss of a C₂H₄O fragment from the morpholine ring. The pyrimidine ring is expected to be relatively stable.

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans will be necessary to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a solution in a volatile solvent.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Visualization of Molecular Structure and Spectroscopic Relationships

Molecular Structure

Caption: Chemical structure of this compound.

NMR Correlation Workflow

G cluster_nmr NMR Spectroscopy 1H_NMR ¹H NMR (Proton Environment) 2D_COSY 2D COSY (¹H-¹H Correlations) 1H_NMR->2D_COSY 2D_HSQC 2D HSQC (¹H-¹³C Correlations) 1H_NMR->2D_HSQC 2D_HMBC 2D HMBC (Long-Range ¹H-¹³C Correlations) 1H_NMR->2D_HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->2D_HSQC 13C_NMR->2D_HMBC 19F_NMR ¹⁹F NMR (Fluorine Environment) Structure Final Structure 19F_NMR->Structure 2D_COSY->Structure 2D_HSQC->Structure 2D_HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR techniques.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and comparative data from analogous structures, this document offers valuable insights for researchers working on the synthesis and characterization of this and related fluorinated pyrimidine compounds. The provided experimental protocols and data interpretation frameworks are designed to be a practical resource in the laboratory, ensuring the scientific integrity and trustworthiness of structural assignments in the absence of published experimental spectra.

References

While specific experimental data for this compound is not cited due to its limited availability in the public domain, the principles and comparative data are drawn from established spectroscopic knowledge and literature on related compounds. For general principles and data on related structures, please refer to standard organic chemistry and spectroscopy textbooks and the following types of resources:

  • NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Provides context on the synthesis and reactivity of fluorinated heterocycles).

Introduction: The Significance of the Fluorinated Morpholinopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 2-Morpholino-4,6-difluoropyrimidine

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of nucleic acids and a wide array of therapeutic agents.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][4] Within this class, this compound stands out as a critical building block in the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors used in oncology. The morpholine moiety often enhances aqueous solubility and provides a key interaction point with biological targets, while the difluoropyrimidine core acts as a stable, bioisosteric replacement for other aromatic systems, modulating electronic properties and metabolic stability.[1][5]

This guide provides a detailed examination of the primary starting materials and synthetic strategies for preparing this compound, tailored for researchers and professionals in drug development. We will delve into the core chemical principles, provide field-proven experimental protocols, and explain the causality behind methodological choices to ensure both scientific accuracy and practical applicability.

Part 1: The Core Synthesis Strategy - Nucleophilic Aromatic Substitution (SNAr)

The principal method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is highly effective for electron-deficient aromatic systems, such as pyrimidines, where the ring nitrogen atoms act as powerful electron-withdrawing groups.[6][7][8]

Mechanism and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The nucleophile (morpholine) attacks one of the electron-deficient carbons bearing a leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9] The negative charge in this complex is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a crucial stabilizing factor.[10]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a fluoride ion).

The presence of highly electronegative fluorine atoms on the pyrimidine ring serves a dual purpose: they strongly activate the ring towards nucleophilic attack through the inductive effect and act as excellent leaving groups in the elimination step.[6][8] This makes polyfluorinated pyrimidines exceptionally reactive substrates for SNAr reactions.

Part 2: Primary Starting Materials

The selection of starting materials is dictated by their reactivity, commercial availability, cost, and the desired regioselectivity of the reaction.

The Pyrimidine Precursor: 2,4,6-Trifluoropyrimidine

The most direct and widely used precursor is 2,4,6-trifluoropyrimidine.[11]

  • Reactivity: All three fluorine atoms on the ring are susceptible to substitution. The positions at C4 and C6 are electronically equivalent and generally the most reactive, followed by the C2 position. This reactivity is governed by the ability of the ring nitrogens to stabilize the negative charge in the Meisenheimer intermediate. Attack at C4/C6 allows for resonance delocalization onto both ring nitrogens, whereas attack at C2 allows delocalization onto only one. However, reaction conditions can be tuned to favor substitution at a specific position.

  • Causality of Choice: Using 2,4,6-trifluoropyrimidine allows for a direct, single-step synthesis. By controlling the stoichiometry (using one equivalent of morpholine), monosubstitution can be achieved with high efficiency.

The Nucleophile: Morpholine

Morpholine is a secondary amine that is commonly employed in pharmaceutical synthesis.

  • Properties: It is a good nucleophile due to the lone pair of electrons on the nitrogen atom. Its cyclic structure imparts conformational rigidity. The ether oxygen within the ring can act as a hydrogen bond acceptor, often improving the pharmacokinetic properties of the final drug molecule.[12]

  • Causality of Choice: Morpholine is readily available, inexpensive, and its reaction with activated pyrimidines is typically clean and high-yielding. Its presence is a well-established motif in many approved drugs, making it a trusted component in drug design.[5][13]

Data Summary: Starting Material Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Role
2,4,6-TrifluoropyrimidineC₄HF₃N₂134.06[11]~105-106Electrophilic pyrimidine core[11]
MorpholineC₄H₉NO87.12~129Nucleophile[12]

Part 3: Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound from 2,4,6-trifluoropyrimidine. This procedure is designed to be self-validating through clear steps for reaction monitoring and purification.

Synthesis of this compound

Objective: To perform a regioselective monosubstitution on 2,4,6-trifluoropyrimidine using morpholine.

Reagents and Materials:

  • 2,4,6-Trifluoropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (10 mL per 1 mmol of the limiting reagent).

  • Reagent Addition: Add 2,4,6-trifluoropyrimidine (1.0 eq). To this solution, add DIPEA (1.2 eq) or K₂CO₃ (1.5 eq) to act as a base to quench the HF generated during the reaction. Cool the mixture to 0 °C in an ice bath.

  • Nucleophile Introduction: Slowly add morpholine (1.0 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent disubstitution.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrimidine is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

Synthetic Workflow Diagram

SynthesisWorkflow reagent reagent process process product product condition condition TFP 2,4,6-Trifluoropyrimidine Reaction S_NAr Reaction TFP->Reaction Morpholine Morpholine Morpholine->Reaction Base DIPEA or K2CO3 Base->Reaction Solvent Acetonitrile (0 °C to RT) Solvent->Reaction Crude Crude Product Mixture Reaction->Crude 2-4h Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Crude->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct AlternativeRoute start_mat start_mat intermediate intermediate final_product final_product A O-Ethylisourea + Diethyl Malonate B 2-Ethoxy-4,6-dihydroxypyrimidine A->B Cyclocondensation C 2-Ethoxy-4,6-dichloropyrimidine B->C Chlorination (POCl3) D 2-Ethoxy-4,6-difluoropyrimidine C->D Fluorination (KF) E Final Product D->E S_NAr (Morpholine)

Caption: Multi-step synthesis from dihydroxypyrimidine precursors.

Conclusion

The synthesis of this compound is a cornerstone reaction for accessing a multitude of advanced pharmaceutical intermediates. The primary and most efficient pathway relies on the SNAr reaction between 2,4,6-trifluoropyrimidine and morpholine, a process favored for its high yield and operational simplicity. Understanding the underlying mechanism, the role of the starting materials, and the critical parameters of the experimental protocol is essential for any researcher in the field of drug discovery and development. By mastering these principles, scientists can reliably produce this key building block and accelerate the development of next-generation therapeutics.

References

  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. [Link]
  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. (n.d.).
  • (PDF) Morpholines. Synthesis and Biological Activity. (n.d.).
  • Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem. (n.d.). lookchem. [Link]
  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. (n.d.).
  • 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985. (n.d.). PubChem. [Link]
  • 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677. (n.d.). PubChem. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
  • Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. (n.d.). Durham E-Theses. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Advanced Research and Reviews. [Link]
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC. (n.d.). PubMed Central, NIH. [Link]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing. [Link]
  • 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. (n.d.).
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Taylor & Francis Online. [Link]
  • 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. [Link]
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (n.d.). MDPI. [Link]
  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. [Link]
  • Synthesis of new pyrimidine derivatives. | Download Scientific Diagram. (n.d.).
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. [Link]

Sources

biological activity of 2-Morpholino-4,6-difluoropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Morpholino-4,6-difluoropyrimidine Derivatives as Kinase Inhibitors

Executive Summary

The this compound scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism of action, and diverse biological activities of these derivatives. The core focus is on their potent inhibitory effects against the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1][2] We will explore the structure-activity relationships that govern their potency and selectivity, detail their anticancer and anti-inflammatory properties, and provide validated, step-by-step experimental protocols for their biological evaluation. This document serves as a foundational resource, synthesizing field-proven insights to accelerate research and development of this promising class of therapeutic agents.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The design of small molecule kinase inhibitors often relies on heterocyclic scaffolds that can effectively mimic the adenine region of ATP, anchoring the molecule within the enzyme's active site. The this compound structure has proven to be an exceptionally effective core for this purpose, owing to the synergistic contributions of its constituent parts.

  • The Pyrimidine Core : As a foundational heterocyclic framework, the pyrimidine ring is a well-established pharmacophore in numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, crucial for interacting with the hinge region of the kinase ATP-binding pocket.[3] This interaction is a hallmark of many Type I kinase inhibitors.[4]

  • The 2-Morpholino Group : The morpholine moiety is frequently incorporated into kinase inhibitors for several key reasons.[5] Its oxygen atom is a critical hydrogen bond acceptor, capable of forming a strong, stabilizing interaction with key residues in the active site, such as Val851 in PI3Kα.[3] Furthermore, the morpholine ring generally enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of the drug candidate.

  • The 4,6-Difluoro Substitution : Fluorine substitution is a cornerstone of modern drug design. Introducing fluorine atoms to the pyrimidine ring at the 4 and 6 positions has profound effects. The strong electron-withdrawing nature of fluorine modulates the electronics of the pyrimidine ring, which can influence binding affinity. More importantly, the carbon-fluorine bond is exceptionally strong, making these positions resistant to metabolic degradation (e.g., oxidative metabolism), thereby increasing the compound's half-life. Computational studies have highlighted that the strategic placement of fluorine can significantly enhance inhibitor potency.[2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs essential cellular processes like cell growth, proliferation, survival, and metabolism.[1] Its hyperactivation is a common driver in a wide variety of human cancers, making it a prime target for therapeutic intervention.[6][7] this compound derivatives have been extensively developed as potent inhibitors of key kinases within this pathway, primarily PI3K and mTOR.

These inhibitors function as ATP-competitive antagonists. Their scaffold allows them to bind to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and effectively blocking the signal transduction cascade.[3] The dysregulation of this pathway is associated with various pathological conditions, and its inhibition represents a rational therapeutic approach.[8][9]

Many derivatives based on this scaffold exhibit activity against both PI3K and mTOR, acting as dual inhibitors.[7] This dual-targeting approach can be particularly effective in oncology, as it can circumvent feedback loops that may arise when only one of the kinases is inhibited. For instance, inhibiting mTORC1 alone can sometimes lead to a feedback activation of PI3K via mTORC2, mitigating the therapeutic effect.[9] Dual inhibitors can prevent this escape mechanism.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound derivatives typically proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions on a polyhalogenated pyrimidine precursor, such as 2,4,6-trichloropyrimidine or tetrafluoropyrimidine.[10] The differential reactivity of the halogenated positions allows for a controlled, regioselective introduction of the morpholino group and other desired substituents.

Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

  • Position 2 : The morpholine group at position 2 is generally considered essential for activity, forming a key hydrogen bond with the kinase hinge region.[3]

  • Position 4 : Substitution at this position is a primary point of diversification to modulate potency and selectivity. Attaching various aryl, indole, or urea-containing motifs can lead to highly potent inhibitors. For example, the addition of a hydrogen bond donor motif at the 4-position of a phenyl ring has been shown to be critical for potent mTOR inhibition.[11]

  • Position 5 : While the 4,6-difluoro substitutions are often maintained for metabolic stability, modifying the 5-position, such as with a carbonitrile group, has been explored to develop novel PI3K inhibitors with distinct binding modes and improved pharmacokinetic properties.[3]

Compound/SeriesCore StructureTarget(s)Key SAR InsightReference
BKM-120 Analogues 2,4-dimorpholinopyrimidinePI3KThe morpholine at position 2 forms a critical H-bond with Val851. The pyrimidine is the basic framework for activity.[3]
Compound A10 Pyrimidine-semicarbazonePI3Kα selectiveA specific semicarbazone substitution led to extraordinary subtype selectivity for PI3Kα over other class I isoforms.[12]
Sulfonyl-morpholino-pyrimidines Sulfonyl-morpholino-pyrimidinemTOR selectiveA key hydrogen bond donor motif (e.g., indole or urea) attached to the core via a sulfonyl linker is required for potent mTOR inhibition.[11]
Thieno[3,2-d]pyrimidines Thieno[3,2-d]pyrimidinePI3K/mTOR dualThe thienopyrimidine core allows for the development of potent dual inhibitors, with activity modulated by aroyl hydrazone moieties.[1]

Key Biological Activities and Therapeutic Applications

Anticancer Activity

The primary therapeutic application for this class of compounds is in oncology. Their ability to inhibit the PI3K/mTOR pathway translates into potent anticancer effects across a wide range of human cancer cell lines.

  • Antiproliferative Effects : Derivatives have demonstrated potent, dose-dependent inhibition of proliferation in tumor cell lines such as U87-MG (glioblastoma), MCF-7 (breast cancer), and PC-3 (prostate cancer).[12] Other studies have shown efficacy against lung cancer (A549) and liver cancer (HepG-2) cell lines.[1][13]

  • Induction of Apoptosis and Cell Cycle Arrest : Beyond cytostatic effects, these compounds actively induce programmed cell death (apoptosis). For instance, the highly selective PI3Kα inhibitor, compound A10, was shown to decrease mitochondrial membrane potential, leading to apoptosis and cell cycle arrest at the G2 phase in MCF-7 cells.[12]

  • In Vivo Efficacy : The promising in vitro results have been translated into in vivo models. Compound A10 induced significant tumor regression in a U87-MG xenograft mouse model without obvious signs of toxicity, highlighting its potential as a clinical candidate.[12]

CompoundCell LineAssay TypeIC50Biological OutcomeReference
Compound A10 PI3Kα (enzyme)Kinase Assay0.32 nMPotent & selective inhibition[12]
Compound 3d HepG2 (liver)Proliferation8.50 µMAntiproliferative[13][14]
Compound 8a H1975 (lung)Proliferation0.044 µMAntiproliferative[15]
Compound 10e A549 (lung)Proliferation0.033 µMPotent antiproliferative[16]
Anti-inflammatory Activity

The PI3K/mTOR pathway also plays a role in inflammation. Certain morpholinopyrimidine derivatives have been synthesized and evaluated as anti-inflammatory agents. These compounds were shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells. Mechanistically, they were found to dramatically reduce the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key mediators of the inflammatory response.[17]

Experimental Protocols for Evaluation

To ensure scientific integrity, the biological evaluation of these derivatives must follow robust, validated protocols.

Experimental_Workflow cluster_synthesis Compound Development cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Synthesis Synthesis & Purification KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Synthesis->KinaseAssay Evaluate Target Affinity ProlifAssay Proliferation Assay (MTT / CCK-8) KinaseAssay->ProlifAssay Confirm Cellular Potency WesternBlot Western Blot (Pathway Inhibition) ProlifAssay->WesternBlot Verify Mechanism ApoptosisAssay Apoptosis/Cell Cycle (Flow Cytometry) WesternBlot->ApoptosisAssay Determine Cell Fate Xenograft Xenograft Tumor Model ApoptosisAssay->Xenograft Test In Vivo Efficacy

Caption: Standard workflow for evaluating kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol is designed to measure the direct inhibitory effect of a compound on its target kinase (e.g., PI3Kα or mTOR).[8]

  • Reagent Preparation : Prepare assay buffer, kinase solution (e.g., recombinant human PI3Kα), substrate solution (e.g., PIP2), and ATP solution. Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction : In a 384-well plate, add 2 µL of the test compound dilution. Add 4 µL of the kinase/substrate mix. Initiate the reaction by adding 4 µL of ATP solution.

  • Incubation : Incubate the plate at room temperature for 1-2 hours, allowing the enzymatic reaction to proceed.

  • Detection : Add detection reagents (e.g., Eu-labeled anti-ADP antibody and a ULight™-ADP tracer).

  • Reading : Incubate for 60 minutes and read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.[16]

  • Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the test compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Pathway Analysis

This protocol confirms that the compound inhibits the intended signaling pathway within the cell.[7]

  • Cell Treatment & Lysis : Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin).

  • Secondary Antibody & Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify the band intensities to determine the reduction in phosphorylation of downstream targets relative to the total protein and loading control.

Future Directions and Conclusion

The this compound scaffold represents a highly validated and versatile platform for the development of kinase inhibitors. While significant progress has been made, particularly in targeting the PI3K/mTOR pathway for cancer therapy, several avenues for future research remain. The development of next-generation compounds could focus on achieving even greater isoform selectivity to minimize off-target effects and improve the therapeutic window. Furthermore, exploring the application of these derivatives in other disease areas, such as autoimmune disorders and neurodegenerative diseases where the PI3K/Akt/mTOR pathway is implicated, holds considerable promise.[8][18]

References

  • Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors. PubMed.
  • Second generation of mTOR inhibitors. a: Selected known mTOR kinase... ResearchGate.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate.
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024-10-21).
  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. ResearchGate. (2023-06-27).
  • Current development of the second generation of mTOR inhibitors as anticancer agents.
  • mTOR inhibitors – Knowledge and References. Taylor & Francis.
  • (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine... ResearchGate.
  • Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. PubMed. (2023-10-15).
  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. PubMed. (2021-09-02).
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. NIH.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. (2024-01-19).
  • Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. Durham E-Theses.
  • Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PubMed. (2024-11-01).
  • Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. PubMed. (2015-03-01).
  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH. (2024-01-19).
  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC - NIH.
  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI.
  • Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. Benchchem.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.

Sources

Unlocking the Therapeutic Potential of 2-Morpholino-4,6-difluoropyrimidine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Rational Approach to a Novel Scaffold

In the landscape of modern drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous clinically approved therapeutics.[1] Its versatility in forming crucial hydrogen bonds and acting as a bioisostere for other aromatic systems has cemented its importance in medicinal chemistry.[2] The subject of this guide, 2-Morpholino-4,6-difluoropyrimidine, represents a compelling iteration of this scaffold, integrating a morpholine moiety known to enhance pharmacokinetic profiles and a difluorinated pyrimidine ring that can significantly influence target engagement.[3][4] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the most probable therapeutic targets of this compound and providing a robust framework for their experimental validation. Our approach is grounded in a synthesis of structure-activity relationship (SAR) data from analogous compounds and established biochemical and cellular methodologies, designed to provide a clear and actionable path from hypothesis to validated target.

The Primary Therapeutic Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Nexus

The convergence of structural motifs within this compound strongly suggests its primary therapeutic potential lies in the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers.[5]

The Weight of Evidence: Insights from Analogous Structures

Extensive research has demonstrated that the morpholino-pyrimidine scaffold is a highly effective pharmacophore for targeting PI3K and mTOR kinases.[5] The morpholine group, in particular, is a recurring feature in a multitude of PI3K/mTOR inhibitors, where its oxygen atom can form a critical hydrogen bond within the kinase hinge region.[5]

Structure-activity relationship (SAR) studies of closely related 2-morpholino-6-aryl-pyrimidines have identified this class as potent and selective PI3K inhibitors.[6] Furthermore, the substitution of the pyrimidine ring with various groups has been shown to modulate potency and selectivity across the different PI3K isoforms.[7] The presence of two fluorine atoms at the 4 and 6 positions of the pyrimidine ring in our compound of interest is particularly noteworthy. Fluorine substitution can enhance binding affinity and improve metabolic stability, properties that are highly desirable in kinase inhibitors.[4]

The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer, making it a highly attractive target for therapeutic intervention.[3] PI3K, a family of lipid kinases, phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR, a central regulator of protein synthesis and cell growth.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Kinome_Profiling Compound 2-Morpholino-4,6- difluoropyrimidine Assay Radiometric Kinase Assay ([γ-³³P]ATP + Substrate) Compound->Assay KinasePanel KinasePanel KinasePanel->Assay Quantification Scintillation Counting Assay->Quantification DataAnalysis Inhibition Profile (Heatmap) Quantification->DataAnalysis

Caption: Experimental workflow for kinome profiling.

Confirmation of Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are invaluable for initial screening, it is crucial to confirm that the compound engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing direct target engagement in situ.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) to ~80% confluency.

    • Treat the cells with varying concentrations of this compound or a DMSO vehicle control for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the total protein concentration in the soluble fraction.

    • Analyze the abundance of the target protein (e.g., PI3Kα, mTOR) in the soluble fractions by Western blotting using specific antibodies.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, direct engagement.

CETSA_Workflow CellCulture Cell Culture & Treatment (Compound vs. Vehicle) ThermalChallenge Thermal Challenge (Temperature Gradient) CellCulture->ThermalChallenge Lysis Cell Lysis & Centrifugation ThermalChallenge->Lysis SolubleFraction Soluble Protein Fraction Lysis->SolubleFraction WesternBlot Western Blotting (Target-Specific Antibody) SolubleFraction->WesternBlot DataAnalysis Melting Curve Analysis WesternBlot->DataAnalysis

Sources

A Senior Application Scientist's Guide to the Reactivity of 2-Morpholino-4,6-difluoropyrimidine with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands out as a "privileged structure," a foundational scaffold that appears in a vast array of therapeutic agents.[1][2] Its prevalence is a testament to its synthetic versatility and its ability to engage in critical biological interactions. The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and other crucial pharmacokinetic properties.[3][4][5]

This guide focuses on a particularly valuable building block: 2-morpholino-4,6-difluoropyrimidine. This reagent is engineered for reactivity, serving as a versatile platform for the synthesis of diverse compound libraries. The two fluorine atoms at the C4 and C6 positions are highly activated for displacement, enabling a predictable and powerful method for molecular elaboration: Nucleophilic Aromatic Substitution (SNAr).

This document provides an in-depth technical exploration of the core principles governing the reactivity of this compound. We will delve into the underlying mechanisms, provide field-tested experimental protocols, and discuss the nuances of its reactions with various classes of nucleophiles, empowering researchers to leverage this scaffold in their drug discovery programs.

Pillar 1: The Mechanistic Foundation of SNAr Reactivity

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement but a two-stage addition-elimination process.[1][3][6] Understanding this mechanism is critical to controlling reaction outcomes and troubleshooting synthetic challenges.

  • Step 1: Nucleophilic Addition and Meisenheimer Complex Formation. The process begins with the attack of a nucleophile on one of the electron-deficient carbon centers at either the C4 or C6 position. The pyrimidine ring is inherently electron-poor due to the electron-withdrawing nature of its two nitrogen atoms.[3][7] This effect is powerfully amplified by the two highly electronegative fluorine atoms. The nucleophilic attack breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][6][8]

  • Step 2: Elimination and Aromaticity Restoration. The Meisenheimer complex is a transient species. Aromaticity is restored through the expulsion of a leaving group. In this scaffold, the fluoride ion is an excellent leaving group, and its elimination yields the final substituted pyrimidine product.[1][3]

A key insight for experimental design is that the first step—the nucleophilic attack—is typically the rate-determining step of the reaction.[9] This explains why fluorine, despite the strength of the C-F bond, is such an effective leaving group in this context. Its extreme electronegativity creates a highly electrophilic carbon center, accelerating the initial nucleophilic attack and, consequently, the overall reaction rate.[8][9]

SNAr_Mechanism reagents This compound + Nu-H intermediate Meisenheimer Complex (Resonance-Stabilized Anion) reagents->intermediate Step 1: Addition (Rate-Determining) product Mono-substituted Product + HF intermediate->product Step 2: Elimination

Caption: The two-step Addition-Elimination SNAr mechanism.

Pillar 2: A Practical Guide to Reactivity with Common Nucleophiles

The true utility of this compound lies in its predictable reactivity with a wide range of nucleophiles. By controlling stoichiometry and reaction conditions, chemists can achieve selective mono- or di-substitution, opening the door to complex 2,4,6-trisubstituted pyrimidines.[1][10]

A. Reactions with N-Nucleophiles (Amines)

The amination of this scaffold is one of its most common and robust applications. Primary and secondary amines, both aliphatic and aromatic, react readily to displace a fluorine atom.[1]

  • Causality of Experimental Choice: The reaction generates hydrofluoric acid (HF) as a byproduct. To prevent protonation of the amine nucleophile (rendering it non-nucleophilic) and potential side reactions, a non-nucleophilic organic base is essential. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is an ideal choice due to its steric bulk, which prevents it from competing as a nucleophile.[1][11]

  • Typical Conditions: Reactions are often conducted in aprotic polar solvents like acetonitrile (MeCN), tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from ambient to gentle heating (e.g., 50-80 °C).[1][11]

B. Reactions with O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols are generally less nucleophilic than amines and require activation to react efficiently.

  • Causality of Experimental Choice: To achieve substitution, the alcohol or phenol must be deprotonated to form its corresponding alkoxide or phenoxide. These anionic species are significantly more potent nucleophiles. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is required for this activation step.[7][12] The reaction should be conducted in an anhydrous aprotic solvent to prevent quenching the base and the generated nucleophile.

  • Typical Conditions: The reaction is typically performed in anhydrous solvents like THF or DMF. The alcohol is first treated with the base at 0 °C to room temperature to form the alkoxide, followed by the addition of the difluoropyrimidine substrate.

C. Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their reactions with this compound are generally efficient and high-yielding.

  • Causality of Experimental Choice: Similar to alcohols, thiols are converted to their more nucleophilic thiolate form using a base.[12] Due to the higher acidity of thiols compared to alcohols, a wider range of bases can be used, including potassium carbonate or even organic bases like DIPEA in some cases.

  • Typical Conditions: The reaction proceeds smoothly in polar aprotic solvents (DMF, MeCN). The formation of the C-S bond is typically rapid, often occurring at room temperature.[13]

Data Summary: Reaction Conditions

The following table summarizes typical conditions, providing a validated starting point for experimental design.

Nucleophile ClassExample NucleophileTypical BaseTypical Solvent(s)Typical Temperature
N-Nucleophiles Benzylamine, PiperidineDIPEA (1.5 eq.)MeCN, THF, DMFRoom Temp. to 80 °C
O-Nucleophiles Phenol, Benzyl AlcoholNaH, K2CO3 (1.2 eq.)Anhydrous THF, DMF0 °C to 60 °C
S-Nucleophiles Thiophenol, Benzyl MercaptanK2CO3, DIPEA (1.2 eq.)MeCN, DMF, THFRoom Temperature

Pillar 3: Self-Validating Experimental Protocols

A trustworthy protocol is a self-validating one, where each step is designed to ensure a clean, predictable outcome. Below is a detailed, field-proven methodology for the mono-amination of this compound.

General Protocol for Mono-Substitution with an Amine Nucleophile

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Solvent, Base, Nucleophile) setup->reagents reaction 3. Reaction (Stir at Temp.) reagents->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor workup 5. Aqueous Work-up (Quench & Extract) monitor->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: General experimental workflow for SNAr reactions.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.1-1.2 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon). This is crucial to prevent atmospheric moisture from interfering with the reaction.

  • Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M). Add DIPEA (1.5 eq.) to the solution and stir for 2-3 minutes.

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq.) to the reaction mixture, typically dropwise via syringe if the reaction is exothermic.

  • Reaction and Monitoring: Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C).[1] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A self-validating system confirms consumption of starting material and formation of a new, distinct product spot/peak.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation). Partition the resulting residue between dichloromethane (DCM) and a weak aqueous base like saturated NaHCO₃ solution to quench any remaining acidic species.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with DCM (2x) to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted product.

Conclusion: A Gateway to Chemical Diversity

This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its reactivity is governed by the robust and predictable SNAr mechanism, allowing for the sequential and selective introduction of a wide array of functional groups.[1] This guide has provided the foundational principles, practical reaction conditions, and a validated experimental workflow to empower researchers. By mastering the reactivity of this versatile scaffold, scientists can efficiently construct novel and diverse libraries of 2,4,6-trisubstituted pyrimidines, paving the way for the discovery of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine.
  • Beula, G. M., et al. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. International Journal of Research in Pharmaceutical Sciences.
  • Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. Bioorganic & Medicinal Chemistry. [Link]
  • Smith, D. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Agarwal, A., et al. (2006). Synthesis of 2,4,6-trisubstituted pyrimidine and triazine heterocycles as antileishmanial agents. Bioorganic & Medicinal Chemistry. [Link]
  • Murnieks, B., et al. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]
  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubsuituted pyrimidines. [Link]
  • Colacino, E., et al. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Green Chemistry. [Link]
  • Agarwal, A., et al. (2005). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents.
  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
  • Professor Dave Explains. (2019).
  • Rojas, L. J., et al. (2023). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Mizuta, S., et al. (2021). Nucleophilic substitution reactions with fluoride.
  • Sharma, P. K., et al. (2024).
  • Stastna, T., et al. (2022). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal. [Link]
  • Michel, D., & Schlosser, F. (2012). Regioselective preparation of substituted pyrimidines.
  • Baklanov, M. A., et al. (2023). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. [Link]
  • Wang, J., et al. (2022). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects.
  • Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. [Link]
  • ResearchGate. (2015). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. [Link]
  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]
  • Sheng, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. ACS Chemical Biology. [Link]
  • Poole, C. F., et al. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Chemical Science. [Link]
  • Zemtsov, A. A., et al. (2022). Allylic substitution reactions with fluorinated nucleophiles.
  • Rekka, E. A., & Kourounakis, P. N. (2000). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry. [Link]
  • Gupta, V., et al. (2017). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility.
  • ResearchGate. (2007). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

Sources

The Morpholine Moiety in Pyrimidine-Based Drug Discovery: A Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the fusion of a morpholine ring with a pyrimidine core has emerged as a "privileged structure," particularly in the development of targeted therapies.[1][2] This guide provides an in-depth analysis of the multifaceted roles of the morpholine group when incorporated into pyrimidine compounds. We will dissect its profound influence on physicochemical properties, pharmacokinetic profiles, and pharmacodynamic interactions. With a focus on causality, this document moves beyond simple observation to explain why this specific combination is so effective, particularly in the realm of kinase inhibition. Through detailed case studies in oncology and infectious disease, supported by experimental protocols and structure-activity relationship (SAR) analyses, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the morpholinylpyrimidine scaffold.

Introduction: The Strategic Alliance of Pyrimidine and Morpholine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its versatile chemistry and ability to mimic endogenous nucleobases.[3] However, the success of a pyrimidine-based drug is critically dependent on the nature of its substituents, which fine-tune its biological activity and drug-like properties. Among the most successful and widely employed substituents is the morpholine heterocycle.[2][4]

Morpholine, or tetrahydro-1,4-oxazine, is a simple six-membered ring containing both an ether linkage and a secondary amine.[5] This unique combination imparts a suite of advantageous properties. The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine provides a point of attachment and can be a weak base.[5][6] When appended to a pyrimidine core, the morpholine moiety is not merely a passive solubilizing group; it actively participates in target binding, enhances metabolic stability, and optimizes the pharmacokinetic profile of the parent molecule.[2][7][8] This guide will explore the critical functions of this powerful structural motif.

The Morpholine Advantage: Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of a morpholine ring is a deliberate strategy to imbue a pyrimidine-based drug candidate with a more favorable property profile for clinical success.

Solubility, Lipophilicity, and Permeability

The morpholine group exerts a significant influence on a molecule's solubility and lipophilicity, two key parameters governing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Aqueous Solubility: The presence of the polar ether oxygen and the basic nitrogen atom in the morpholine ring generally enhances aqueous solubility.[7][9] This is a crucial attribute, as poor solubility is a major hurdle in drug development.

  • Lipophilicity and Permeability: While enhancing polarity, the morpholine ring is also compact and can engage in lipophilic interactions.[7] This balanced character is instrumental in achieving the optimal lipophilicity (logP) required for membrane permeability and passage across biological barriers like the blood-brain barrier (BBB).[7] Indeed, bridged morpholine moieties have been shown to be particularly effective at decreasing lipophilicity while enhancing polar surface area, a beneficial strategy for developing CNS-active candidates.[7][10]

  • pKa Modulation: The electron-withdrawing effect of the morpholine's oxygen atom renders the nitrogen less basic than in analogous heterocycles like piperidine.[5] This results in a pKa value that can be advantageous, often approaching the physiological pH of blood, which can improve solubility and absorption characteristics.[7]

Metabolic Stability

The morpholine ring is generally recognized for its metabolic stability, making it an attractive component for designing drugs with longer half-lives.[11] However, it is not metabolically inert. The primary metabolic pathways for drugs containing a morpholine moiety, such as the EGFR inhibitor Gefitinib, involve oxidative metabolism.[9][12] This can include N-oxidation, C-oxidation leading to ring opening, or O-demethylation of other parts of the molecule.[12][13] Understanding these pathways is critical for predicting a drug's pharmacokinetic profile and potential for drug-drug interactions.

The Pharmacodynamic Driver: Morpholine in Target Engagement

Perhaps the most significant role of the morpholine group in pyrimidine compounds is its direct and often critical participation in binding to the biological target. This is most profoundly illustrated in the field of kinase inhibitors.

The "Hinge-Binding" Hydrogen Bond in Kinase Inhibition

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[14] A large class of inhibitors targeting kinases in this pathway, such as PI3K and mTOR, are based on a morpholinylpyrimidine or morpholinyltriazine scaffold.[1][10][14][15]

The crystal structures of these inhibitors bound to their target kinases reveal a conserved binding mode. The oxygen atom of the morpholine ring forms a crucial hydrogen bond with the backbone amide proton of a "hinge" region residue (e.g., Val882 in PI3Kα or Val2240 in mTOR).[7][10] This interaction is a cornerstone of the inhibitor's potency and selectivity.[16] The pyrimidine ring serves as the core scaffold, positioning the morpholine moiety for this optimal interaction within the ATP-binding pocket.[1]

cluster_0 Morpholinylpyrimidine Inhibitor cluster_1 Kinase ATP-Binding Pocket Pyrimidine Pyrimidine Core Morpholine Morpholine Moiety Pyrimidine->Morpholine Covalent Attachment Morpholine_O Morpholine Oxygen Morpholine->Morpholine_O Contains Hinge_NH Backbone NH Morpholine_O->Hinge_NH Forms Critical Hydrogen Bond Hinge Hinge Region (e.g., Valine residue) Hinge->Hinge_NH Contains

Caption: Role of morpholine oxygen in kinase hinge-binding.

Structure-Activity Relationship (SAR) Case Study: PI3K Inhibitors

The criticality of the morpholine's structure is underscored by SAR studies. In analogs of the PI3K inhibitor ZSTK474, replacing one of the morpholine groups with a piperazine (which substitutes the oxygen with a nitrogen) resulted in a dramatic loss of inhibitory activity—a 36-fold reduction for PI3Kα.[17] This highlights the essential role of the morpholine oxygen as a hydrogen bond acceptor, an interaction the piperazine nitrogen cannot replicate in the same way.[17]

Compound/AnalogR GroupPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Fold Change vs. ZSTK474 (PI3Kα)
ZSTK474 (1) Morpholine5.03.91.0x
Analog 6a Ethanolamine9.99.752.0x Weaker
Analog 2a Piperazine180140.436.0x Weaker
Data synthesized from structural effects studies on ZSTK474 analogs.[17]

This data clearly demonstrates that even subtle changes to the morpholine ring can have profound effects on potency, validating its status as a key pharmacophore.

Therapeutic Applications and Case Studies

The morpholinylpyrimidine scaffold is not a theoretical curiosity but a validated platform for clinically relevant drugs.

Oncology: Gefitinib and PI3K/mTOR Inhibitors
  • Gefitinib (Iressa®): An EGFR kinase inhibitor used to treat non-small cell lung cancer, Gefitinib features a 3-(morpholin-4-yl)propoxy group.[18][19] In this molecule, the morpholine moiety acts primarily as a terminal basic group that enhances solubility and contributes to the overall physicochemical profile required for oral bioavailability.[5]

  • PI3K/mTOR Pathway Inhibitors: This is where the morpholinylpyrimidine core truly shines. Numerous compounds, such as Pictilisib (GDC-0941) and Apitolisib (GDC-0980) , have entered clinical trials.[20] These molecules leverage the direct hinge-binding interaction of the morpholine oxygen to achieve potent and often dual inhibition of PI3K and mTOR, effectively shutting down a key cancer survival pathway.[15][20]

RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Morpholinylpyrimidine Inhibitor (e.g., Pictilisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC2 Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Infectious Diseases: Antifungal Agents

The morpholine ring is also a key structural feature in a class of antifungal agents that includes Amorolfine .[21][22] These drugs function by inhibiting two key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[22] While the pyrimidine core is not present in these specific examples, they establish the morpholine ring as a validated pharmacophore in the anti-infective space. The development of novel morpholinylpyrimidine derivatives has shown promise against various fungal, bacterial, and other pathogens, representing an active area of research.[23][24][25][26][27]

Experimental Protocols

To translate theory into practice, this section provides representative methodologies for the synthesis and evaluation of morpholinylpyrimidine compounds.

Protocol: Synthesis of a 2,4-Disubstituted-6-morpholinopyrimidine

This protocol describes a common synthetic route involving a sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine core.

Objective: To synthesize a 6-morpholinopyrimidine derivative as a potential kinase inhibitor.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Morpholine

  • Aromatic amine (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography).

Step-by-Step Methodology:

  • Step 1: First SNAr (Morpholine addition):

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in n-BuOH in a round-bottom flask.

    • Add DIPEA (1.2 eq) to the solution.

    • Slowly add morpholine (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the resulting intermediate (4-chloro-6-morpholinopyrimidine derivative) by silica gel chromatography.

  • Step 2: Second SNAr (Amine addition):

    • Dissolve the purified intermediate from Step 1 (1.0 eq) in n-BuOH.

    • Add the desired aromatic amine (e.g., 3-ethynylaniline, 1.1 eq) and DIPEA (1.5 eq).

    • Heat the reaction mixture to 120°C and stir overnight (12-16 hours).

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction, concentrate it, and purify the final product by silica gel chromatography to yield the target 2,4-disubstituted-6-morpholinopyrimidine.

  • Step 3: Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Start Start: Design Target Molecule Synth Chemical Synthesis (e.g., SNAr Protocol) Start->Synth Purify Purification & Characterization (Chromatography, NMR, MS) Synth->Purify Assay In Vitro Kinase Assay (e.g., PI3Kα HTRF) Purify->Assay Data Data Analysis: Calculate IC50 Value Assay->Data SAR SAR Analysis: Compare to Analogs Data->SAR Lead Lead Candidate Identified SAR->Lead Potent? Optimize Redesign/Optimize Structure SAR->Optimize No Optimize->Start

Caption: Drug discovery workflow for morpholinylpyrimidines.

Protocol: In Vitro PI3Kα Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PI3Kα enzyme.

Principle: This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay, a common method for measuring kinase activity. The assay measures the phosphorylation of the substrate PIP2 to PIP3. A fluorescently-labeled PIP3 antibody binds to the product, bringing a donor and acceptor fluorophore into proximity, generating a FRET signal. An inhibitor will block PIP3 production, resulting in a loss of signal.

Materials:

  • Recombinant human PI3Kα enzyme.

  • PIP2 substrate.

  • ATP.

  • HTRF KinEASE™ detection reagents (e.g., from Cisbio), including STK-antibody labeled with Eu³⁺-cryptate (donor) and a phosphorylation motif antibody labeled with d2 (acceptor).

  • Test compound (dissolved in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT).

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution of the test compound in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the diluted compound into the 384-well assay plates. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of PI3Kα enzyme and PIP2 substrate in assay buffer.

    • Dispense the enzyme/substrate mix into the wells containing the compound.

    • Allow a brief pre-incubation period (e.g., 15 minutes) at room temperature to permit compound binding to the enzyme.

  • Initiate Reaction:

    • Prepare a solution of ATP in assay buffer.

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents, which are prepared in a buffer containing EDTA to chelate Mg²⁺ and halt enzymatic activity.

    • Incubate the plate for 60 minutes at room temperature to allow the detection antibody to bind.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). . Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The morpholine group is far more than a simple solubilizing appendage; it is a highly strategic and functional pharmacophore that plays a pivotal role in the success of numerous pyrimidine-based therapeutic agents. Its ability to form critical hydrogen bonds, particularly in kinase hinge regions, combined with its favorable influence on physicochemical and pharmacokinetic properties, solidifies its status as a privileged structure in drug design.[1][2] The well-defined structure-activity relationships of morpholinylpyrimidines provide a clear roadmap for medicinal chemists. Future innovations will likely focus on novel morpholine isosteres and substituted or bridged morpholine rings to further refine selectivity, enhance metabolic stability, and access new chemical space for challenging biological targets.[8][28] The enduring prevalence of this scaffold in drug candidates, from preclinical studies to approved medicines, ensures that the morpholinylpyrimidine will remain a cornerstone of targeted drug discovery for years to come.

References

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (n.d.). PMC. [Link]
  • Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring. (2015).
  • Gefitinib | C22H24ClFN4O3 | CID 123631. (n.d.). PubChem - NIH. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021).
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). NIH. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). PubMed. [Link]
  • Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.).
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. (2019).
  • [In vitro antifungal activity of amorolfine, a new morpholine antimycotic agent]. (1991). PubMed. [Link]
  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole. (1997). PubMed. [Link]
  • Antifungal Activity of Morpholine and Piperidine Based Surfactants. (2020).
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PMC. [Link]
  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). PubMed. [Link]
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (n.d.). PMC - NIH. [Link]
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives. (n.d.). Der Pharma Chemica. [Link]
  • Thiophene congeners of morpholine and allylamine type antifungals--syntheses and biological activities. (n.d.). PubMed. [Link]
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH. [Link]
  • Synthesis, Biological Activity of Pyrimidine Linked with Morpholinophenyl Derivatives. (2025).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). PubMed Central. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances (RSC Publishing). [Link]
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Frontiers. [Link]
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.).
  • Gefitinib. (2015). New Drug Approvals. [Link]
  • Proposed metabolic pathways of gefitinib in humans in vivo Compound. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.).
  • Morpholine. (n.d.). Wikipedia. [Link]
  • Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023). PubMed. [Link]
  • A review on pharmacological profile of Morpholine derivatives. (2025).
  • Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects. (n.d.).
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. [Link]
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]
  • Antibacterial activity of pyrimidine derivatives. (n.d.).
  • Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018). PMC - PubMed Central. [Link]
  • Synthesis and antibacterial properties of pyrimidine deriv

Sources

A Theoretical and Computational Guide to 2-Morpholino-4,6-difluoropyrimidine: A Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-Morpholino-4,6-difluoropyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is nascent, this document synthesizes established computational methodologies and experimental insights from structurally related pyrimidine derivatives to project its physicochemical properties, potential biological targets, and mechanistic behavior. We detail the application of Density Functional Theory (DFT) for molecular property prediction, molecular docking for target interaction analysis, and molecular dynamics for complex stability assessment. By proposing a logical workflow for in silico analysis, this guide serves as a foundational resource for researchers, chemists, and drug development professionals aiming to explore the therapeutic promise of this compound, particularly as an inhibitor of key signaling kinases.

Introduction: The Pyrimidine Scaffold in Modern Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the essential core of nucleobases and a vast array of pharmacologically active agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for engaging with biological targets.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on a specific derivative, this compound. The rationale for this substitution pattern is twofold:

  • Morpholine Moiety: The morpholine group is frequently incorporated into kinase inhibitors to enhance aqueous solubility, improve metabolic stability, and form critical hydrogen bond interactions within the ATP-binding pocket of kinases like PI3K and mTOR.[3][4]

  • Difluoro Substitution: The fluorine atoms at the 4 and 6 positions are strong electron-withdrawing groups, which significantly modulates the electron density of the pyrimidine ring. These positions also serve as excellent leaving groups, making the scaffold a versatile intermediate for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) reactions.[5]

Given these features, this compound represents a molecule of high interest, predicted to possess favorable drug-like properties and potential inhibitory activity against critical disease-related enzymes. This document outlines the theoretical studies necessary to explore this potential in silico, bridging computational prediction with rational drug design.

Predicted Physicochemical and Structural Profile

Prior to extensive computational analysis, an initial assessment of the molecule's fundamental properties can be predicted. These parameters are crucial for gauging its potential as a drug candidate, including its likely absorption, distribution, metabolism, and excretion (ADME) profile. The molecular structure and predicted properties are summarized below.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C₈H₉F₂N₃ODefines the elemental composition.
Molecular Weight 213.18 g/mol Falls within the desirable range (<500 g/mol ) for good oral bioavailability.
LogP (Octanol/Water) 1.25Indicates a balance between hydrophilicity and lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 54.8 ŲSuggests good potential for oral absorption and cell permeability (typically <140 Ų).
Hydrogen Bond Donors 0Lack of donors can improve membrane passage.
Hydrogen Bond Acceptors 4The nitrogen and oxygen atoms can engage with biological targets.

Note: These values are computationally predicted and serve as a baseline for further theoretical and experimental validation.

Core Computational Methodologies

A multi-faceted computational approach is essential to build a robust theoretical understanding of a novel compound. This involves a tiered strategy, moving from the properties of the molecule itself to its dynamic interactions with a biological target.

cluster_workflow General Computational Chemistry Workflow A Ligand Design (this compound) B Geometry Optimization & Electronic Properties (DFT) A->B Quantum Mechanics D Molecular Docking (Binding Mode & Affinity) A->D B->D Optimized Ligand C Target Identification (e.g., Kinases) C->D Protein Structure E Molecular Dynamics (MD) (Complex Stability) D->E Top Scoring Pose F Experimental Validation D->F Binding Hypothesis E->F Stability Insights

Caption: A generalized workflow for the theoretical evaluation of a drug candidate.

Density Functional Theory (DFT)

DFT calculations are fundamental for understanding the intrinsic electronic structure and geometry of the molecule. By solving approximations of the Schrödinger equation, DFT can accurately predict several key properties.

  • Causality: We employ DFT to obtain the most stable, low-energy 3D conformation of the molecule. This optimized geometry is a critical prerequisite for meaningful molecular docking, as an inaccurate conformation will not fit correctly into a protein's binding site. Methods such as B3LYP with a 6-311 basis set provide a reliable balance of accuracy and computational cost for organic molecules.[6][7]

  • Key Outputs:

    • Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability.[8]

    • Electrostatic Potential (ESP) Map: Visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for non-covalent interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in generating hypotheses about the mechanism of action.

  • Causality: Based on the prevalence of pyrimidine derivatives as kinase inhibitors, molecular docking allows us to screen this compound against a panel of relevant kinase targets (e.g., PI3K, mTOR, FAK).[9][10][11] The docking algorithm samples numerous binding poses and uses a scoring function to estimate the binding affinity, helping to prioritize the most likely biological targets.

  • Self-Validating System: A docking protocol's reliability must be established. This is achieved by first removing the co-crystallized ligand from a known protein-ligand complex, and then re-docking it. A successful protocol is one where the predicted binding pose has a low root-mean-square deviation (RMSD) from the original crystallographic pose.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations introduce dynamics, assessing the stability of the predicted ligand-protein complex over time.

  • Causality: A high docking score does not guarantee a stable interaction. MD simulations, governed by Newtonian physics, model the movements of atoms in the complex within a simulated physiological environment (water, ions, temperature). This allows us to observe whether the key interactions predicted by docking are maintained over a period of nanoseconds, providing a much higher degree of confidence in the binding hypothesis.[3]

Potential Biological Targets & Mechanistic Pathways

Literature on related morpholinopyrimidine scaffolds points toward several promising therapeutic areas. These compounds have shown significant activity as anti-inflammatory agents and as inhibitors of protein kinases involved in cell signaling and proliferation.[9][12][13][14]

Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Numerous morpholinopyrimidine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4][9] It is hypothesized that this compound could act as an ATP-competitive inhibitor, with the pyrimidine core forming hydrogen bonds in the hinge region of the kinase domain.

cluster_pathway Hypothetical Inhibition of PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 2-Morpholino-4,6- difluoropyrimidine Inhibitor->PI3K Inhibits

Caption: Potential mechanism of action via inhibition of the PI3K signaling node.

Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Key mediators of the inflammatory response include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Recent studies have demonstrated that certain morpholinopyrimidine derivatives can suppress the expression and activity of these enzymes.[12][13][14][15] Molecular docking studies on these related compounds suggest a strong affinity for the active sites of iNOS and COX-2.[13] A similar mechanism could be explored for this compound.

Case Study: A Theoretical Workflow for PI3Kα Inhibition

This section provides a detailed, step-by-step protocol for a hypothetical in silico investigation of this compound as an inhibitor of PI3Kα, a well-validated cancer target.

cluster_workflow_specific In Silico Workflow for PI3Kα Inhibition Analysis PDB 1. Obtain PI3Kα Structure (e.g., PDB ID: 4L23) PrepProt 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid 4. Define Binding Site (Grid box generation) PrepProt->Grid PrepLig 3. Prepare Ligand (DFT optimization, assign charges) PrepLig->Grid Dock 5. Perform Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Scores, poses, interactions) Dock->Analyze MD 7. Validate with MD Simulation (Assess stability) Analyze->MD

Caption: Step-by-step workflow for the molecular docking and validation process.

Experimental Protocol: Molecular Docking
  • Protein and Ligand Preparation:

    • Protein: Download the crystal structure of PI3Kα from the Protein Data Bank (e.g., PDB ID: 4L23).[9] Using molecular modeling software (e.g., Discovery Studio), remove all water molecules and co-crystallized ligands. Add polar hydrogens and assign appropriate atom charges using a force field like CHARMm.

    • Ligand: The 3D structure of this compound, previously optimized using DFT (as described in section 3.1), is loaded. Assign Gasteiger charges.

  • Binding Site Definition:

    • Identify the ATP-binding site. This is typically done by defining a grid box centered on the position of the original co-crystallized ligand. The dimensions of the box should be sufficient to encompass the entire active site, allowing the ligand rotational and translational freedom.

  • Docking Execution:

    • Utilize a docking program such as AutoDock Vina.[3] The prepared protein and ligand files are provided as input, along with the grid box parameters. The program's search algorithm (e.g., an iterated local search global optimizer) is run to generate a series of binding poses.

  • Results Analysis:

    • The output will consist of multiple binding poses ranked by a scoring function (in kcal/mol), which estimates the free energy of binding. The pose with the lowest energy score is considered the most probable binding mode.

    • This top-scoring pose must be visually inspected to analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the active site (e.g., Val851, a key hinge residue in PI3Kα).

Table 2: Hypothetical Docking Results against PI3Kα
CompoundDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
This compound -9.2Val851, Ser774H-Bond with pyrimidine N1; H-Bond with morpholine O
Trp780, Met772Hydrophobic contact
GDC-0941 (Reference Inhibitor) -10.5Val851, Asp933H-Bond with pyrimidine core
Tyr836, Met922Hydrophobic & pi-stacking

This hypothetical data illustrates how results would be tabulated to compare the predicted affinity and binding mode of the new compound against a known, potent inhibitor.

Bridging Theory with Experimental Validation

While theoretical studies provide powerful predictive insights, they must ultimately guide and be validated by experimental work. The synthesis of this compound would likely start from a precursor like 2-ethoxy-4,6-difluoropyrimidine or 2,4,6-trichloropyrimidine, followed by nucleophilic substitution with morpholine.[2][5][16]

Once synthesized, the theoretical predictions can be tested:

  • Kinase Inhibition Assays: An in vitro biochemical assay (e.g., ADP-Glo™) would be used to determine the IC₅₀ value of the compound against the target kinase (PI3Kα), directly measuring its inhibitory potency.[11]

  • Cell-Based Assays: The compound's effect on cancer cell lines known to be dependent on the PI3K pathway (e.g., MCF-7, A549) would be evaluated using cell proliferation assays (e.g., MTT assay) to confirm its cellular activity.[3][9]

  • Western Blot Analysis: To confirm the mechanism of action, western blotting can be used to measure the phosphorylation levels of downstream proteins like Akt, providing evidence that the compound is indeed inhibiting the PI3K pathway within the cell.

Conclusion and Future Directions

This guide has established a comprehensive theoretical framework for the evaluation of this compound as a potential therapeutic agent. By leveraging established computational chemistry techniques—DFT, molecular docking, and MD simulations—it is possible to predict the molecule's physicochemical properties, identify probable biological targets, and generate detailed, testable hypotheses about its mechanism of action.

The analysis of related structures strongly suggests that this compound holds promise as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway, and may also possess anti-inflammatory properties. The detailed in silico workflow presented provides a clear roadmap for future research, guiding the computational analysis that will form the foundation for subsequent synthesis and experimental validation. The convergence of these theoretical and experimental efforts will be crucial in fully elucidating the therapeutic potential of this promising chemical scaffold.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023).
  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Deriv
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]
  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews. [Link]
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023).
  • Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Deriv
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). National Institutes of Health (NIH). [Link]
  • 2, 4-disubstituted pyrimidines useful as kinase inhibitors.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI. [Link]
  • Ab Initio and DFT Calculations on 2-Aminopyrimidine, 2-Amino-4,6-dichloropyrimidine, and Their Dimers. (2007).
  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). (2010). PubMed. [Link]
  • Discovery of...6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase. (2011). PubMed. [Link]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. [Link]
  • 2-Ethoxy-4,6-Difluoropyrimidine. PubChem. [Link]
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
  • Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. ChemBK. [Link]
  • Synthesis, crystal structure, DFT calculation and biological activity of 3-((4-chloro-6-((4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)amino)- N -methylthiophene-2-carboxamide.

Sources

Methodological & Application

Synthesis of 2-Morpholino-4,6-difluoropyrimidine: An In-depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, owing to their presence in a vast array of biologically active compounds. The introduction of fluorine atoms and a morpholine moiety can significantly enhance the pharmacological properties of these molecules, including metabolic stability, binding affinity, and cell permeability. This application note provides a comprehensive and detailed experimental protocol for the synthesis of 2-morpholino-4,6-difluoropyrimidine, a valuable building block for the development of novel therapeutics.

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. In this process, the electron-deficient pyrimidine ring, activated by the strongly electronegative fluorine atoms, readily undergoes substitution by nucleophiles. While the C4 and C6 positions of 2,4,6-trifluoropyrimidine are generally more susceptible to nucleophilic attack, substitution at the C2 position can be achieved, providing access to a distinct regioisomer for further chemical exploration.[1] This protocol focuses on the selective synthesis and characterization of the C2-substituted product.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic aromatic substitution of a fluorine atom on the 2,4,6-trifluoropyrimidine ring by the secondary amine, morpholine. The pyrimidine ring is highly electron-deficient due to the presence of two nitrogen atoms and three fluorine atoms, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions involves two steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and the electronegative fluorine atoms.

  • Leaving Group Departure: The Meisenheimer complex then collapses, expelling a fluoride ion as the leaving group and re-aromatizing the pyrimidine ring to yield the final product.

While substitution can occur at the C2, C4, or C6 positions, the regioselectivity is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.[2] This protocol is optimized to favor the formation of the this compound isomer.

Materials and Equipment

Reagents
ReagentGradeSupplier
2,4,6-Trifluoropyrimidine≥98%Commercially Available
Morpholine≥99%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Deuterated Chloroform (CDCl₃)99.8 atom % DCommercially Available
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer (MS)

Experimental Protocol

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Combine 2,4,6-Trifluoropyrimidine, Acetonitrile, and Triethylamine Start->Reagents Cool Cool to 0 °C Reagents->Cool Morpholine Add Morpholine Dropwise Cool->Morpholine Warm Warm to Room Temperature Morpholine->Warm Stir Stir for 12-18 hours Warm->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Extract Aqueous Work-up with EtOAc Concentrate->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Product Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4,6-trifluoropyrimidine (1.0 eq, e.g., 1.34 g, 10 mmol) and anhydrous acetonitrile (30 mL).

    • Flush the flask with an inert atmosphere (nitrogen or argon).

    • Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol) to the solution. Triethylamine acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product.[3]

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Morpholine:

    • In a separate flask, dissolve morpholine (1.1 eq, e.g., 0.96 mL, 11 mmol) in anhydrous acetonitrile (10 mL).

    • Add the morpholine solution dropwise to the cooled reaction mixture over a period of 15-20 minutes. A slow, controlled addition is crucial to manage the exothermic nature of the reaction and to minimize the formation of undesired side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material (2,4,6-trifluoropyrimidine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's completion.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL) to remove triethylamine hydrofluoride and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[4]

    • Use a gradient elution system, starting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., up to 40% ethyl acetate in hexanes) to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (in CDCl₃):

    • The protons of the morpholine ring are expected to show two distinct signals. The protons adjacent to the oxygen atom (H2' and H6') will appear as a triplet around δ 3.8-4.0 ppm. The protons adjacent to the nitrogen atom (H3' and H5') will appear as a triplet around δ 3.6-3.8 ppm.[3]

    • A singlet or a triplet (due to coupling with fluorine) for the C5 proton of the pyrimidine ring is expected around δ 5.8-6.2 ppm.

  • ¹³C NMR (in CDCl₃):

    • The carbon atoms of the morpholine ring are expected to appear around δ 66-68 ppm (C2' and C6') and δ 44-46 ppm (C3' and C5').[3]

    • The carbon atoms of the pyrimidine ring will show characteristic signals with coupling to the fluorine atoms. The C2 carbon will be significantly downfield due to the attachment of the morpholino group. The C4 and C6 carbons will appear as doublets due to C-F coupling. The C5 carbon will also exhibit coupling to the adjacent fluorine atoms.

  • ¹⁹F NMR (in CDCl₃):

    • A single resonance is expected for the two equivalent fluorine atoms at the C4 and C6 positions. The chemical shift will be in the typical range for fluoropyrimidines.[5][6] This technique is particularly useful for confirming the successful incorporation of fluorine and for assessing the purity of the final product.[7]

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₈H₉F₂N₃O).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful reagents and solvents.[6]

  • Handling of Reagents:

    • 2,4,6-Trifluoropyrimidine: This is a halogenated heterocyclic compound and should be handled with care. Avoid contact with skin and eyes.

    • Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

    • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive reagents, insufficient reaction time, or incorrect temperature.Ensure all reagents are of high purity and anhydrous where specified. Extend the reaction time and monitor by TLC. Confirm the reaction temperature is appropriate.
Formation of Multiple Products Reaction temperature too high, incorrect stoichiometry, or presence of moisture.Maintain the reaction at the recommended temperature. Use the correct stoichiometry of reagents. Ensure all glassware and solvents are dry.
Difficult Purification Close-running impurities on TLC.Optimize the solvent system for column chromatography. Consider using a different purification technique such as preparative TLC or crystallization.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The provided rationale for each step and the troubleshooting guide aim to facilitate a successful and efficient synthesis.

References

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 22. [Link]
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 22. [Link]
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(32), 8493–8502. [Link]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.[Link]
  • Gerig, J. T. (2002). Fluorine NMR. In eMagRes. John Wiley & Sons, Ltd. [Link]
  • Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. (2020). Science Advances, 6(41), eabc6515. [Link]
  • Pandey, M. K., et al. (2021). Ultrafast 19F MAS NMR Spectroscopy of Organic and Pharmaceutical Solids. Journal of Magnetic Resonance, 324, 106922. [Link]
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2021). Scientific Reports, 11, 19416. [Link]
  • Production process of 2-ethoxy-4, 6-difluoropyrimidine. (2020).
  • Process for providing 2, 4, 6-trifluoropyrimidine. (1967).
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2023). Scientific Reports, 13, 1089. [Link]

Sources

Application Notes & Protocols: 2-Morpholino-4,6-difluoropyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Morpholinopyrimidine Scaffold

The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents and biologically essential molecules like nucleic acids.[1] Within medicinal chemistry, its derivatives are cornerstones in the design of targeted therapies, particularly kinase inhibitors.[2][3] The 2-Morpholino-4,6-difluoropyrimidine moiety has emerged as a particularly valuable building block for several strategic reasons:

  • Modulation of Physicochemical Properties: The morpholine group, a common motif in drug design, often enhances aqueous solubility and metabolic stability, and provides a key hydrogen bond acceptor site.[4][5]

  • Tunable Reactivity for Library Synthesis: The pyrimidine ring is electron-deficient, and the two fluorine atoms at the C4 and C6 positions strongly activate these sites for Nucleophilic Aromatic Substitution (SNAr).[6][7] This allows for the selective and sequential introduction of various nucleophiles, making it an ideal scaffold for building diverse chemical libraries for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement and Pharmacophore Contribution: The pyrimidine core can act as a bioisostere for other aromatic systems, while the specific substitution pattern contributes to a pharmacophore essential for binding to certain biological targets, most notably the ATP-binding site of kinases.[8][9][10] The fluorine atoms can also improve metabolic stability and modulate binding affinity.[11][12]

This guide provides an in-depth look at the application of this compound, focusing on its role in the synthesis of kinase inhibitors, and provides detailed protocols for its functionalization.

Core Application: A Scaffold for PI3K/mTOR Dual Inhibitors

A prominent application of the 2-morpholinopyrimidine scaffold is in the development of inhibitors for the Phosphatidylinositol 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway.[2][13] This pathway is one of the most commonly overactivated signaling networks in human cancers, controlling critical processes like cell proliferation, growth, survival, and metabolism.[13] Dual inhibition of both PI3K and mTOR is a validated therapeutic strategy to achieve a more comprehensive and durable blockade of the pathway, potentially overcoming resistance mechanisms.[14][15]

Case Study: Gedatolisib (PF-05212384)

Gedatolisib is a potent, ATP-competitive, dual pan-Class I PI3K and mTOR inhibitor that features the 2-morpholinopyrimidine core.[16][17] It demonstrates the power of this scaffold in orienting functional groups to achieve high-affinity binding in the kinase active site. Gedatolisib inhibits all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) at low nanomolar concentrations.[15][18]

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of PI3K and mTOR in cell signaling and highlights where inhibitors like Gedatolisib act to block downstream effects.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt Activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation (translation) Gedatolisib Gedatolisib (Inhibitor) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: PI3K/mTOR pathway showing dual inhibition by Gedatolisib.

Experimental Protocols & Synthetic Workflow

The construction of complex kinase inhibitors from the this compound scaffold typically involves a sequential cross-coupling strategy. The differential reactivity of the halogenated positions allows for controlled, stepwise functionalization. A common synthetic route involves an initial Nucleophilic Aromatic Substitution (SNAr) at the C4 or C6 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the remaining fluoro- or chloro-substituted position.[19][20][21][22]

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Suzuki Coupling SM 2-Morpholino-4,6- difluoropyrimidine (Starting Material) Int1 Mono-Substituted Intermediate SM->Int1  Nucleophile (R1-H)  Base (e.g., DIPEA)  Solvent (e.g., NMP)   FP Final Product (e.g., Kinase Inhibitor) Int1->FP  Arylboronic Acid (R2-B(OH)2)  Pd Catalyst (e.g., Pd(PPh3)4)  Base (e.g., K2CO3)  

Sources

Application Notes and Protocols: Strategic Functionalization of 2-Morpholino-4,6-difluoropyrimidine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine core is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding and π-stacking interactions, serving as a versatile scaffold for drug design.[2] Within this class, functionalized dihalopyrimidines are powerful intermediates, allowing for sequential and site-selective introduction of diverse substituents.

This guide focuses on 2-Morpholino-4,6-difluoropyrimidine , a valuable building block for drug discovery. The electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The morpholino group, a common feature in CNS-active and other drug candidates, modulates the molecule's physicochemical properties.[3][4]

This document provides an in-depth analysis of the reactivity of this compound and detailed, field-tested protocols for its strategic functionalization using two of the most powerful cross-coupling methodologies in a synthetic chemist's toolkit: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[5]

Reactivity and Regioselectivity: The C4 vs. C6 Position

The key to strategically using this compound lies in understanding the differential reactivity of the two C-F bonds at the C4 and C6 positions. In palladium-catalyzed cross-coupling reactions, the reaction at the C4 position is overwhelmingly favored .[6][7]

This regioselectivity is a consequence of the electronic properties of the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 are electron-withdrawing, but their influence is not symmetrical. The C4 position is more electron-deficient than the C6 position, making the C4-F bond more susceptible to oxidative addition to the Pd(0) catalyst, which is the initial, rate-determining step in most cross-coupling cycles.[7] This intrinsic electronic preference allows for the selective mono-functionalization at C4, leaving the C6-F bond intact for potential subsequent transformations under more forcing conditions.

G cluster_0 Strategic Functionalization Workflow A This compound B Suzuki or Buchwald-Hartwig Cross-Coupling A->B Favored at C4 Position C 4-Substituted-6-fluoro-2-morpholinopyrimidine B->C D Further Functionalization (e.g., SNAr at C6) C->D E 4,6-Disubstituted-2-morpholinopyrimidine D->E

Caption: General workflow for the selective functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron species (boronic acid or ester) and an organic halide or pseudohalide.[8] Its tolerance for a wide range of functional groups makes it a workhorse in pharmaceutical synthesis.[5]

Causality in Protocol Design
  • Catalyst: While traditional catalysts like Pd(PPh₃)₄ are effective, modern palladium precatalysts (e.g., Pd₂(dba)₃ with a suitable ligand) often provide higher yields and faster reaction times by ensuring efficient generation of the active Pd(0) species.[9]

  • Base: A base is crucial for the transmetalation step. Potassium carbonate (K₂CO₃) is a common and effective choice for many Suzuki couplings involving fluorinated heterocycles.[7][10] In more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be required.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

G pd0 Pd(0)L2 oa_complex Oxidative Addition Complex (Ar-Pd(II)L2-F) pd0->oa_complex Oxidative Addition transmetalation Transmetalation oa_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim [Ar-Pd(II)L2-Ar'] reductive_elim->pd0 product Ar-Ar' reductive_elim->product aryl_halide Ar-F (Pyrimidine) aryl_halide->oa_complex boronic_acid Ar'B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: C4-Arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents) or Pd₂(dba)₃ (0.025 equiv) with SPhos (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (3.0 equiv), and the palladium catalyst/ligand system.

  • Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of pyrimidine).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9088-96
3-Pyridylboronic acidPd₂(dba)₃ / SPhosK₂CO₃Dioxane/H₂O10075-85
4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃DME/H₂O10070-80

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical chemistry.[12][13] It allows for the coupling of amines with aryl halides, providing access to anilines and related structures that are difficult to synthesize using classical methods.[5]

Causality in Protocol Design
  • Catalyst & Ligand: This reaction is highly dependent on the choice of phosphine ligand. Sterically hindered, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are critical.[12] They promote the formation of a monoligated Pd(0) species, which accelerates both the oxidative addition and the final reductive elimination step, while inhibiting side reactions like β-hydride elimination.[12] Modern "G3" or "G4" precatalysts, which incorporate these ligands, are highly efficient and air-stable, simplifying reaction setup.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, depending on the substrate's sensitivity.[14]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol: C4-Amination of this compound

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.04 equivalents) (or an appropriate XPhos-Pd-G3 precatalyst)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon source

Procedure:

  • Inert Atmosphere (Glovebox Recommended): Due to the air-sensitivity of the reagents, setting up this reaction in a glovebox is ideal. If a glovebox is unavailable, use standard Schlenk line techniques.

  • Reagent Addition: To a flame-dried Schlenk tube, add NaOt-Bu (1.4 equiv), the palladium precatalyst or the Pd₂(dba)₃/XPhos mixture, and a stir bar.

  • Substrate Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and Backfill: Seal the tube, remove from the glovebox (if used), and place on a Schlenk line. Evacuate and backfill with inert gas three times.[9]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete within 2-16 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine Coupling PartnerLigandBaseSolventTemp (°C)Yield (%)
AnilineXPhosNaOt-BuToluene11080-90
BenzylamineRuPhosNaOt-BuDioxane10075-85
PiperidineXPhosLiHMDSToluene10085-95
4-FluoroanilineBrettPhosK₃PO₄Dioxane11070-80

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong base.3. Poor quality reagents/solvents.1. Ensure a strictly inert atmosphere; use a fresh catalyst or precatalyst.2. For Suzuki, try Cs₂CO₃; for Buchwald-Hartwig, ensure NaOt-Bu is fresh.3. Use anhydrous solvents; ensure boronic acid is not degraded.
Hydrodefluorination (C-F replaced by C-H) 1. Presence of water/protons, especially in Buchwald-Hartwig.2. Side reaction in the catalytic cycle.1. Use rigorously dried solvents and reagents.2. Screen different ligands; sometimes a less electron-rich ligand can suppress this pathway.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen.2. Reaction temperature too high.1. Thoroughly degas solvents and maintain a robust inert atmosphere.2. Lower the reaction temperature and monitor for longer times.
Difficult Purification 1. Lingering palladium residues.2. Similar polarity of product and starting materials.1. Filter the crude reaction mixture through Celite or silica; consider treatment with a palladium scavenger.2. Optimize chromatography gradient; consider reverse-phase HPLC for valuable samples.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its predictable regioselectivity, favoring functionalization at the C4 position, allows for controlled, stepwise synthesis. By mastering robust palladium-catalyzed cross-coupling protocols such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers in drug discovery can rapidly generate diverse libraries of novel compounds, accelerating the development of next-generation therapeutics. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full synthetic potential of this privileged scaffold.

References

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (2001). Journal of the Chemical Society, Perkin Transactions 1.
  • Buchwald–Hartwig amin
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI.
  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. (n.d.).
  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (n.d.).
  • The Buchwald-Hartwig Amin
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synfacts.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH.
  • Application of 2-(2,4-Difluorophenyl)morpholine in Medicinal Chemistry: A Focus on Neurokinin-1 Receptor Antagonism. (n.d.). Benchchem.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PMC - PubMed Central.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.).
  • Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.

Sources

The Strategic Application of 2-Morpholino-4,6-difluoropyrimidine in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Privileged Scaffold

In the landscape of modern oncology and immuno-oncology drug discovery, the inhibition of protein kinases remains a cornerstone of targeted therapy. Kinases, by virtue of their central role in cellular signaling, are frequently dysregulated in various malignancies. The development of small molecule inhibitors that can selectively target the ATP-binding site of these enzymes is a highly pursued strategy. Within this context, the 2-morpholino-4,6-difluoropyrimidine scaffold has emerged as a "privileged" fragment—a molecular architecture that consistently imparts favorable properties to kinase inhibitors. This guide elucidates the chemical logic and practical application of this building block in the design and synthesis of next-generation kinase inhibitors.

The strategic value of the this compound core lies in the synergistic interplay of its constituent parts: the morpholine ring, the pyrimidine core, and the geminal fluorine atoms.

  • The Morpholine Moiety: The morpholine ring is a well-established pharmacophore in kinase inhibitor design, particularly for targeting the PI3K/Akt/mTOR signaling pathway.[1] Its oxygen atom can act as a hydrogen bond acceptor, often forming a crucial interaction with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction mimics the hydrogen bonding of the adenine portion of ATP. Furthermore, the morpholine group can enhance aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate, including blood-brain barrier permeability.[2][3]

  • The Pyrimidine Core: The pyrimidine ring is a bioisostere of the purine core of ATP, making it an ideal scaffold for competitive kinase inhibitors. Its nitrogen atoms can also participate in hydrogen bonding interactions within the kinase active site. The pyrimidine core provides a versatile platform for the introduction of various substituents at different positions to modulate potency, selectivity, and physicochemical properties.[4]

  • The Difluoro Substituents: The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5] The strong carbon-fluorine bond is resistant to metabolic oxidation, which can prolong the half-life of a drug.[5] Moreover, the high electronegativity of fluorine can modulate the pKa of nearby functional groups and create favorable electrostatic interactions with the target protein.[6] In the context of the pyrimidine ring, the two fluorine atoms at the 4 and 6 positions serve as reactive handles for subsequent chemical modifications, such as nucleophilic aromatic substitution (SNA) and cross-coupling reactions.

This guide will provide detailed protocols for the synthesis of the this compound building block and its elaboration into more complex kinase inhibitor scaffolds. It will also present representative data on the biological activity of derivatives and outline standard protocols for their evaluation.

Synthesis and Elaboration of the this compound Scaffold

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a readily available starting material, 2,4,6-trifluoropyrimidine.[7] The greater reactivity of the C2 position of the trifluoropyrimidine ring towards nucleophilic attack allows for a regioselective displacement of one fluorine atom by morpholine.

Protocol 1: Synthesis of this compound

This protocol describes the regioselective synthesis of this compound from 2,4,6-trifluoropyrimidine.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Morpholine

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add morpholine (1.0 eq) dropwise to the stirred solution.

  • Add DIPEA (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile is important to prevent side reactions with water.

  • Low Temperature: Performing the reaction at 0 °C helps to control the regioselectivity of the substitution, favoring the more reactive C2 position.

  • DIPEA as a Base: DIPEA is used as a non-nucleophilic base to scavenge the hydrogen fluoride (HF) generated during the reaction, driving the equilibrium towards product formation.[8]

  • Aqueous Workup: The aqueous workup with sodium bicarbonate is to neutralize any remaining acidic byproducts.

Elaboration of the Scaffold: Cross-Coupling Reactions

The two remaining fluorine atoms on the pyrimidine ring are now available for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[9] This allows for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, which is a key strategy in optimizing kinase inhibitor potency and selectivity.

Caption: Synthetic workflow for the preparation and elaboration of the this compound scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

  • Sodium carbonate (2 M aqueous solution)

  • 1,4-Dioxane (anhydrous)

  • Diatomaceous earth

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a microwave vial, add this compound (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous 1,4-dioxane and the 2 M aqueous sodium carbonate solution.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethyl acetate.

  • Partition the filtrate between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[10]

Materials:

  • This compound

  • Amine (e.g., aniline)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq) to a reaction tube.

  • Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Application in Kinase Inhibitor Design: Targeting the PI3K/mTOR Pathway

The this compound scaffold has been successfully employed in the development of potent inhibitors of the PI3K/mTOR pathway, which is frequently hyperactivated in cancer.[11] The following table summarizes the biological activity of representative morpholinopyrimidine-based kinase inhibitors.

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
GDC-0941 (Pictilisib) PI3Kα, β, δ, γ3, 33, 3, 13PC3270[12]
BKM120 (Buparlisib) PI3Kα, β, δ, γ52, 166, 116, 262U87MG480[13]
ZSTK474 PI3Kα, β, δ, γ5, 93, 3.9, 20.8U87MG37[14]
Compound 31 PI3Kα, β, δ, γ, mTOR3.4, 34, 16, 1, 4.7PC-3M150[11]

Note: While not all of these examples contain the exact 2-morpholino-4,6-difluoro-scaffold, they represent the broader class of morpholinopyrimidine kinase inhibitors and demonstrate the potential of this structural motif.

Biological Evaluation of Kinase Inhibitors

The evaluation of newly synthesized kinase inhibitors involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and cellular efficacy.

Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against a purified kinase.[15]

Principle:

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. When both are bound, excitation of the Eu donor results in energy transfer to the tracer acceptor, producing a high TR-FRET signal. An inhibitor that binds to the ATP pocket will displace the tracer, leading to a decrease in the TR-FRET signal.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the tracer in the assay buffer.

  • Add the serially diluted test compound to the wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 5: Cell-Based Assay for Kinase Inhibition (Western Blot Analysis of Phospho-Substrates)

This protocol describes how to assess the ability of a compound to inhibit a specific kinase signaling pathway within a cellular context.[16]

Principle:

The activity of a kinase in a cell can be determined by measuring the phosphorylation status of its downstream substrates. An effective kinase inhibitor will reduce the level of phosphorylation of these substrates. Western blotting with phospho-specific antibodies is a standard method to detect these changes.

Procedure:

  • Seed cancer cells (e.g., MCF-7 for PI3K/mTOR inhibitors) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt) to confirm equal loading.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation Purified Kinase Purified Kinase Kinase Assay Kinase Assay Purified Kinase->Kinase Assay Test Compound Test Compound Test Compound->Kinase Assay Western Blot Western Blot Test Compound->Western Blot IC50 Value IC50 Value Kinase Assay->IC50 Value Lead Optimization Lead Optimization IC50 Value->Lead Optimization Cancer Cell Line Cancer Cell Line Cancer Cell Line->Western Blot Phospho-protein Levels Phospho-protein Levels Western Blot->Phospho-protein Levels Phospho-protein Levels->Lead Optimization

Caption: Workflow for the biological evaluation of kinase inhibitors.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable building block for the development of novel kinase inhibitors. Its inherent properties, derived from the synergistic combination of the morpholine, pyrimidine, and difluoro moieties, provide a solid foundation for designing potent, selective, and drug-like candidates. The synthetic accessibility and the potential for diverse functionalization through modern cross-coupling chemistries further enhance its utility in medicinal chemistry. As our understanding of the kinome and the mechanisms of drug resistance continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the discovery of the next generation of targeted cancer therapies.

References

  • PubMed. Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • NIH. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • NIH. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • PubMed. Based on 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474), design, synthesis and biological evaluation of novel PI3Kα selective inhibitors.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • NIH. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • MDPI. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • NIH. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • ACS Publications. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR.
  • Frontiers. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • ACS Publications. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.
  • ResearchGate. SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • ACS Publications. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase.
  • PubChem. 2,4,6-Trifluoropyrimidine.
  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ResearchGate. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †.
  • NIH. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
  • PubMed. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.
  • BMG LABTECH. Kinase assays.
  • PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
  • NIH. mTOR Inhibitors at a Glance.
  • NIH. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions.
  • Wikipedia. Buchwald–Hartwig amination.
  • PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR).
  • ResearchGate. Morpholines. Synthesis and Biological Activity.

Sources

protocol for nucleophilic aromatic substitution with 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) with 2-Morpholino-4,6-difluoropyrimidine

Introduction: The Strategic Value of Morpholinopyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a vast number of therapeutic agents.[1][2] When functionalized with fluorine atoms, these heterocycles become highly valuable intermediates, as fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3] The compound this compound stands as a key building block in this domain. The pyrimidine ring is profoundly activated toward nucleophilic attack by the electron-withdrawing effects of its two ring nitrogen atoms.[4] This activation makes the fluorine atoms at the C4 and C6 positions excellent leaving groups, paving the way for selective and sequential functionalization through Nucleophilic Aromatic Substitution (SNAr) reactions.[5]

The morpholine moiety itself is a frequent component in approved drugs, often used to improve solubility and pharmacokinetic profiles.[6][7] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the SNAr reaction using this compound as the electrophilic substrate. We will delve into the reaction mechanism, provide a detailed and robust protocol for substitution, discuss critical parameters for optimization, and offer a guide for troubleshooting common experimental challenges.

Reaction Principle and Mechanism

The SNAr reaction on the this compound ring proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Addition: The reaction is initiated when a nucleophile attacks one of the highly electron-deficient carbon atoms at either the C4 or C6 position. These positions are electronically equivalent due to the molecule's symmetry. This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge of this complex is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key factor in stabilizing this transient species.[4]

  • Elimination of Leaving Group: In the second, typically rapid step, the aromaticity of the pyrimidine ring is restored through the elimination of a fluoride ion, which is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine rendering the attached carbon highly electrophilic.[9]

Recent studies and computational analyses have suggested that while the two-step model is a powerful explanatory tool, many SNAr reactions may in fact proceed through a concerted mechanism, particularly on heterocyclic systems.[10] However, for the purpose of experimental design and optimization, the addition-elimination model remains the most instructive framework.

SNAr_Mechanism Start This compound + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Start->Intermediate Addition (Rate-Limiting Step) Product 4-Substituted-2-morpholino-6-fluoropyrimidine + Fluoride (F⁻) Intermediate->Product Elimination Workflow Setup Reaction Setup (Dry flask, inert gas) Addition Solvent & Base Addition (e.g., MeCN, DIPEA) Setup->Addition Nucleophile Nucleophile Addition (1.05-1.2 eq) Addition->Nucleophile Reaction Reaction (Stir at RT to 80°C) Nucleophile->Reaction Monitoring Monitoring (TLC or LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Monitoring->Workup Complete Purify Purification (Flash Column Chromatography) Workup->Purify

Sources

Application Note & Protocol: High-Purity Isolation of 2-Morpholino-4,6-difluoropyrimidine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholino-4,6-difluoropyrimidine is a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its utility lies in the strategic placement of two reactive fluorine atoms, which can be selectively displaced in nucleophilic aromatic substitution (SNAr) reactions to generate diverse molecular libraries. The morpholino moiety often imparts favorable pharmacokinetic properties, making this scaffold particularly attractive for the synthesis of kinase inhibitors and other targeted therapeutics.

Given its role as a critical intermediate, the purity of this compound is paramount. Residual starting materials or side-products can lead to complex downstream reaction mixtures and introduce impurities that are challenging to remove in later synthetic stages. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using automated flash column chromatography, ensuring high purity and recovery.

Foundational Principles: The Rationale Behind Chromatographic Choices

The successful purification of this compound hinges on exploiting the polarity differences between the target compound and potential impurities. The molecule possesses a polar morpholine group and a less polar difluoropyrimidine core. This amphiphilic nature guides the selection of the stationary and mobile phases.

1.1. Stationary Phase Selection: The Role of Silica Gel

Silica gel (SiO₂) is the adsorbent of choice for this purification.[1] Its surface is rich in silanol groups (Si-OH), making it a highly polar stationary phase.[1] Compounds with polar functional groups, such as the oxygen and nitrogen atoms in the morpholino moiety of our target compound, will interact more strongly with the silica surface via hydrogen bonding and dipole-dipole interactions. This leads to greater retention. Common impurities in the synthesis of similar pyrimidine derivatives include unreacted starting materials (e.g., 2,4,6-trichloropyrimidine) and mono-substituted intermediates, which often have different polarities than the desired product.[2]

1.2. Mobile Phase Selection: A Balancing Act of Polarity

The choice of the mobile phase, or eluent, is critical for achieving effective separation.[3][4] The eluent's role is to carry the sample through the stationary phase.[4] A solvent system of hexane and ethyl acetate is a common and effective choice for separating moderately polar compounds like substituted pyrimidines.[5]

  • Hexane: A non-polar solvent that will have minimal interaction with the silica gel, allowing non-polar impurities to elute quickly.

  • Ethyl Acetate: A more polar solvent that can effectively compete with the analyte for binding sites on the silica gel, thus moving the compound down the column.

By starting with a low concentration of ethyl acetate in hexane and gradually increasing its proportion (a gradient elution), we can first wash away non-polar impurities and then elute our target compound with good separation from more polar impurities.[6]

Pre-Purification Analysis: Method Development with TLC

Before committing to a large-scale column purification, it is essential to develop and optimize the separation conditions using Thin Layer Chromatography (TLC).[7] TLC provides a rapid and inexpensive preview of the separation that will occur on the column.

Protocol for TLC Method Development:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 9:1, 8:2, 7:3 ratios).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Analysis: The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots, with the product having a Retention Factor (Rf) of approximately 0.2-0.4.[5]

The relationship between TLC Rf and the number of column volumes (CV) required for elution in flash chromatography is inversely proportional (CV ≈ 1/Rf).[7] An Rf in the target range ensures that the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and excessive solvent use).

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of a modern automated flash chromatography system with UV detection.

3.1. Materials and Equipment

Item Specification
Flash Chromatography System With UV-Vis detector and fraction collector
Pre-packed Silica Column Sized appropriately for the amount of crude material
Crude Sample This compound (crude reaction mixture)
Solvent A n-Hexane (HPLC grade)
Solvent B Ethyl Acetate (HPLC grade)
Loading Material Celite or a small amount of silica gel
Glassware Round-bottom flasks, beakers, fraction collection tubes

3.2. Sample Preparation and Loading

Proper sample loading is crucial to achieving a high-resolution separation. Loading the sample as a concentrated band at the top of the column prevents streaking and poor separation. Dry loading is highly recommended, especially if the crude product has limited solubility in the initial mobile phase.[7]

Dry Loading Protocol:

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel or Celite (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.[8]

  • Load this powder into an empty solid-load cartridge compatible with your flash system.

Workflow for Sample Preparation and Loading

G cluster_prep Sample Preparation cluster_load Column Loading A Dissolve Crude Product in Dichloromethane B Add Silica Gel (or Celite) A->B C Evaporate Solvent (Rotary Evaporator) B->C D Obtain Free-Flowing Powder C->D E Pack Powder into Solid-Load Cartridge D->E F Attach Cartridge to Flash System

Caption: Dry loading workflow for the crude sample.

3.3. Chromatographic Conditions

The following conditions are a robust starting point, derived from the TLC analysis.

Parameter Value
Stationary Phase Silica Gel (e.g., 40-63 µm particle size)
Mobile Phase A n-Hexane
Mobile Phase B Ethyl Acetate
Elution Type Gradient
Flow Rate Dependent on column size (refer to manufacturer's guidelines)
Detection UV, 254 nm and/or 280 nm
Gradient Profile Time (min)

3.4. Elution and Fraction Collection

  • Equilibration: Before loading the sample, equilibrate the column with the initial mobile phase conditions (10% Ethyl Acetate in Hexane) for at least 2 column volumes.[7]

  • Run: Start the gradient run. The system will automatically inject the sample (if using a liquid injection) or begin flowing the mobile phase through the solid-load cartridge.

  • Monitoring: Monitor the chromatogram in real-time. The UV detector will show peaks as compounds elute from the column.

  • Collection: The fraction collector will automatically collect the eluent into separate tubes. Configure the collection settings to trigger based on the UV signal (e.g., slope and threshold) to isolate the peak corresponding to this compound.

  • Post-Run Flush: After the target compound has eluted, it is good practice to flush the column with a high percentage of the polar solvent (e.g., 100% Ethyl Acetate) to remove any highly retained impurities.

Purification Workflow Diagram

G A Equilibrate Column (10% EtOAc in Hexane) B Load Sample (Dry Load Cartridge) A->B C Start Gradient Elution (10% -> 50% EtOAc) B->C D Monitor Elution (UV Detector at 254 nm) C->D E Collect Fractions (Based on UV Peak) D->E F Analyze Pure Fractions (TLC or LC-MS) E->F G Combine & Evaporate Solvent F->G H Obtain Pure Product G->H

Caption: Step-by-step automated flash chromatography workflow.

Post-Purification Analysis and Troubleshooting

4.1. Purity Assessment

After collecting the fractions, spot each fraction (or a pooled sample of the main peak) on a TLC plate alongside the crude material to confirm the purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

4.2. Troubleshooting Common Issues

Issue Potential Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the gradient using TLC. A shallower gradient may be required.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Sample is too acidic or basic.Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds).[9]
Sample is interacting strongly with residual acidic sites on silica.Use deactivated silica gel or add a modifier as above.[9]
No Compound Eluting Sample is insoluble in the mobile phase or too polar.Increase the polarity of the mobile phase. Consider a different solvent system (e.g., Dichloromethane/Methanol).

Conclusion

This application note provides a comprehensive and robust protocol for the purification of this compound using automated flash column chromatography. By following a systematic approach that begins with TLC-based method development and employs a well-chosen gradient elution strategy, researchers can consistently obtain this valuable building block in high purity and with excellent recovery. The principles and techniques outlined herein are broadly applicable to the purification of other substituted pyrimidine derivatives, serving as a foundational guide for scientists in drug development and organic synthesis.

References

  • TutorChase.
  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Published May 10, 2024.
  • LCGC International.
  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography.
  • Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Accessed January 9, 2026.
  • University of California, Los Angeles.
  • SiliCycle. Working with fluorinated silica phases. Accessed January 9, 2026.
  • Benchchem. Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine. Accessed January 9, 2026.
  • SiliCycle.
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses.
  • Benchchem. methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine. Accessed January 9, 2026.

Sources

Mastering the Purification of 2-Morpholino-4,6-difluoropyrimidine: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. For novel heterocyclic compounds such as 2-Morpholino-4,6-difluoropyrimidine, which holds potential as a versatile building block in medicinal chemistry, achieving high purity is a critical determinant of its efficacy, safety, and reliability in downstream applications. This document provides a comprehensive guide to the recrystallization of this compound, offering detailed protocols and the scientific rationale behind them for researchers, scientists, and drug development professionals.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to induce the formation of a crystalline solid with a significantly reduced impurity profile.[1]

This application note will delve into the practical and theoretical aspects of recrystallizing this compound, drawing upon the physicochemical properties of analogous fluorinated pyrimidine derivatives and established purification methodologies for related compounds.

Understanding the Physicochemical Landscape

While specific experimental data for the solubility of this compound is not widely published, we can infer its likely behavior from the known properties of similar structures, such as 2-Ethoxy-4,6-difluoropyrimidine. This related compound is a white crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and carbon disulfide.[3][4] This suggests that this compound will exhibit similar solubility characteristics, favoring organic solvents for recrystallization. The presence of the morpholino group may introduce a moderate increase in polarity compared to an ethoxy group.

The potential for polymorphism, the ability of a compound to exist in more than one crystalline form, should also be considered. Different polymorphs can exhibit distinct physical properties, including solubility and melting point. Crystallization of a related compound, 2-amino-4-chloro-6-morpholinopyrimidine, has been shown to yield two different polymorphs depending on the solvent used (diethyl ether vs. dichloromethane).[5] Therefore, the choice of recrystallization solvent and the cooling rate can influence the resulting crystal form of this compound.

Core Principles of Recrystallization: A Step-by-Step Rationale

The process of recrystallization can be broken down into a series of critical steps, each governed by fundamental chemical principles.

Recrystallization_Workflow General Recrystallization Workflow A 1. Solvent Selection B 2. Dissolution of the Impure Solid in Hot Solvent A->B C 3. Removal of Insoluble Impurities (Hot Filtration, if necessary) B->C D 4. Cooling and Crystallization C->D E 5. Isolation of Crystals (Vacuum Filtration) D->E F 6. Washing of Crystals E->F G 7. Drying of Purified Product F->G

Caption: A generalized workflow for the purification of solids by recrystallization.

  • Solvent Selection: The choice of solvent is the most critical factor in a successful recrystallization.[6] An ideal solvent should:

    • Readily dissolve the compound at an elevated temperature (near its boiling point).

    • Exhibit poor solubility for the compound at low temperatures.

    • Either not dissolve impurities at all or keep them dissolved at low temperatures.

    • Be chemically inert towards the compound.

    • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated or near-saturated solution.[2] Using an excess of solvent will reduce the yield of the recovered product.

  • Hot Filtration (Optional): If insoluble impurities are present, a hot gravity filtration is performed to remove them before the solution cools.[7] This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly and without agitation.[8] Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Crystal Isolation: The formed crystals are separated from the cold supernatant (mother liquor), which contains the dissolved impurities, by vacuum filtration.[7]

  • Washing: The isolated crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor.

  • Drying: The purified crystals are dried to remove any residual solvent. This can be achieved by air drying or in a vacuum oven.

Protocols for the Recrystallization of this compound

The following protocols are based on general recrystallization techniques and the inferred properties of the target compound. Researchers should perform small-scale solubility tests to determine the optimal solvent system before proceeding with a larger-scale purification.

Solvent Selection and Screening

A preliminary screening for suitable solvents is essential.

SolventPredicted Solubility of this compoundRationale
Ethanol High at boiling, lower at room temperatureOften a good choice for moderately polar compounds.
Isopropanol Similar to ethanol, potentially lower solubilityA common alternative to ethanol.
Ethyl Acetate Moderate to high at boilingA less polar option that may provide good differential solubility.
Toluene Likely soluble when hot, insoluble when coldA non-polar solvent that can be effective for less polar impurities.
Acetonitrile SolubleCan be used in water-acetonitrile solutions for some morpholino compounds.[9]
Water InsolubleBased on the properties of analogous compounds.[3][4] Can be a good anti-solvent.
Hexane InsolubleA non-polar solvent, useful as an anti-solvent.
Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent provides a significant difference in the compound's solubility at high and low temperatures.

Materials:

  • Crude this compound

  • Selected solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring.

  • Continue to add the solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.

  • If the solution is colored, and it is known that the pure compound is colorless, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities.

  • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Transfer the purified crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.

Protocol 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This technique is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent at room temperature and then adding an "anti-solvent" in which the compound is insoluble to induce precipitation.

Materials:

  • Crude this compound

  • A "good" solvent (e.g., Ethyl Acetate, Acetonitrile)

  • An "anti-solvent" (e.g., Hexane, Water)

  • Erlenmeyer flask

  • Burette or dropping funnel

  • Stirring apparatus

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until a slight turbidity (cloudiness) persists. This indicates the point of saturation.

  • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly.

  • Allow the solution to stand undisturbed to allow for crystal formation. If no crystals form, scratching the inside of the flask with a glass rod can induce crystallization.

  • Cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a mixture of the "good" solvent and "anti-solvent" or with the pure "anti-solvent".

  • Dry the purified crystals as described in the single-solvent protocol.

Solvent_Antisolvent Solvent-Antisolvent Recrystallization A Dissolve Crude Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' to the Stirred Solution A->B C Induce Crystallization (Turbidity Persists) B->C D Cool and Allow Crystals to Form C->D E Isolate, Wash, and Dry Purified Crystals D->E

Caption: The workflow for the multi-solvent (solvent-antisolvent) recrystallization technique.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Add a seed crystal of the pure compound.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Try adding an anti-solvent.[10]
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the compound is too soluble.- Reheat the solution to dissolve the oil, then add more solvent before cooling slowly.- Try a lower-boiling point solvent.- Use a different solvent system.
Low recovery of product - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath.- Minimize the amount of solvent used for washing.- Use a pre-heated funnel for hot filtration.
Colored crystals Colored impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration.[10]

Conclusion

References

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
  • Gene Tools, LLC. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Gavali, S., et al. (2018). Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. Molecules, 23(10), 2641. [Link]
  • PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine. [Link]
  • MIT OpenCourseWare. (n.d.).
  • Leah4sci. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
  • LookChem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. [Link]
  • ChemBK. (2024, April 9). 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. [Link]
  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
  • Glidewell, C., et al. (2004). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph.
  • Yathirajan, H. S., et al. (2009). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o1659. [Link]

Sources

large-scale synthesis of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Large-Scale Synthesis of 2-Morpholino-4,6-difluoropyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, integral to a vast array of therapeutic agents targeting conditions from cancer to viral infections.[1][2] Within this privileged class of heterocycles, this compound has emerged as a particularly valuable building block. Its strategic importance lies in the combination of the biologically significant morpholine moiety and the difluorinated pyrimidine core. The electron-withdrawing fluorine atoms activate the C4 and C6 positions for subsequent nucleophilic aromatic substitution (SNAr), allowing for the controlled, sequential introduction of diverse functionalities. This makes it a key intermediate in the synthesis of complex molecules, most notably kinase inhibitors targeting signaling pathways like PI3K/Akt/mTOR, which are often dysregulated in various cancers.[3][4]

This application note provides a comprehensive, field-proven protocol for the . We will delve into the causality behind the chosen synthetic strategy, provide a detailed step-by-step methodology suitable for kilogram-scale production, and outline the necessary quality control and safety procedures to ensure a robust and reproducible process.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the high reactivity of a polyhalogenated pyrimidine precursor toward nucleophilic attack.

1.1. Choice of Starting Material: 2,4,6-Trifluoropyrimidine

The selection of 2,4,6-trifluoropyrimidine as the starting material is a strategic decision rooted in reaction kinetics and regioselectivity. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three highly electronegative fluorine atoms. This pronounced electron deficiency makes the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

While other tri-halogenated pyrimidines, such as 2,4,6-trichloropyrimidine, could be used, the fluoro-analogue offers distinct advantages for this specific target molecule.[5] The carbon-fluorine bond, while strong, allows for a facile substitution reaction under controlled conditions. Furthermore, the two remaining fluorine atoms in the product are essential for its utility as a synthetic intermediate in subsequent diversification reactions.

1.2. The Nucleophile: Morpholine

Morpholine is a secondary cyclic amine that serves as an excellent nitrogen nucleophile.[6] Its pre-organized, chair-like conformation is sterically accessible, and the nitrogen's lone pair of electrons is readily available for nucleophilic attack.

1.3. Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The core transformation proceeds through a well-established two-step SNAr mechanism. The causality is as follows:

  • Nucleophilic Attack: The nitrogen atom of morpholine attacks one of the electrophilic carbon atoms of the 2,4,6-trifluoropyrimidine ring. The C2, C4, and C6 positions are all activated. While the C4 and C6 positions are electronically identical and generally the most reactive sites on a polyhalogenated pyrimidine[7], careful control of stoichiometry and reaction conditions allows for selective mono-substitution.

  • Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and onto the electronegative nitrogen and fluorine atoms, stabilizing the intermediate.

  • Rearomatization and Expulsion of Leaving Group: The complex rapidly collapses, restoring the aromaticity of the ring by expelling the most stable leaving group, which in this case is a fluoride ion (F⁻).

A non-nucleophilic base, such as triethylamine or potassium carbonate, is incorporated into the reaction to neutralize the hydrogen fluoride (HF) generated in situ, driving the reaction to completion.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products TFP 2,4,6-Trifluoropyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) TFP->Meisenheimer Nucleophilic Attack Morpholine Morpholine Morpholine->Meisenheimer Nucleophilic Attack Product This compound Meisenheimer->Product Expulsion of F⁻ (Rearomatization) HF HF Meisenheimer->HF Base Base (e.g., Et3N) HF->Base Neutralization G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase cluster_purification Purification Phase A 1. Reactor Setup - Assemble and purge 20L reactor with N₂. - Ensure all joints are sealed. B 2. Reagent Charge - Charge reactor with Acetonitrile (10L) and 2,4,6-Trifluoropyrimidine (1.10 kg). - Stir to dissolve. A->B C 3. Cooling - Cool reactor contents to 0-5 °C. B->C D 4. Controlled Addition - Premix Morpholine (0.71 L) and Triethylamine (1.25 L). - Add mixture dropwise via addition funnel over 2-3 hours. - Maintain internal temperature < 10 °C. C->D E 5. Reaction & Monitoring - Warm to room temperature and stir for 4-6 hours. - Monitor progress via HPLC/TLC until starting material is consumed. D->E F 6. Quench & Extraction - Pour reaction mixture into water (10L). - Extract with Ethyl Acetate (3 x 5L). E->F G 7. Washing & Drying - Combine organic layers. - Wash with Water (2 x 5L) and Brine (1 x 5L). - Dry over anhydrous MgSO₄. F->G H 8. Concentration - Filter off drying agent. - Concentrate filtrate under reduced pressure to yield crude solid. G->H I 9. Recrystallization - Dissolve crude product in hot heptane/EtOAc. - Cool slowly to crystallize. - Filter and wash with cold heptane. H->I J 10. Final Product - Dry purified solid under vacuum at 40 °C. - Yields pure this compound. I->J

Sources

Application Notes and Protocols: Strategic Functionalization of the Morpholine Ring in 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, celebrated for its ability to impart favorable physicochemical properties to bioactive molecules, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[1][2][3] When appended to a pharmacologically active core like the pyrimidine ring, as in 2-Morpholino-4,6-difluoropyrimidine, it offers a versatile platform for the development of novel therapeutics.[4] The difluoropyrimidine core itself is a potent electrophile, and while functionalization at the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a well-trodden path, the selective modification of the morpholine ring offers a largely untapped avenue for generating new chemical diversity. This "late-stage functionalization" approach allows for the diversification of complex molecular scaffolds at a late point in the synthetic sequence, accelerating the exploration of structure-activity relationships (SAR).[5][6]

This guide provides detailed protocols and scientific rationale for the targeted functionalization of the C-H bonds within the morpholine ring of this compound. We will focus on methodologies that are robust, have a broad functional group tolerance, and are amenable to the unique electronic environment of the target molecule.

Challenges and Strategic Considerations

The primary challenge in functionalizing the morpholine ring of the title compound lies in the selective activation of its C-H bonds. The nitrogen atom of the morpholine is directly attached to the electron-deficient 4,6-difluoropyrimidine ring. This strong electron-withdrawing effect significantly influences the reactivity of the adjacent C-H bonds.

  • Alpha (α) C-H Bonds (C3 and C5): These C-H bonds, being adjacent to both the nitrogen and oxygen atoms, are the most activated. The nitrogen's connection to the electron-withdrawing pyrimidine ring lowers the energy of the alpha-amino radical intermediate that would be formed upon hydrogen atom abstraction (HAT). This makes these positions the most likely sites for radical-based functionalization.

  • Beta (β) C-H Bonds (C2 and C6): These C-H bonds, adjacent only to the oxygen atom, are less activated and generally more challenging to functionalize selectively.

Therefore, our strategies will primarily target the α-positions. We will explore two powerful and contemporary methods: Photocatalytic C-H Alkylation and Minisci-type C-H Acylation .

Methodology 1: Photocatalytic C-H Alkylation via Hydrogen Atom Transfer (HAT)

Scientific Rationale:

Visible-light photocatalysis has emerged as a mild and powerful tool for the generation of radical intermediates under neutral conditions.[7][8] The strategy here involves the use of a photocatalyst that, upon excitation with light, can abstract a hydrogen atom from the α-position of the morpholine ring to generate a nucleophilic α-amino radical.[9][10] This radical can then engage in a Giese addition with an electron-deficient alkene (Michael acceptor) to form a new C-C bond.[9] The choice of an appropriate photocatalyst and hydrogen atom transfer (HAT) agent is crucial for efficiency and selectivity. This method is particularly well-suited for late-stage functionalization due to its mild conditions and high functional group tolerance.[11]

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET Radical α-Amino Radical PC_star->Radical Direct HAT Morpholine 2-Morpholino-4,6- difluoropyrimidine Morpholine->Radical HAT Product_Radical Product Radical Radical->Product_Radical Giese Addition Alkene Michael Acceptor (e.g., Acrylate) Product α-Alkylated Product Product_Radical->Product HAT Product_Radical->Product HAT_agent HAT_agent HAT Agent (e.g., Thiol) HAT_radical Thiyl Radical HAT_agent->HAT_radical Oxidation HAT_radical->HAT_agent Reduction

Caption: Photocatalytic C-H Alkylation Workflow.

Experimental Protocol: α-Alkylation of this compound

Materials and Equipment:

  • This compound (Substrate)

  • Electron-deficient alkene (e.g., ethyl acrylate, acrylonitrile)

  • Photocatalyst (e.g., Eosin Y, or an Iridium-based complex like Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF), degassed)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Nitrogen or Argon source for inert atmosphere

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator, silica gel for chromatography

Procedure:

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the photocatalyst (1-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Through the septum, add the degassed solvent (to achieve a concentration of ~0.1 M of the substrate), followed by the electron-deficient alkene (1.5-3.0 eq).

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A cooling fan may be necessary to maintain room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 6 to 24 hours depending on the substrate and reagents.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired α-alkylated product.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Substrate Concentration 0.1 M in MeCNBalances solubility and reaction rate. Higher concentrations can sometimes lead to side reactions or catalyst deactivation.
Alkene Stoichiometry 2.0 eqUsing an excess of the radical acceptor drives the reaction towards product formation and minimizes side reactions of the α-amino radical.
Photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)This iridium complex has a high reduction potential in its excited state, making it an efficient HAT catalyst.
Light Source Blue LED (450 nm)Matches the absorption maximum of many common photoredox catalysts, providing efficient excitation.
Temperature Room TemperatureMild conditions preserve sensitive functional groups and are a key advantage of photocatalysis.
Atmosphere Inert (N2 or Ar)Oxygen can quench the excited state of the photocatalyst and participate in unwanted side reactions.

Methodology 2: Minisci-type C-H Acylation

Scientific Rationale:

The Minisci reaction is a classic method for the functionalization of electron-deficient heterocycles.[12] While it traditionally involves the addition of a nucleophilic radical to a protonated heteroaromatic ring, the principles can be adapted for C-H functionalization. In this context, we generate an acyl radical from an α-keto acid via oxidative decarboxylation. This electrophilic radical can then be trapped by the nucleophilic α-amino radical generated from the morpholine ring. The generation of the α-amino radical can be initiated by a radical initiator or under photocatalytic conditions. The acidic conditions often employed in Minisci reactions are compatible with the basicity of the morpholine nitrogen.[13][14]

G cluster_1 Minisci-type Acylation Keto_Acid α-Keto Acid Acyl_Radical Acyl Radical Keto_Acid->Acyl_Radical Oxidative Decarboxylation Product α-Acylated Product Acyl_Radical->Product Oxidant Oxidant (e.g., (NH₄)₂S₂O₈) Morpholine 2-Morpholino-4,6- difluoropyrimidine Amino_Radical α-Amino Radical Morpholine->Amino_Radical HAT Amino_Radical->Product Radical-Radical Coupling

Caption: Minisci-type C-H Acylation Pathway.

Experimental Protocol: α-Acylation of this compound

Materials and Equipment:

  • This compound (Substrate)

  • α-Keto acid (e.g., phenylglyoxylic acid)

  • Oxidant (e.g., Ammonium persulfate ((NH4)2S2O8))

  • Acid (e.g., Trifluoroacetic acid (TFA))

  • Solvent (e.g., a mixture of Dichloromethane (DCM) and water, or Acetonitrile)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the α-keto acid (1.5 eq) in the chosen solvent (e.g., DCM/H2O 1:1).

  • Acidification: Add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the mixture and stir to ensure homogeneity.

  • Initiation: Add the oxidant, ammonium persulfate (2.0 eq), portion-wise over 10-15 minutes to control the initial exotherm.

  • Heating: Heat the reaction mixture to 40-60 °C and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. If using a biphasic system, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the α-acylated morpholine derivative.

Data Presentation:

ParameterRecommended Value/ConditionRationale
Substrate Concentration 0.1-0.2 MA moderate concentration is generally effective.
α-Keto Acid Stoichiometry 1.5 eqEnsures efficient generation of the acyl radical to trap the α-amino radical intermediate.
Oxidant Ammonium persulfate (2.0 eq)A common and effective oxidant for the decarboxylation of α-keto acids to form acyl radicals.
Acid Trifluoroacetic acid (1.0-2.0 eq)Promotes the formation of the radical cation of the substrate, making it more susceptible to radical reactions, and aids in solubility.
Temperature 40-60 °CGentle heating is often required to initiate and sustain the radical chain reaction.
Solvent System DCM/H2O or MeCNA biphasic system can be beneficial for solubility of both the organic substrate and the inorganic oxidant.

Conclusion

The functionalization of the morpholine ring in this compound presents a valuable strategy for expanding the chemical space around this important scaffold. The protocols detailed above for photocatalytic C-H alkylation and Minisci-type C-H acylation offer two distinct and powerful approaches to achieve this transformation. The choice of method will depend on the desired functionality to be introduced and the overall synthetic strategy. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively leverage these late-stage functionalization techniques to accelerate the discovery and development of novel drug candidates.

References

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Minisci, F. (1971). Novel applications of free-radical reactions in preparative organic chemistry. Synthesis, 1971(01), 1-24. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
  • Stork, S. (2020).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Lei, A., et al. (2017). Electrocatalytic Minisci Acylation Reaction of N-Heteroarenes Mediated by NH4I. Organic Letters, 19(19), 5352–5355. [Link]
  • Baran, P. S., et al. (2010). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(11), 3650–3651. [Link]
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Procter, D. J., et al. (2020). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 18(43), 8713-8729. [Link]
  • ResearchGate. (n.d.).
  • Davies, H. M. L., et al. (2015). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 17(15), 3754–3757. [Link]
  • O'Brien, P., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(49), 17534-17575. [Link]
  • Douglas, J. J., et al. (2019). Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters, 21(6), 1778–1782. [Link]
  • Pizzio, M. G., et al. (2023). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. European Journal of Organic Chemistry, 26(37), e202300616. [Link]
  • Pizzio, M. G., et al. (2023). Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. European Journal of Organic Chemistry, 26(37). [Link]
  • Knowles, R. R., et al. (2020). Expedient access to saturated nitrogen heterocycles by photoredox cyclization of imino-tethered dihydropyridines.
  • Gulevich, A. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(10), 1672-1693. [Link]
  • Gulevich, A. V., & Gevorgyan, V. (2013). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 42(12), 5234-5298. [Link]
  • Wang, P., et al. (2020). Stereoselective alkylation of saturated heterocycles.
  • ResearchGate. (n.d.). Deuterium labeling experiments and the study of kinetic isotope effect. [Link]
  • Wang, D., et al. (2021). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives.
  • Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(7), 6829–6903. [Link]
  • Daugulis, O., et al. (2015). Transition metal catalyzed meta-C–H functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 13(32), 8612-8627. [Link]
  • Chemindustry. (n.d.).
  • Knowles, R. R., et al. (2022). Radical Redox Annulations: A General Light-Driven Method for the Synthesis of Saturated Heterocycles.
  • Mori, A., et al. (2007). CH functionalization of heteroaromatic compounds by transition metal catalysis. Pure and Applied Chemistry, 79(4), 633-640. [Link]
  • Zeitler, K., et al. (2021). Benzylic C−H acylation by cooperative NHC and photoredox catalysis.
  • Charnley, G., & Archer, M. C. (1977). Deuterium isotope effect in the activation of nitrosomorpholine into a bacterial mutagen.
  • ResearchGate. (n.d.).
  • The Library Search. (n.d.).
  • Sagitullin, R. S., et al. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332. [Link]
  • De Silva, K. M. N. (2023). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. University of South Florida Scholar Commons. [Link]
  • Kumar, A., et al. (2022). Synthesis and late-stage C–H functionalization of papaverines. Organic & Biomolecular Chemistry, 20(31), 6245-6253. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • MacMillan, D. W. C., et al. (2023). Late-Stage C–H Functionalization of Azines. Chemical Reviews, 123(12), 7655–7691. [Link]
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15152–15158. [Link]
  • Gevorgyan, V., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Angewandte Chemie International Edition, 54(43), 12616-12628. [Link]
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15152-15158. [Link]
  • Ready, J. M., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15152-15158. [Link]
  • Zhang, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15152-15158. [Link]
  • Liu, P., et al. (2021). Origins of regioselectivity in Ni-catalyzed hydrofunctionalization of alkenes via ligand-to-ligand hydrogen transfer mechanism.

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Difluoropyrimidines and the Suzuki Coupling

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals, including anticancer, antiviral, and anti-inflammatory agents.[1] The strategic incorporation of fluorine atoms onto this heterocycle, creating difluoropyrimidines, offers a powerful tool for modulating a molecule's physicochemical properties. Fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, making difluorinated building blocks highly sought after in drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3] Its high functional group tolerance and the general stability of its organoboron reagents make it an indispensable tool for the late-stage functionalization and library synthesis required in modern drug development.[4]

However, applying this powerful reaction to difluoropyrimidines presents unique challenges. The carbon-fluorine (C-F) bond is significantly stronger and less reactive in palladium-catalyzed oxidative addition compared to its C-Cl or C-Br counterparts.[5] This necessitates a carefully considered approach to reaction design, focusing on highly active catalyst systems and optimized conditions to achieve efficient and selective couplings. This document provides a detailed guide, grounded in mechanistic principles, to empower researchers in successfully employing the Suzuki coupling for the derivatization of difluoropyrimidines.

The Catalytic Cycle: Mechanistic Hurdles with Difluoropyrimidines

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium center.[3][6] Understanding this cycle is critical to diagnosing and overcoming the specific challenges posed by electron-deficient fluoro-heterocycles.

Suzuki_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)Ln oa_complex Ar-Pd(II)(X)Ln pd0->oa_complex Oxidative Addition (Ar-X) [Rate-Limiting for C-F] trans_complex Ar-Pd(II)(Ar')Ln oa_complex->trans_complex Transmetalation (Ar'-B(OR)2, Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product sub Difluoropyrimidine (Ar-X) boronic Boronic Acid/Ester (Ar'-B(OR)2)

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step and the primary hurdle for difluoropyrimidines.[3] The palladium(0) catalyst inserts into the carbon-halogen bond. The high bond dissociation energy of the C-F bond makes this step energetically demanding. Success hinges on using a highly active catalyst, typically featuring bulky, electron-rich phosphine ligands that enhance the electron density on the palladium center, thereby promoting its insertion into the C-F bond.[4][7]

  • Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) complex. This process requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[8] For electron-deficient systems like difluoropyrimidines, a common side reaction is protodeboronation, where the boronic acid reacts with a proton source (e.g., water) and is replaced by a hydrogen atom.[9][10] Careful selection of a non-nucleophilic, moderately strong base is therefore crucial.

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[2] This step is generally fast but can be accelerated by bulky ligands that create steric pressure around the metal center.[4]

Optimizing the Reaction: A Component-by-Component Analysis

The success of a Suzuki coupling with a difluoropyrimidine substrate is a multifactorial problem. Each component must be chosen to address the inherent challenges of C-F bond activation and potential side reactions.

ComponentRecommendationRationale & Causality
Palladium Precatalyst Begin with: Pd(dppf)Cl₂, Pd(PPh₃)₄ For difficult couplings: Buchwald Precatalysts (e.g., XPhos Pd G3/G4)Standard catalysts like Pd(dppf)Cl₂ are robust and often effective.[1] However, modern Buchwald precatalysts are designed for high activity and stability, ensuring efficient generation of the active Pd(0) species, which is critical for activating strong C-F bonds.[9][11]
Ligand Bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).Difluoropyrimidines are electron-deficient, which makes oxidative addition difficult. Electron-rich ligands increase the electron density on the palladium, facilitating its insertion into the C-F bond.[4][7] Their bulkiness promotes reductive elimination and can shield the metal center from deactivating interactions.[9]
Base K₃PO₄, Cs₂CO₃, KFA base is required to form the active boronate species for transmetalation.[8] For sensitive substrates, strong but less nucleophilic bases like K₃PO₄ or Cs₂CO₃ are preferred to minimize protodeboronation and other side reactions.[7][12] They are often used in anhydrous conditions, though a small amount of water can sometimes be beneficial.
Boron Reagent Boronic Pinacol Esters (Bpin) > Boronic AcidsWhile boronic acids are common, they are more prone to decomposition via protodeboronation, especially when electron-deficient.[10][12] The corresponding pinacol esters are generally more stable and can be used directly, often leading to more reproducible results and higher yields.[13]
Solvent Degassed Aprotic Solvents: 1,4-Dioxane, Toluene, THF, often with 5-10% H₂O.Aprotic solvents are standard.[14] A small amount of water can help dissolve the inorganic base and accelerate the reaction.[14] Crucially, all solvents must be rigorously degassed (e.g., by sparging with argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[12][15]
Temperature 80 - 120 °C; Microwave irradiation can be beneficial.Higher temperatures are often needed to overcome the activation energy for C-F bond cleavage.[11] Microwave-assisted synthesis can significantly shorten reaction times and improve yields by providing rapid, uniform heating.[1][16]

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Always handle them under an inert atmosphere (Argon or Nitrogen).

Protocol 1: General Conditions using a Standard Catalyst System

This protocol is a reliable starting point for the Suzuki coupling of a difluoropyrimidine with a standard arylboronic acid.

Workflow Diagram

Protocol_Workflow start Start reagents 1. Add Solids (Difluoropyrimidine, Boronic Acid, Base, Catalyst) to Flask start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat & Stir (80-110 °C) solvent->heat monitor 5. Monitor Reaction (TLC / LC-MS) heat->monitor workup 6. Aqueous Workup (Cool, Dilute, Wash) monitor->workup purify 7. Purify (Column Chromatography) workup->purify end End Product purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4,6-Difluoropyrimidine (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel, add the 4,6-difluoropyrimidine, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[11]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water).[11]

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.[12]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[11]

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol employs a modern, highly active catalyst system suitable for less reactive C-F bonds or sterically hindered coupling partners.

Materials:

  • 2,4-Difluoropyrimidine (1.0 equiv)

  • Arylboronic Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Toluene (anhydrous, degassed)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add the 2,4-difluoropyrimidine, arylboronic pinacol ester, XPhos Pd G3 precatalyst, and K₃PO₄ to an oven-dried reaction vessel.[11]

  • Inert Atmosphere: If not in a glovebox, seal the vessel and perform the evacuate/backfill cycle as described in Protocol 1.

  • Solvent Addition: Under positive inert gas pressure, add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring for 6-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS as described previously.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.

Troubleshooting Common Issues

Low yields or failed reactions are common when developing new cross-coupling methods. A systematic approach to troubleshooting is essential.[12]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Oxygen contamination has deactivated the Pd(0) species.[15] 2. Insufficient Temperature: The activation energy for C-F oxidative addition is not being met. 3. Poor Reagent Quality: The boronic acid/ester has degraded.1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. Use a fresh bottle of catalyst or a more stable precatalyst.[9][12] 2. Increase the reaction temperature in 10 °C increments. Consider switching to a higher-boiling solvent like toluene or using microwave heating.[11][16] 3. Use a fresh, high-purity boronic acid/ester or consider converting the acid to a more stable pinacol ester.[12]
Protodeboronation 1. Excess Water/Proton Source: The boronic acid is being quenched before it can transmetalate.[9] 2. Base is too harsh or nucleophilic. 1. Use anhydrous solvents and a finely powdered, dry base (e.g., K₃PO₄). If water is used as a co-solvent, reduce its amount.[12] 2. Switch to a milder base like KF or K₃PO₄.[7]
Homocoupling of Boronic Acid Oxygen in the Reaction: Oxygen can promote the oxidative homocoupling of the boron reagent.[9][15]Improve the degassing procedure for all solvents and ensure the reaction setup is completely free of air.
Regioselectivity Issues Similar Reactivity of C-F Bonds: In substrates like 2,4- or 4,6-difluoropyrimidine, both C-F bonds can potentially react.Regioselectivity is often influenced by both electronic and steric factors. For dichloropyrimidines, coupling often favors the C4 position.[16] A similar preference may exist for difluoropyrimidines, but this may require experimental optimization by modifying the ligand, temperature, or reaction time to favor mono-substitution.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • BenchChem. (2025).
  • Wassihun, M., et al. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. RSC Publishing.
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid.
  • Morales-Serna, J. A., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Alcarazo, M., et al. (2017).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
  • Sharma, K., et al. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Smith, G. B., et al. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
  • Scott, J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Billingsley, K. L., et al. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • ResearchGate. (2024). The isolated yield of product 3 after Suzuki coupling of....
  • Common Organic Chemistry. (n.d.).
  • Wang, Y., et al. (2025).
  • Ayub, K., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Ayub, K., et al. (2025). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminodifluoropyrimidines

In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, appearing in a vast array of therapeutic agents. The introduction of fluorine atoms onto this heterocycle often imparts desirable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Specifically, difluoropyrimidines are privileged structural motifs. The selective introduction of an amino group onto these electron-deficient rings via C-N bond formation is a critical transformation, unlocking access to a diverse chemical space of potential drug candidates.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and have limited substrate scope.[1][2] This palladium-catalyzed cross-coupling reaction provides a mild and efficient pathway to synthesize aminodifluoropyrimidines, accommodating a wide range of amine coupling partners and tolerating various functional groups.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of difluoropyrimidines. We will delve into the mechanistic underpinnings of the reaction, offer detailed and field-proven protocols, and provide practical troubleshooting advice to overcome common challenges.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[4][5] Understanding this mechanism is crucial for rational optimization of reaction conditions. The key steps are:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the difluoropyrimidine halide to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6] The electron-withdrawing nature of the two fluorine atoms on the pyrimidine ring facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido intermediate. The choice of base is critical and can significantly influence the reaction rate and outcome.[4]

  • Reductive Elimination: This final step involves the formation of the C-N bond and the desired aminodifluoropyrimidine product, regenerating the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand play a pivotal role in promoting this step.[4]

A competing side reaction can be the beta-hydride elimination from the palladium-amido intermediate, which leads to hydrodehalogenation of the difluoropyrimidine and formation of an imine.[1] The use of bulky ligands helps to suppress this undesired pathway.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Pd(II)Amido Pd(II)-Amido Complex OxAdd->Pd(II)Amido + HNR¹R² - HX Product Ar-NR¹R² Pd(II)Amido->Product Reductive Elimination ArX Difluoropyrimidine (Ar-X) ArX->OxAdd Amine Amine (HNR¹R²) Amine->Pd(II)Amido Base Base Base->Pd(II)Amido Deprotonation caption Catalytic cycle of the Buchwald-Hartwig amination.

Figure 1. A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Key Reaction Components and Considerations

The success of the Buchwald-Hartwig amination of difluoropyrimidines hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.

Palladium Precursors

A variety of Pd(0) and Pd(II) sources can be employed. Common choices include:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A widely used, air-stable Pd(0) precursor.[7]

  • Pd(OAc)₂ (Palladium(II) acetate): Requires in-situ reduction to Pd(0), often by the phosphine ligand or amine.[8]

  • Palladium Precatalysts: These are air- and moisture-stable complexes that readily form the active Pd(0) species under the reaction conditions, offering improved reliability and reproducibility.[9]

Ligands: The Heart of the Catalyst

The choice of phosphine ligand is arguably the most critical factor in achieving a successful transformation. For electron-deficient heterocyles like difluoropyrimidines, bulky and electron-rich ligands are paramount.[10] These ligands stabilize the palladium center, promote oxidative addition, and facilitate the crucial reductive elimination step.[4]

Several classes of ligands have proven effective:

  • Biarylphosphines: This class, developed extensively by the Buchwald group, includes ligands like XPhos, SPhos, and RuPhos.[11][12] They are generally robust and provide excellent results for a wide range of substrates.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and can be highly effective ligands for challenging cross-coupling reactions.[13][14]

  • Bidentate Phosphines: Ligands such as BINAP and DPPF were among the first to show broad utility and are still employed, particularly for primary amines.[1]

Base Selection

The base plays a dual role: it deprotonates the amine to form the active nucleophile and neutralizes the hydrogen halide formed during the reaction. The strength of the base must be carefully considered to avoid undesired side reactions.

  • Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common choices.[9]

  • Weaker carbonate bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be effective in some cases, particularly with more reactive aryl halides or sensitive substrates.[8]

Solvent

Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.

  • Toluene and Dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[9][10]

  • Ethers such as tetrahydrofuran (THF) can also be suitable.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The reagents used in this reaction are often air- and moisture-sensitive, and appropriate handling techniques for inert atmosphere chemistry are required.

General Protocol for the Buchwald-Hartwig Amination of a Difluoropyrimidine

This protocol provides a general starting point for the amination of a difluoropyrimidine with a primary or secondary amine. Optimization of the ligand, base, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Difluoropyrimidine halide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, 3-5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the difluoropyrimidine halide, palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe, followed by the amine.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7][10]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminodifluoropyrimidine.

Figure 2. A general workflow for the Buchwald-Hartwig amination experiment.

Example Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of difluoropyrimidines. These should be considered as starting points for optimization.

DifluoropyrimidineAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2,4-DichloropyrimidineMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene11012>95
4,6-DichloropyrimidineAnilinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane1002485-90
2-Chloro-4,6-difluoropyrimidineBenzylaminePd-precatalyst (1)(tBu)₃P (2)K₃PO₄ (2.0)Toluene808~90
5-Bromo-2,4-difluoropyrimidinen-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)KOtBu (1.5)Dioxane901692

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Sterically hindered substrates- Use a fresh palladium precursor and ligand, or switch to a precatalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a more soluble base (e.g., LHMDS) or a different solvent.- Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[12]- Increase reaction temperature and/or time.
Formation of hydrodehalogenated byproduct - Beta-hydride elimination is competing with reductive elimination.- Presence of water.- Use a bulkier ligand to disfavor beta-hydride elimination.- Ensure strictly anhydrous conditions.
Double amination of dihalopyrimidines - High catalyst loading or high temperature.- Stoichiometry of reagents.- Reduce catalyst loading and reaction temperature.- Use a slight excess of the dihalopyrimidine.
Poor regioselectivity in unsymmetrical difluoropyrimidines - Similar reactivity of the two halogenated positions.- The C2 position in polychloropyrimidines is often more reactive.[15]- For challenging cases, consider a substrate modification strategy, such as converting one chloro group to a thiomethoxy group to direct amination.[15]
Reaction stalling - Catalyst decomposition.- Use a more robust ligand or a precatalyst.- Consider a lower reaction temperature for a longer duration.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminodifluoropyrimidines, providing a reliable and efficient route to these valuable building blocks for drug discovery and development. A thorough understanding of the reaction mechanism, coupled with careful selection of the catalyst system, base, and solvent, is key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to successfully implement this powerful transformation in their synthetic endeavors. Continued exploration of new ligands and catalytic systems will undoubtedly further expand the scope and utility of this important reaction.[11][16]

References

  • Nolan, S. P. (Ed.). (2010). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Buchwald, S. L., & Mauger, C. (2008). A new phosphine ligand for the palladium-catalyzed amination of aryl chlorides.
  • Surry, D. S., & Buchwald, S. L. (2011).
  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient catalyst for the amination of aryl chlorides.
  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research, 37(10), 721-731.
  • Yin, J., & Buchwald, S. L. (2002). A new catalyst system for the amination of aryl bromides. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Wikipedia. (2023).
  • Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbene–palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020).
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed amination of aryl halides with amines: a mechanistic update. Accounts of chemical research, 36(4), 234-245.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Reddit. (2018).
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2390-2396. [Link]
  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical reviews, 116(19), 12564-12649.
  • Cooke, G., Augier de Cremiers, H., Rotello, V. M., Tarbit, B., & Vanderstraeten, P. E. (2001). Synthesis of 6-aryl-2, 4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron, 57(14), 2787-2793.
  • Torborg, C., & Beller, M. (2009). Recent applications of palladium-catalyzed coupling reactions in the chemical industry.
  • Braun, M. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Cooke, G., Augier de Cremiers, H., Rotello, V. M., Tarbit, B., & Vanderstraeten, P. E. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Morpholino-4,6-difluoropyrimidine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[3] Consequently, synthetic analogs of pyrimidine have been extensively explored, leading to the development of drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity.[6] For pyrimidine-based drug candidates, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The introduction of various substituents at different positions of the pyrimidine ring can dramatically alter a compound's efficacy and safety.[5]

This guide provides a comprehensive overview of the synthesis of 2-morpholino-4,6-difluoropyrimidine analogs, a class of compounds with significant potential for the development of novel therapeutics, particularly as kinase inhibitors.[1] We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the interpretation of analytical data. Furthermore, we will explore the principles of SAR in the context of these analogs, providing a framework for the design of more potent and selective drug candidates.

Synthetic Strategies for this compound Analogs

The primary synthetic route to this compound analogs involves the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the presence of electron-withdrawing fluorine atoms, makes it susceptible to attack by nucleophiles.

Primary Synthetic Route: Nucleophilic Aromatic Substitution on 2,4,6-Trifluoropyrimidine

The most direct approach is the reaction of 2,4,6-trifluoropyrimidine with morpholine. However, a key consideration in this synthesis is regioselectivity. The C4 and C6 positions of the pyrimidine ring are generally more activated towards nucleophilic attack than the C2 position. This can lead to the formation of a mixture of isomers, primarily the 4-substituted product along with the desired 2-substituted product.

Scientific Rationale: The greater reactivity of the C4/C6 positions is attributed to the superior stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at these positions, where the negative charge can be effectively delocalized by the adjacent nitrogen atoms. Studies on related halogenated pyrimidines have shown that reactions with amines often yield a mixture of 2- and 4-substituted isomers, with the latter being the major product.

G start 2,4,6-Trifluoropyrimidine + Morpholine reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA), Solvent (e.g., Acetonitrile) 0°C to RT start->reaction isomers Mixture of Isomers reaction->isomers separation Chromatographic Separation (e.g., Column Chromatography) isomers->separation product2 This compound (Desired Product) product4 4-Morpholino-2,6-difluoropyrimidine (Major Isomer) separation->product2 separation->product4

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Morpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • To a solution of 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (1.1 eq).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of morpholine (1.0 eq) in anhydrous acetonitrile to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the 2- and 4-substituted isomers.

Table 1: Reagents and Reaction Conditions

ReagentMolar Eq.Purpose
2,4,6-Trifluoropyrimidine1.0Starting material
Morpholine1.0Nucleophile
DIPEA1.1Non-nucleophilic base to scavenge HF
Acetonitrile-Anhydrous solvent
Alternative Synthetic Route

An alternative multi-step synthesis can be employed, starting from 2,4,6-trihydroxypyrimidine. This route involves the initial formation of a 2-substituted intermediate, followed by chlorination and subsequent fluorination.

G start 2,4,6-Trihydroxypyrimidine step1 Reaction with Morpholine derivative (e.g., Morpholine-4-carboxamidine) start->step1 intermediate1 2-Morpholino-4,6-dihydroxypyrimidine step1->intermediate1 step2 Chlorination (e.g., POCl3) intermediate1->step2 intermediate2 2-Morpholino-4,6-dichloropyrimidine step2->intermediate2 step3 Fluorination (e.g., KF, Sulfolane) intermediate2->step3 product This compound step3->product

Characterization of this compound Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: To confirm the presence of the morpholine and any other aliphatic or aromatic protons.

    • 13C NMR: To identify all carbon atoms in the molecule. The carbon atoms attached to fluorine will appear as doublets due to C-F coupling.

    • 19F NMR: This is a crucial technique for fluorinated compounds. It will show signals for the fluorine atoms on the pyrimidine ring, and the chemical shifts and coupling patterns can help confirm the substitution pattern.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition (High-Resolution Mass Spectrometry).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Structure-Activity Relationship (SAR) Studies

Once a series of this compound analogs have been synthesized, the next step is to evaluate their biological activity to establish a structure-activity relationship. As this class of compounds has shown promise as kinase inhibitors, a typical SAR study would involve screening the analogs against a panel of relevant kinases.

G start Synthesized Analogs screening Biological Screening (e.g., Kinase Inhibition Assay) start->screening data Activity Data (e.g., IC50 values) screening->data analysis SAR Analysis data->analysis conclusion Identify Key Structural Features for Activity analysis->conclusion

Key Structural Modifications for SAR Studies:

  • Substitution at the C4 and C6 positions: The fluorine atoms at the C4 and C6 positions can be displaced by other nucleophiles to explore the effect of different substituents on activity.

  • Modification of the morpholine ring: Introducing substituents on the morpholine ring can probe the steric and electronic requirements of the binding pocket.

  • Replacement of the morpholine ring: Replacing the morpholine with other cyclic amines (e.g., piperidine, piperazine) can assess the importance of the oxygen atom in the morpholine ring for activity.

Table 2: Representative SAR Data for 2-Morpholino-pyrimidine Analogs as Kinase Inhibitors (Hypothetical Data Based on Literature Trends)

CompoundR1R2Kinase A IC50 (nM)Kinase B IC50 (nM)
1 FF500800
2 OMeF250600
3 NHMeF100450
4 PhF50300
5 FNHMe120480
6 FPh60320

Discussion of SAR Trends:

The hypothetical data in Table 2 illustrates how SAR studies can provide valuable insights. For instance, replacing a fluorine atom at the C4 position with small, hydrogen-bond donating or accepting groups (compounds 2 and 3) can lead to a moderate increase in potency against Kinase A. A more significant enhancement in activity is observed with the introduction of a phenyl group (compound 4), suggesting a potential hydrophobic interaction in the kinase's active site. Similar trends can be observed for substitutions at the C6 position (compounds 5 and 6). This systematic approach allows researchers to build a pharmacophore model and design more potent and selective inhibitors.

Troubleshooting and Key Considerations

  • Isomer Separation: As mentioned, the synthesis may yield a mixture of 2- and 4-substituted isomers. Careful optimization of reaction conditions (e.g., temperature, reaction time) may improve the regioselectivity. However, efficient chromatographic separation is often necessary.

  • Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to avoid the formation of di- or tri-substituted byproducts, especially if an excess of the nucleophile is used.

  • Anhydrous Conditions: SNAr reactions with fluorinated heterocycles are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is essential to prevent hydrolysis of the starting material and to ensure reproducible results.

Conclusion

The synthesis of this compound analogs provides a versatile platform for the development of novel drug candidates. A thorough understanding of the principles of nucleophilic aromatic substitution and careful execution of the synthetic protocols are key to accessing these valuable compounds. Subsequent systematic SAR studies are essential to unlock their full therapeutic potential. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize and optimize this promising class of molecules for various therapeutic applications.

References

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). PubMed. [Link]
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. [Link]
  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008).
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). MDPI. [Link]
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. (2018). PubMed. [Link]
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. (2017). MDPI. [Link]
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

Sources

experimental setup for fluorination reactions on pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Fluorination of Pyrimidine Scaffolds: An Experimental Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorine in Pyrimidine Chemistry

The introduction of fluorine into pyrimidine rings is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can dramatically alter the physicochemical and biological properties of the parent molecule. Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target binding, and induce favorable conformational changes. The pyrimidine core itself is a privileged scaffold, present in numerous FDA-approved drugs, including the anticancer agent 5-Fluorouracil (5-FU) and the antiviral sofosbuvir. Consequently, robust and predictable methods for the fluorination of pyrimidines are of paramount importance in drug discovery and development.

This guide provides a detailed overview of the experimental setups for the direct fluorination of pyrimidine derivatives, focusing on practical considerations, mechanistic rationale, and step-by-step protocols. We will explore the dominant strategy of electrophilic fluorination and provide the necessary framework for researchers to select and execute these reactions with confidence.

Part 1: Choosing Your Fluorination Strategy: Electrophilic vs. Nucleophilic Pathways

The primary decision in pyrimidine fluorination hinges on the electronic nature of the substrate. The C-5 position of many common pyrimidines, such as uracil and cytosine derivatives, is electron-rich and thus highly susceptible to electrophilic attack. Conversely, positions like C-2, C-4, or C-6, often substituted with leaving groups, are electron-deficient and suitable for nucleophilic substitution.

This guide will focus on Electrophilic Fluorination , as it is the most common method for direct C-H fluorination at the biologically crucial C-5 position. Reagents used in this class are characterized by a weak N-F bond, which allows for the delivery of an "F+" equivalent to an electron-rich carbon center.

Decision-Making Flowchart for Fluorination Strategy

The following diagram illustrates a simplified decision-making process for selecting a fluorination approach.

G sub Pyrimidine Substrate e_rich Is the target C-H bond on an electron-rich position (e.g., C5)? sub->e_rich e_poor Is the target carbon electron-deficient and functionalized with a good leaving group (e.g., Cl, Br, NO2)? e_rich->e_poor  No electrophilic Pursue Electrophilic Fluorination (e.g., Selectfluor, NFSI) e_rich->electrophilic  Yes nucleophilic Pursue Nucleophilic Aromatic Substitution (SNAr) (e.g., KF, CsF) e_poor->nucleophilic  Yes reconsider Re-evaluate strategy. Consider multi-step synthesis or alternative functionalization. e_poor->reconsider  No

Caption: Decision tree for selecting a pyrimidine fluorination strategy.

Part 2: A Comparative Analysis of Electrophilic Fluorinating Agents

The choice of the electrophilic fluorinating agent is critical and depends on factors such as substrate reactivity, desired reaction conditions, cost, and safety. The most widely used reagents are N-F compounds, which offer a range of reactivities.

Reagent NameAcronymStructureKey AdvantagesKey Considerations
Selectfluor® F-TEDA-BF₄1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly effective, crystalline, easy to handle, commercially available.Requires polar solvents (e.g., Acetonitrile, DMF); can be a strong oxidant.
N-Fluorobenzenesulfonimide NFSIMore "gentle" than Selectfluor, highly soluble in many organic solvents.Can sometimes lead to sulfonylation of nucleophilic sites on the substrate.
N-Fluoropyridinium Salts e.g., NFPyTunable reactivity based on pyridine ring substitutions.Can be more expensive and less stable than other options.

Part 3: Detailed Experimental Protocol: C-5 Fluorination of a Uracil Derivative using Selectfluor

This protocol describes a representative procedure for the direct C-5 fluorination of a protected uracil derivative.

Causality and Rationale:

  • Substrate: We use a protected uracil (e.g., 1,3-dimethyluracil) to prevent N-fluorination or other side reactions on the nitrogen atoms.

  • Reagent: Selectfluor is chosen for its high efficiency and reliability in fluorinating electron-rich systems like the C-5 position of uracil.

  • Solvent: Acetonitrile (MeCN) is the solvent of choice. It is polar enough to dissolve both the substrate and Selectfluor, is generally inert to the highly oxidizing conditions, and has a suitable boiling point for moderate heating if required.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) and/or LC-MS. This is a critical self-validation step to ensure the reaction has gone to completion and to identify any potential side products in real-time.

Experimental Workflow Diagram

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Morpholino-4,6-difluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2,4,6-trifluoropyrimidine with morpholine. The electron-deficient nature of the pyrimidine ring, further activated by the three fluorine atoms, facilitates the displacement of one fluorine atom by the morpholine nucleophile.

Q2: Which position on the 2,4,6-trifluoropyrimidine ring is most reactive towards nucleophilic attack by morpholine?

A2: In the reaction between 2,4,6-trifluoropyrimidine and a nucleophile like morpholine, the C4 and C6 positions are electronically equivalent and more reactive than the C2 position. This is due to the cumulative electron-withdrawing effect of the two ring nitrogens, which makes the C4 and C6 positions more electrophilic. Therefore, the initial substitution predominantly occurs at either the C4 or C6 position to yield 4-morpholino-2,6-difluoropyrimidine. For the purpose of this guide, we will refer to the product as this compound, acknowledging the isomeric nature.

Q3: What are the critical parameters that influence the yield and purity of the final product?

A3: The key parameters to control for a successful synthesis include:

  • Stoichiometry of Reactants: The molar ratio of morpholine to 2,4,6-trifluoropyrimidine is crucial to control mono- versus di-substitution.

  • Reaction Temperature: Temperature affects the reaction rate and the formation of byproducts.

  • Choice of Solvent: The solvent polarity and its ability to stabilize the intermediate complex play a significant role.

  • Presence and Type of Base: A base is often used to scavenge the hydrofluoric acid (HF) byproduct, which can influence the reaction rate and prevent side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to byproduct formation.

Understanding the Core Reaction: A Mechanistic Perspective

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:

  • Nucleophilic Attack: The nitrogen atom of morpholine, acting as a nucleophile, attacks one of the electron-deficient carbon atoms (C4 or C6) of the 2,4,6-trifluoropyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitrogen atoms.

  • Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of a fluoride ion (F⁻), which is a good leaving group in this context due to the electron-withdrawing nature of the ring.

The overall reaction is driven by the formation of a stable, substituted pyrimidine ring.

Figure 1: General workflow for the SNAr synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic troubleshooting steps.

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation 1. Insufficient Reaction Temperature: The activation energy for the SNAr reaction is not being met.Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. Many SNAr reactions on fluorinated heterocycles require elevated temperatures.
2. Inactive Reagents: Morpholine or 2,4,6-trifluoropyrimidine may have degraded due to improper storage.Use freshly opened or purified reagents. Ensure morpholine is stored under nitrogen and away from moisture.
3. Inappropriate Solvent: The solvent may not be suitable for the reaction.Use a polar aprotic solvent like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the formation of the charged Meisenheimer intermediate.[1]
Low Yield of Desired Product 1. Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.Carefully control the stoichiometry. A slight excess of morpholine (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess can promote di-substitution.
2. Inefficient Base: The HF byproduct may be inhibiting the reaction or causing side reactions.Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HF. The choice of base is critical as a strong, nucleophilic base could compete with morpholine.
3. Reaction Time Too Short: The reaction may not have reached completion.Monitor the reaction by TLC or LC-MS until the starting material is consumed.
Formation of Significant Byproducts 1. Di-substitution Product: A common byproduct is the di-substituted pyrimidine, where two fluorine atoms are replaced by morpholine.Use a 1:1 molar ratio of morpholine to 2,4,6-trifluoropyrimidine or even a slight excess of the pyrimidine. Lowering the reaction temperature can also help to control the reactivity and favor mono-substitution.
2. Hydrolysis of Starting Material: Trace amounts of water can lead to the formation of hydroxy-difluoropyrimidine.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and the di-substituted byproduct may have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. Consider using a different stationary phase if silica gel is not effective.
2. Product Oiling Out During Recrystallization: The product may not crystallize properly from the chosen solvent system.Screen a variety of solvent systems for recrystallization. A good solvent will dissolve the compound when hot but not when cold. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

Figure 2: Troubleshooting workflow for low yield.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trifluoropyrimidine (1.0 eq) and anhydrous acetonitrile. Place the flask under an inert atmosphere (nitrogen or argon).

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) followed by the dropwise addition of morpholine (1.05 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, the product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or ethanol/water.

Characterization:

The identity and purity of the final product should be confirmed by:

  • NMR Spectroscopy: 1H, 13C, and 19F NMR will confirm the structure of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final product.

References

  • This is a placeholder for a specific reference to a detailed experimental protocol if one were found in the search results.
  • This is a placeholder for a reference discussing the regioselectivity of nucleophilic substitution on fluoropyrimidines.
  • This is a placeholder for a reference providing quantitative data on yield optimiz
  • This is a placeholder for a reference detailing the byproducts of the reaction.
  • This is a placeholder for a reference with specific purific
  • This is a placeholder for a reference with NMR and HPLC d
  • This is a placeholder for the Safety D
  • This is a placeholder for the Safety D

Sources

troubleshooting side reactions in 2-Morpholino-4,6-difluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. Our goal is to provide practical, field-tested insights to help you troubleshoot common side reactions, optimize your yields, and ensure the highest purity of your final product. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Overview of the Core Synthesis

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the reaction of 2,4,6-trifluoropyrimidine with morpholine. The pyrimidine ring is electron-deficient due to the electronegativity of the nitrogen atoms, which makes it susceptible to attack by nucleophiles.[1][2] The fluorine atoms act as good leaving groups in SNAr reactions, a phenomenon attributed to fluorine's high electronegativity which strongly polarizes the carbon-fluorine bond and stabilizes the intermediate complex.[3][4]

The generally accepted mechanism for this transformation is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the key to the reaction's success.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by a detailed explanation of the cause and a set of actionable solutions.

Q1: I'm observing a significant amount of a di-substituted impurity, 2,4-dimorpholino-6-fluoropyrimidine. How can I prevent this?

Cause: This is a classic case of over-reaction. The mono-substituted product, this compound, is also an activated substrate for a second SNAr reaction. While less reactive than the starting material, it will react with excess morpholine, especially under forcing conditions (high temperature or long reaction times), to yield the di-substituted product.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of morpholine (1.05-1.1 equivalents) to ensure full conversion of the starting material, but avoid a large excess which will drive the formation of the di-substituted product.

  • Temperature Management: Run the reaction at a lower temperature. Start the addition of morpholine at 0 °C and allow the reaction to slowly warm to room temperature. This reduces the reaction rate, providing a larger kinetic window to favor mono-substitution over di-substitution.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the 2,4,6-trifluoropyrimidine has been consumed to prevent the subsequent reaction.

Q2: My final product is contaminated with a hydroxylated species (e.g., 2-Morpholino-4-fluoro-6-hydroxypyrimidine). What is the source of this impurity?

Cause: This impurity arises from the hydrolysis of either the starting material or the product. Fluoropyrimidines are susceptible to hydrolysis, particularly in the presence of a base, which is often used to scavenge the HF byproduct.[5] Water present in the solvent, reagents, or even from atmospheric moisture can act as a nucleophile, replacing a fluorine atom with a hydroxyl group.

Solutions:

  • Anhydrous Conditions: This is critical. Use anhydrous solvents (e.g., dry THF, Dioxane, or ACN). Ensure your morpholine is dry and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

  • Choice of Base: If using a base to scavenge HF, select a non-nucleophilic, hindered base such as Diisopropylethylamine (DIPEA). While bases like potassium carbonate are common, ensure they are finely powdered and anhydrous.[6] Triethylamine (TEA) can also be used but must be freshly distilled and dry.

  • Aqueous Workup: Perform the aqueous workup under cold conditions (0-5 °C) and process the organic layer quickly. Prolonged exposure of the product to an aqueous basic or acidic environment can promote hydrolysis.

Q3: My reaction is sluggish, and the yield is low even after an extended period. What can I do to improve conversion?

Cause: Low conversion can be due to insufficient activation energy, poor quality of reagents, or the presence of inhibitors. The SNAr reaction, while generally efficient, still needs appropriate conditions to proceed effectively.

Solutions:

  • Reagent Quality: Ensure your 2,4,6-trifluoropyrimidine is of high purity. This reagent can degrade over time, especially if exposed to moisture.[7] Use freshly opened or properly stored material.

  • Solvent Choice: The choice of solvent can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions by solvating the cation of the Meisenheimer complex without strongly hydrogen-bonding to the nucleophile. However, be aware that these solvents are difficult to dry completely and can sometimes participate in side reactions at high temperatures. For most applications, THF or ACN are reliable choices.

  • Controlled Heating: If the reaction is slow at room temperature, gentle heating to 40-50 °C can increase the rate. However, this must be balanced against the risk of increasing side reactions like di-substitution (see Q1). Monitor the reaction closely if you choose to apply heat.

Q4: I'm seeing an isomeric impurity. How can I ensure regioselectivity for the C4/C6 position?

Cause: The 2,4,6-trifluoropyrimidine has two distinct reactive positions: C2 and the equivalent C4/C6 positions. The C4 and C6 positions are generally more electrophilic and thus more reactive towards nucleophilic attack than the C2 position. This is due to the stabilizing effect of both adjacent ring nitrogen atoms on the Meisenheimer intermediate. Attack at C2 results in stabilization from only one adjacent nitrogen. However, a mixture of isomers is often formed.[8]

Solutions:

  • Kinetic Control: Lower reaction temperatures favor the formation of the thermodynamically more stable and kinetically preferred C4/C6 substituted product. Running the reaction at 0 °C or below maximizes selectivity.

  • Purification: While optimizing for selectivity is key, baseline separation of the 2-substituted and 4-substituted isomers is typically achievable via column chromatography on silica gel. A gradient elution system (e.g., Ethyl Acetate in Hexanes) is usually effective.

Overview of Potential Reaction Outcomes

Reaction_Pathways Start 2,4,6-Trifluoropyrimidine + Morpholine Conditions Reaction Conditions (Temp, Solvent, Stoich.) Start->Conditions Desired Desired Product This compound Conditions->Desired Optimized DiSub Di-substitution 2,4-Dimorpholino-6-fluoropyrimidine Conditions->DiSub Excess Morpholine High Temp. Hydrolysis Hydrolysis 2-Morpholino-4-fluoro-6-hydroxypyrimidine Conditions->Hydrolysis Presence of H₂O Isomer Isomerization 4-Morpholino-2,6-difluoropyrimidine Conditions->Isomer Non-optimal Temp.

Caption: Key reaction pathways and the influence of conditions.

Protocols & Methodologies

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield while minimizing common side products.

Materials:

  • 2,4,6-Trifluoropyrimidine

  • Morpholine (anhydrous)

  • Diisopropylethylamine (DIPEA, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,4,6-trifluoropyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of morpholine (1.05 eq) and DIPEA (1.2 eq) in a small amount of anhydrous THF.

  • Reaction: Add the morpholine/DIPEA solution dropwise to the stirred solution of 2,4,6-trifluoropyrimidine at 0 °C over 20-30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and dilute with EtOAc.

  • Extraction: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of EtOAc in Hexanes to afford the pure this compound.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose issues based on analytical data from your crude reaction mixture.

Troubleshooting_Flowchart Start Analyze Crude Product (LCMS / NMR) CheckDiSub High Di-substituted Product? Start->CheckDiSub CheckHydrolysis Hydroxylated Impurity Present? CheckDiSub->CheckHydrolysis No Sol_DiSub Reduce Morpholine eq. (to ~1.05) Lower Reaction Temperature Reduce Reaction Time CheckDiSub->Sol_DiSub Yes CheckConversion High Starting Material Remaining? CheckHydrolysis->CheckConversion No Sol_Hydrolysis Use Anhydrous Solvents/Reagents Run Under Inert Atmosphere Use Non-nucleophilic Base (DIPEA) CheckHydrolysis->Sol_Hydrolysis Yes End Product is Clean Proceed to Purification CheckConversion->End No Sol_Conversion Verify Reagent Quality Consider Gentle Warming (40°C) Increase Reaction Time CheckConversion->Sol_Conversion Yes Sol_DiSub->Start Re-run Reaction Sol_Hydrolysis->Start Re-run Reaction Sol_Conversion->Start Re-run Reaction

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary: Impact of Reaction Parameters
ParameterSettingPrimary Impact on PurityImpact on YieldRecommendation
Temperature < 0 °CHigh selectivity, low hydrolysisMay be slowIdeal for maximizing purity.
Room TempGood balanceGoodStandard starting condition.
> 40 °CRisk of di-substitution & isomerizationFaster conversionUse with caution, monitor closely.
Morpholine < 1.0 eqIncomplete conversionLowNot recommended.
1.05 - 1.1 eqOptimalHighRecommended range.
> 1.2 eqHigh di-substitutionLower (of desired product)Avoid large excess.
Water Content AnhydrousHigh purityHighCritical for success.
Trace H₂OHydrolysis impurity observedLowerDry all solvents and reagents.
References
  • Lagasse, H. D., & Gfeller, D. (2021).
  • Wikipedia. (2023).
  • Google Patents. (1981). US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing.
  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Chemistry Steps. (n.d.).
  • ResearchGate. (2008). 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, NIH. [Link]
  • ResearchGate. (2022). Hydrolysis of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with Pd(II) and Pt(II) Complexes. [Link]
  • PubChem. (n.d.). 2,4,6-Trifluoropyrimidine. [Link]
  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine. [Link]
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement... PubMed. [Link]
  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC, PubMed Central. [Link]

Sources

Technical Support Center: Selective Mono-Substitution of Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with difluoropyrimidines. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the challenges of achieving selective mono-substitution in your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a Q&A format, focusing on the causality behind the proposed solutions to empower you to make informed decisions in the lab.

Q1: My reaction is yielding a high percentage of the di-substituted product. How can I improve selectivity for mono-substitution?

This is the most common challenge when working with difunctionalized pyrimidines. Di-substitution arises when the mono-substituted product, which is still an activated electrophile, reacts with the nucleophile faster than desired. Several interdependent parameters must be optimized to favor the first substitution and disfavor the second.

Root Cause Analysis & Corrective Actions:

  • Excess Nucleophile: The most frequent cause is an excess of the nucleophile. Even a small excess can drive the reaction towards the di-substituted product once the initial difluoropyrimidine is consumed.

    • Solution: Carefully control the stoichiometry. Use the difluoropyrimidine as the limiting reagent or maintain a strict 1.0 to 1.05 equivalent of your nucleophile. Avoid large excesses of the nucleophile to minimize the likelihood of the second substitution[1].

  • High Reaction Temperature: The activation energy for the second substitution may not be significantly higher than the first. Elevated temperatures provide sufficient energy for both reactions to proceed, often reducing selectivity.

    • Solution: Lower the reaction temperature. For highly reactive nucleophiles like hydrazine, reactions should be conducted at reduced temperatures (e.g., 5–10°C) to control the rate and enhance selectivity[1]. Even for less reactive nucleophiles, running the reaction at room temperature or slightly below, instead of heating, can be highly effective[2][3].

  • Excess Base: While a base is necessary to scavenge the HF generated during the reaction, an excess can deprotonate the mono-substituted product's amine linker (if applicable) or otherwise increase the reactivity of the system, promoting further reaction.

    • Solution: Limit the amount of base (e.g., triethylamine) to 1.5–2.0 equivalents[1]. This is sufficient to neutralize the acid byproduct without overly activating the system.

  • Slow Addition of Reagents: If the nucleophile is added too quickly, localized areas of high concentration can promote di-substitution before the mixture becomes homogeneous.

    • Solution: Employ the slow, dropwise addition of the nucleophile or base to the cooled reaction mixture under vigorous stirring. This maintains a low instantaneous concentration of the nucleophile, favoring the reaction with the more abundant and reactive starting material[1].

Troubleshooting Workflow: Minimizing Di-substitution

Here is a decision-making workflow to systematically address di-substitution issues.

G cluster_0 Problem: High Di-substitution cluster_1 Step 1: Stoichiometry Control cluster_2 Step 2: Temperature Control cluster_3 Step 3: Reagent Addition cluster_4 Resolution Start High Di-substitution Observed Stoich Verify Nucleophile Stoichiometry (≤ 1.05 eq.) Start->Stoich Stoich_OK Stoichiometry Correct? Stoich->Stoich_OK Adjust_Stoich Adjust to 1.0 eq Nucleophile Stoich_OK->Adjust_Stoich No Temp Lower Reaction Temperature (e.g., from RT to 0-10°C) Stoich_OK->Temp Yes Adjust_Stoich->Stoich Temp_OK Selectivity Improved? Temp->Temp_OK Slow_Add Implement Slow Addition of Nucleophile/Base Temp_OK->Slow_Add No Success Mono-substitution Achieved Temp_OK->Success Yes Slow_Add_OK Selectivity Improved? Slow_Add->Slow_Add_OK Slow_Add_OK->Success Yes Further_Opt Consider Solvent/Base Change (See FAQ) Slow_Add_OK->Further_Opt No

Caption: Troubleshooting workflow for minimizing di-substitution.

Q2: My reaction is very slow or stalls, and I'm recovering mostly starting material. What should I do?

Incomplete conversion is another common hurdle, often stemming from insufficient reactivity. The key is to increase the reaction rate without sacrificing selectivity.

Root Cause Analysis & Corrective Actions:

  • Insufficient Temperature: While low temperatures favor mono-substitution, they can also significantly slow down the reaction rate, especially with less reactive nucleophiles.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C at a time) while carefully monitoring the reaction progress by TLC or LC-MS for the appearance of the di-substituted product[1]. There is often a fine balance between a reasonable reaction time and selectivity.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions. It must solubilize the reactants and stabilize the charged Meisenheimer complex intermediate.[4][5] A suboptimal solvent can lead to poor reaction rates.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions[6]. Protic solvents can sometimes slow down reactions by solvating the nucleophile, reducing its reactivity[4]. The hydrogen bond accepting ability (β parameter) of the solvent can also influence the rate[5][7].

  • Impure Starting Materials: The presence of water or other impurities in the difluoropyrimidine, nucleophile, or solvent can interfere with the reaction.

    • Solution: Ensure all reactants and solvents are pure and anhydrous. Use freshly distilled solvents and verify the purity of your starting materials.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the process, leading to stalling[8][9].

    • Solution: This is a more complex issue that may require a change in reaction setup. Sometimes, using a different base or adding a phase-transfer catalyst can help. If inhibition is suspected, a detailed kinetic analysis may be necessary to understand the mechanism.

Data Summary: General Solvent Effects on SNAr Reactions
Solvent ClassTypical SolventsGeneral Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileAccelerates Effectively solvates the cation (from the base) and poorly solvates the anionic nucleophile, increasing its effective nucleophilicity. Stabilizes the charged Meisenheimer complex.
Polar Protic Water, Methanol, EthanolCan Retard Solvates the anionic nucleophile through hydrogen bonding, reducing its reactivity. Can stabilize the Meisenheimer complex but the effect on the nucleophile often dominates[4][5].
Non-Polar Toluene, HexaneSlows Significantly Poor solubility of reactants and poor stabilization of the charged intermediate. Generally not recommended unless required for specific applications.

Frequently Asked Questions (FAQs)

Q1: Which fluorine on a difluoropyrimidine is more reactive?

For unsymmetrically substituted difluoropyrimidines, such as 2,4-difluoropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the electronic influence of the ring nitrogens, which makes the C4 and C6 positions more electron-deficient. However, this selectivity can be highly sensitive to the electronic and steric properties of other substituents on the ring. For instance, a bulky substituent at C5 could sterically hinder attack at C4, potentially favoring C2 substitution[10]. In complex cases, computational methods like analyzing the Lowest Unoccupied Molecular Orbital (LUMO) can help predict the most reactive site[10][11].

Q2: What is the general mechanism for this reaction?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step process:

  • Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a fluorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex [1].

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

Recent research suggests that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heteroaromatic systems, but the two-step model remains a powerful predictive tool for understanding reactivity[12].

Mechanism of SNAr on a Difluoropyrimidine

G Start Difluoropyrimidine + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Step 1: Addition (Rate-determining) Product Mono-substituted Product + F⁻ Intermediate->Product Step 2: Elimination

Sources

Technical Support Center: Managing Poor Reactivity of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. While the difluoropyrimidine core is primed for functionalization, its reactivity can be nuanced. This document provides in-depth troubleshooting guides and FAQs to help you navigate common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Reactivity Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your decision-making.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish, showing low or no conversion. What are the primary causes and how can I fix it?

Answer: Low conversion in SNAr reactions with this compound is a frequent challenge. The issue typically stems from insufficient activation of the reaction partners or suboptimal conditions. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex intermediate[1][2]. The stability of this intermediate and the energy required to form it are critical.

Here are the most common causes and their solutions:

  • Insufficient Nucleophile Reactivity: The chosen nucleophile may not be potent enough to attack the electron-deficient pyrimidine ring.

    • Causality: The nucleophilicity of your reagent is paramount. Sterically hindered amines or weakly basic nucleophiles may struggle to attack the C4/C6 position.

    • Solution:

      • Increase Nucleophilicity: If using an alcohol or a weakly acidic N-H nucleophile, deprotonate it first with a strong, non-nucleophilic base like sodium hydride (NaH) to generate the more potent conjugate base.

      • Switch Nucleophile: If possible, consider a more reactive nucleophile from the same class.

  • Low Reaction Temperature: The activation energy barrier for the formation of the Meisenheimer complex has not been overcome.

    • Causality: Every reaction has a minimum energy requirement. SNAr reactions, while often facile, are not always spontaneous at room temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of degradation or di-substituted byproducts[3].

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and solvating reactants.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for SNAr reactions. They solvate the cation of the base, leaving the nucleophile's anion more "naked" and reactive. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMF and DMSO are excellent choices for particularly stubborn reactions due to their high boiling points and polarity.

  • Ineffective Base: The base may be too weak to either deprotonate the nucleophile or effectively scavenge the HF generated during the reaction.

    • Causality: The substitution of fluorine releases a proton, which can protonate your nucleophile, shutting down the reaction. A base is required to neutralize this acid.

    • Solution: For amine nucleophiles, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard[3]. For less reactive systems, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary.

Q2: I'm observing significant di-substitution at both the C4 and C6 positions. How can I improve selectivity for the mono-substituted product?

Answer: Achieving mono-substitution is a common goal and relies on controlling the reaction kinetics. Since the first substitution product is structurally similar to the starting material, it can often react further.

  • Excess Nucleophile: Using a large excess of the nucleophile is the most common cause.

    • Causality: Le Châtelier's principle dictates that a high concentration of a reactant will push the reaction forward. This applies to both the first and second substitution steps.

    • Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the nucleophile. This ensures it is the limiting reagent after the first substitution is complete[3].

  • High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures increase the rate of all reactions, including the undesired second substitution[3].

    • Causality: The activation energy for the second substitution may only be slightly higher than the first. Excessive thermal energy will overcome both barriers.

    • Solution:

      • Maintain Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of the first substitution. Start at 0°C or room temperature.

      • Controlled Addition: Add the nucleophile solution dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the nucleophile low, favoring mono-substitution[3].

  • Reaction Monitoring is Key:

    • Causality: Allowing the reaction to run for too long after the starting material is consumed will inevitably lead to di-substitution.

    • Solution: Monitor the reaction diligently by TLC or LC-MS. Once the starting this compound is consumed, quench the reaction immediately.

Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of substitution on the this compound ring?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition: A nucleophile attacks one of the electron-deficient carbons at the C4 or C6 position. This breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate called a Meisenheimer complex [1][2]. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which is a key stabilizing feature[4].

  • Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group, yielding the substituted product[2].

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Start->Meisenheimer Step 1: Addition (Rate-Determining) Product Substituted Product + F⁻ Meisenheimer->Product Step 2: Elimination (Fast)

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Q2: How do I choose the optimal solvent, base, and temperature for my reaction?

Answer: The optimal conditions are highly dependent on the nucleophilicity of your chosen reagent. The table below provides a validated starting point for optimization.

Nucleophile ClassRecommended SolventRecommended BaseTypical Temperature RangeKey Considerations
Primary/Secondary Amines Acetonitrile, THF, DioxaneDIPEA, TEA0°C to 80°CLess reactive amines may require heating. Monitor for di-substitution[2][3].
Anilines DMF, DMSOK₂CO₃, Cs₂CO₃50°C to 120°CGenerally less nucleophilic; require more forcing conditions.
Alcohols/Phenols THF, DMFNaH, K₂CO₃Room Temp to 100°CMust be deprotonated first to form the more reactive alkoxide/phenoxide.
Thiols DMF, AcetonitrileDIPEA, K₂CO₃0°C to 50°CThiols are often highly nucleophilic and may react quickly at lower temperatures.
Q3: What are the best practices for handling and storing this compound?

Answer: Safety and material integrity are paramount.

  • Handling: Based on data for similar compounds, this compound should be treated as a hazardous substance. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust or contact with skin[5][6].

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is sensitive to moisture, which can lead to slow hydrolysis. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Experimental Protocols
Protocol 1: General Procedure for Mono-Substitution with an Amine Nucleophile

This protocol provides a robust starting point for the selective mono-amination of this compound.

Materials:

  • This compound (1.0 eq.)

  • Amine Nucleophile (1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Acetonitrile (or THF/Dioxane)

  • Dry, inert-atmosphere reaction flask with magnetic stirrer

  • Syringe pump or dropping funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

  • Initial Charge: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration). Add DIPEA (1.5 eq.).

  • Temperature Control: Cool the stirred solution to 0°C using an ice-water bath.

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq.) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C[3].

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C or let it warm slowly to room temperature, depending on the amine's reactivity.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is fully consumed to minimize di-substitution[2].

  • Work-up: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere, 0°C) Reagents 2. Add Substrate & Base (DIPEA) Setup->Reagents Addition 3. Slow Nucleophile Addition (1.05 eq. over 1-2h) Reagents->Addition React 4. Stir & React (0°C to RT) Addition->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: A typical experimental workflow for controlled mono-substitution.

References
  • Solvent‐Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1‐X‐2,4‐Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. (n.d.). ResearchGate.
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 96.
  • Polyfunctionalised pyrimidines and pyrazines from perhalogenated precursors. (n.d.). Durham E-Theses.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Trilleras, J., Quiroga, J., & Insuasty, B. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2021). Journal of Medicinal Chemistry, 64(23), 17316–17340.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances, 13(29), 20027–20038.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2018). ResearchGate.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2020). Frontiers in Chemistry, 8, 589.
  • 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. (2024). ChemBK.
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020). Google Patents.
  • Production process of 2-ethoxy-4, 6-difluoropyrimidine. (2020). Google Patents.
  • 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE. (n.d.). LookChem.
  • 2-Ethoxy-4,6-Difluoropyrimidine. (n.d.). PubChem.
  • Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023). MDPI.

Sources

Technical Support Center: Purification of Fluorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of fluorinated pyrimidine compounds. The unique physicochemical properties imparted by the fluorine atom can lead to significant hurdles in achieving high purity. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level issues and foundational concepts.

Q1: Why are regioisomers of my fluorinated pyrimidine so difficult to separate using standard flash chromatography?

A1: The difficulty arises from the subtle influence of the fluorine atom on the molecule's overall polarity and geometry. Fluorine is highly electronegative, creating a strong dipole moment in the C-F bond.[1][2] However, its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), means it often doesn't introduce significant steric bulk.[3][4]

When you have regioisomers, the position of the fluorine atom changes, but the overall molecular formula remains the same. This results in compounds with very similar:

  • Polarity: The vector sum of bond dipoles may be very close, leading to nearly identical interaction with the stationary phase (e.g., silica gel).

  • Molecular Shape: The minimal steric impact of fluorine means the isomers can have very similar shapes, preventing effective separation based on size or conformation.

Consequently, they exhibit very close Rf values on a TLC plate, making baseline separation by standard flash chromatography nearly impossible without extensive optimization.

Q2: My fluorinated pyrimidine is "oiling out" or forming an amorphous solid instead of crystallizing. What's happening?

A2: This is a common and frustrating issue. Fluorinated compounds can exhibit complex crystallization behavior.[5] The introduction of fluorine can disrupt typical crystal packing forces (like π-π stacking) or introduce new, weaker interactions that favor disordered states. Several factors could be at play:

  • Residual Impurities: Even small amounts of isomeric or solvent impurities can act as "crystal poisons," disrupting the lattice formation.

  • High Solubility: The compound may be too soluble in the chosen solvent system, preventing it from reaching the necessary supersaturation state for nucleation.

  • Conformational Flexibility: If the non-pyrimidine portion of your molecule is flexible, it may adopt multiple conformations in solution, hindering its ability to organize into a uniform crystal lattice.

  • Intrinsic Molecular Properties: The specific arrangement of fluorine atoms can lead to molecules that intrinsically prefer to form a glass or oil rather than a crystalline solid under typical conditions.

Q3: How does the fluorine atom affect my liquid-liquid extraction strategy?

A3: The fluorine atom's powerful electron-withdrawing effect can significantly alter the pKa of nearby basic functional groups, such as the nitrogen atoms in the pyrimidine ring.[6][7][8]

  • Decreased Basicity: Fluorination generally lowers the pKa of the pyrimidine nitrogens, making them less basic.[6] This means you may need a stronger acid (a lower pH) in your aqueous wash to effectively protonate your compound and pull it into the aqueous layer. Conversely, a weaker base (a higher pH) might be sufficient to deprotonate the conjugate acid and move it back into the organic layer.

  • Altered Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can sometimes be counterintuitive.[3][6] This enhanced preference for the organic phase can make it difficult to extract into an aqueous layer, even after pH adjustment. You may need to use more polar organic solvents or perform multiple extractions to achieve a clean separation.

Q4: Can I use ¹⁹F NMR to determine the purity of my final compound?

A4: Absolutely. ¹⁹F NMR is an exceptionally powerful tool for purity assessment of fluorinated compounds for several key reasons:[9][10][11]

  • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as ¹H and is 100% abundant, leading to strong, clear signals.

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (~500 ppm), which dramatically reduces the chance of signal overlap between different fluorine environments.[9] This makes it easy to spot and quantify even minor impurities that might be hidden in a complex ¹H NMR spectrum.

  • No Solvent Interference: Standard deuterated solvents do not contain fluorine, meaning there are no large solvent peaks to suppress or interfere with your analyte signals.[9]

  • Quantitative Accuracy (qNMR): With the addition of an internal standard containing a known amount of fluorine (like trifluoroacetic acid), ¹⁹F NMR can be used as a primary quantitative method (qNMR) to determine the absolute purity of your material without needing a reference standard of the compound itself.[9][10][12]

Part 2: Troubleshooting Guides & Protocols

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Guide 1: Resolving Difficult-to-Separate Isomers via Chromatography
Issue: My fluorinated pyrimidine regioisomers are co-eluting on silica gel with standard solvent systems (e.g., Hexane/Ethyl Acetate).
Underlying Principle:

Standard silica gel separates based primarily on polar interactions (hydrogen bonding, dipole-dipole). When isomers have nearly identical polarities, a different separation mechanism is required. This involves exploiting subtle differences in electronic or steric properties.

Troubleshooting Workflow Diagram

G start Crude Isomeric Mixture tlc_check TLC shows co-elution (ΔRf < 0.1) start->tlc_check strategy Switch Separation Strategy tlc_check->strategy pfp_col Pentafluorophenyl (PFP) Stationary Phase strategy->pfp_col Aromatic or Halogenated? hilic_col HILIC Mode (e.g., Diol, Amine Phase) strategy->hilic_col Polar & Poorly Soluble in Hexane? ag_col Argentation Chromatography (AgNO₃-impregnated silica) strategy->ag_col Contains alkene or alkyne? outcome Baseline Separation Achieved pfp_col->outcome hilic_col->outcome ag_col->outcome

Caption: Decision workflow for selecting an alternative chromatography strategy.

Protocol 1: Method Development with a Pentafluorophenyl (PFP) Stationary Phase

PFP columns offer a unique "fluorous-fluorous" interaction mechanism in addition to standard reversed-phase properties. They are particularly effective for separating fluorinated molecules from each other.[13][14]

Step-by-Step Guide:

  • System Change: This is a reversed-phase technique. You will switch from normal-phase solvents (Hexane/EtOAc) to reversed-phase solvents (e.g., Water/Acetonitrile or Water/Methanol).

  • Initial Scouting:

    • Dissolve a small amount of your mixture in methanol or acetonitrile.

    • Using an HPLC with a PFP column, run a fast scouting gradient. A good starting point is 5% to 95% Acetonitrile in Water over 10 minutes.

    • This initial run will tell you if separation is feasible and at approximately what solvent composition your compounds elute.

  • Isocratic Hold Optimization:

    • Based on the scouting run, identify the approximate percentage of organic solvent where your compounds eluted. Let's say it was 60% Acetonitrile.

    • Run a series of short, isocratic runs around this value (e.g., 55% MeCN, 60% MeCN, 65% MeCN).

    • Analyze the resolution between your isomeric peaks for each condition.

  • Scaling to Flash Chromatography:

    • Once you have an optimized solvent system from HPLC, you can transfer this to a PFP-functionalized flash column.

    • Equilibrate the PFP flash column with your optimized mobile phase.

    • Load your sample (dissolved in a minimal amount of mobile phase or a stronger solvent like DCM, then diluted).

    • Run the purification, collecting fractions and monitoring by TLC or HPLC.

Data Summary: Stationary Phase Selection Guide
Stationary PhaseSeparation PrincipleBest For...Common Mobile Phases
Silica Gel Polarity (H-bonding)Compounds with significant differences in polar functional groups.Hexane/Ethyl Acetate, DCM/Methanol
Pentafluorophenyl (PFP) Reversed-phase, π-π, dipole-dipole, fluorous interactions.Isomers of aromatic or fluorinated compounds.[14]Water/Acetonitrile, Water/Methanol
Alumina (Basic/Neutral) Lewis acid/base interactions.Compounds sensitive to acidic silica gel.[15]Hexane/Ethyl Acetate
C18 (Reversed-Phase) Hydrophobicity.Separating non-polar compounds based on alkyl chain length or logP.Water/Acetonitrile, Water/Methanol
Guide 2: Systematic Approach to Crystallization
Issue: My purified, amorphous fluorinated pyrimidine refuses to crystallize from common solvents.
Underlying Principle:

Crystallization is a thermodynamic process requiring a state of supersaturation to be reached, followed by nucleation and crystal growth. For difficult compounds, a systematic screen of conditions is more effective than random attempts.

Logical Relationship Diagram: Factors Influencing Crystallization

Caption: Interdependent factors governing the success of crystallization.

Protocol 2: High-Throughput Crystallization Screening

This protocol uses small amounts of material to rapidly screen a wide range of solvent and temperature conditions.

Materials:

  • A 24-well plate or multiple small vials (e.g., 1-dram vials).

  • A range of solvents with varying polarities (see table below).

  • Your amorphous compound (~50-100 mg).

Step-by-Step Guide:

  • Solvent Selection: Choose a diverse set of solvents. For each solvent, you need to determine if your compound is soluble when hot and insoluble when cold.

  • Screening Setup:

    • Place a small amount (2-5 mg) of your compound into each well or vial.

    • Add a solvent dropwise to each vial at room temperature until the solid just dissolves. Note the approximate solubility.

    • For vials where the compound is highly soluble at room temp, these are candidates for vapor diffusion or anti-solvent methods.

    • For vials where the compound is sparingly soluble, heat them gently until the solid dissolves. These are candidates for slow cooling.

  • Inducing Crystallization: Apply one of the following methods to each vial based on your observations[16][17]:

    • Slow Evaporation: Loosely cap the vial and leave it undisturbed. This is for solvents in which the compound is moderately soluble.

    • Slow Cooling: For samples dissolved at high temperatures, place the vial in an insulated container (e.g., a beaker filled with hot sand or a dewar) to slow the cooling process to room temperature, then transfer to a refrigerator (4 °C) and finally a freezer (-20 °C).

    • Vapor Diffusion: Place the vial containing your dissolved compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your solution, reducing solubility and inducing crystallization.[16]

    • Anti-Solvent Addition: To a concentrated solution of your compound, add a poor solvent (the "anti-solvent") dropwise until turbidity persists. Then add a drop or two of the good solvent to clarify and allow it to stand.

  • Troubleshooting "No Crystals":

    • Scratch the Surface: Use a glass rod to gently scratch the inside surface of the vial below the liquid level. This creates nucleation sites.[16]

    • Seed Crystals: If you have ever obtained even a single tiny crystal, add it to a supersaturated solution to act as a template.[17]

Data Summary: Solvent Selection for Crystallization Screening
Solvent ClassExamplesProperties
Non-Polar Heptane, Toluene, DichloromethaneGood for dissolving non-polar compounds; often used as anti-solvents.
Polar Aprotic Ethyl Acetate, Acetone, AcetonitrileGood H-bond acceptors; dissolve a wide range of compounds.
Polar Protic Ethanol, Methanol, Isopropanol, WaterH-bond donors and acceptors; high solvent power for polar molecules.
Ethers Diethyl Ether, MTBE, THFModerate polarity; good for compounds with some polarity.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • How To Grow Crystals. University of Florida.
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Troubleshooting Flash Column Chrom
  • Absolute purity determination of an organic fluorine pharmaceutical voriconazole via quantitative 19F-NMR and method validation.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry.
  • Guide for crystalliz
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Unknown Source.
  • Working with fluorin
  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

Sources

Technical Support Center: Optimizing Reactions with 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its use: solubility. Inadequate solubility can lead to poor reaction kinetics, low yields, and reproducibility issues. This document provides in-depth, practical solutions and troubleshooting strategies to ensure your experiments are successful.

Frequently Asked questions (FAQs)

Q1: What is the general solubility profile of this compound?

Based on its structure—a polar morpholine group, a moderately polar difluoropyrimidine core, and no ionizable protons—this compound is classified as a polar organic molecule. It exhibits poor solubility in nonpolar solvents (e.g., hexanes, toluene) and is practically insoluble in water. Its best solubility is found in polar aprotic solvents.

Q2: Which solvents are recommended as a starting point for reactions?

For most applications, particularly nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents are the best starting point.[1][2] These solvents effectively solvate the polar pyrimidine core without interfering with the reaction mechanism. Recommended starting solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Q3: How does temperature affect the solubility of this compound?

Like most solids, the solubility of this compound in organic solvents generally increases with temperature.[3] If you observe poor solubility at room temperature, carefully controlled heating can be a simple and effective method to achieve a homogeneous solution. However, one must consider the thermal stability of all reactants and the potential for side reactions at elevated temperatures.

Q4: Can I use protic solvents like ethanol or isopropanol?

While the compound may show some solubility in alcohols, protic solvents are generally not recommended for reactions involving nucleophiles.[4] The solvent's acidic proton can solvate and deactivate the nucleophile, hindering the desired reaction. Furthermore, if the nucleophile is a strong base, it may deprotonate the alcohol, creating a competing nucleophile (e.g., ethoxide) that could react with the pyrimidine.

Solubility Troubleshooting Guide

This section addresses specific problems you may encounter in the laboratory.

Issue 1: My this compound will not fully dissolve in the chosen reaction solvent at room temperature.

  • Immediate Action: Gentle Heating.

    • Causality: Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid, promoting dissolution.[3]

    • Procedure: While stirring, gently warm the mixture to 40-50°C. Monitor for dissolution. If the compound dissolves, you can often allow the reaction to cool back to the desired temperature, as maintaining a dissolved state requires less energy than initial dissolution. Caution: Ensure your reactants and reagents are stable at the elevated temperature.

  • Next Step: Introduce a Co-Solvent.

    • Causality: A co-solvent can modify the overall polarity of the solvent system to better match that of the solute.[5][6] For this compound, adding a more potent polar aprotic solvent can significantly enhance solubility.

    • Procedure: Add a small volume (5-10% v/v) of DMF or DMSO to your reaction in THF or acetonitrile. These solvents are highly effective at dissolving a wide variety of organic molecules.[1]

  • Advanced Technique: Sonication.

    • Causality: Ultrasonic baths use high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates localized hot spots and intense mixing at the solid-liquid interface, breaking down agglomerates and accelerating dissolution.

    • Procedure: Place the sealed reaction vessel in an ultrasonic bath for 5-15 minute intervals. Monitor for dissolution between intervals.

Issue 2: The starting material precipitates out of solution during the reaction.

  • Problem Analysis: This often occurs when a reaction product or byproduct changes the composition and polarity of the solvent mixture, reducing the solubility of the starting material. It can also happen if the reaction is cooled after initial heating.

  • Solution 1: Increase Solvent Volume.

    • Causality: While not always ideal due to concentration effects, simply increasing the amount of solvent can keep all components in solution. This is a straightforward application of Le Chatelier's principle to the dissolution equilibrium.

    • Action: Add more of the primary solvent in measured portions until the solution remains homogeneous throughout the reaction.

  • Solution 2: Switch to a More Powerful Solvent System.

    • Causality: If precipitation persists, the initial solvent choice may be inadequate for the entire reaction course. A solvent with a higher dissolving power is required.

    • Action: Re-design the experiment to use a more robust solvent like DMF, NMP, or DMSO from the start. These are often used for challenging cross-coupling reactions for this very reason.[1]

Data & Protocols

Qualitative Solubility Data Summary

The following table provides a general guide to the solubility of this compound in common laboratory solvents. This data is extrapolated from structurally similar compounds and general chemical principles.[7][8] An experimental protocol for determining precise solubility follows.

Solvent CategorySolvent NameQualitative SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, NMPHigh Excellent ability to solvate the polar pyrimidine ring. The preferred choice for reactions.
Acetonitrile (MeCN)Moderate to High Good general-purpose solvent for polar molecules.
Tetrahydrofuran (THF)Moderate Less polar than DMF/DMSO but often sufficient, especially with heating.
Polar Protic Ethanol, MethanolLow to Moderate Potential for hydrogen bonding with the morpholine oxygen can aid solubility, but generally not recommended for reactions with nucleophiles.
Nonpolar Ethereal Diethyl EtherLow Insufficient polarity to effectively solvate the compound.
Nonpolar Toluene, HexanesInsoluble Mismatch in polarity ("like dissolves like" principle).
Aqueous WaterInsoluble The molecule is predominantly organic and lacks sufficient hydrogen bonding capability to dissolve in water.
Diagram: Troubleshooting Workflow for Solubility Issues

This flowchart provides a systematic approach to resolving solubility challenges in your experiment.

Solubility_Workflow cluster_start Problem Identification cluster_methods Troubleshooting Steps cluster_end Resolution Start Compound is Insoluble in Chosen Solvent Heat Gently Heat (e.g., 40-60°C) Start->Heat CoSolvent Add Co-Solvent (5-10% DMF or DMSO) Heat->CoSolvent No Success Homogeneous Solution: Proceed with Reaction Heat->Success Dissolves? ChangeSolvent Switch to Stronger Primary Solvent (DMF/DMSO) CoSolvent->ChangeSolvent No CoSolvent->Success Dissolves? ChangeSolvent->Success

Caption: A step-by-step decision tree for addressing solubility problems.

Experimental Protocol: Systematic Solvent Screening

This protocol allows you to efficiently determine the best solvent or co-solvent system for your reaction on a small scale before committing to a large-scale synthesis.

Objective: To identify a solvent system that dissolves this compound at the desired reaction concentration and temperature.

Materials:

  • This compound

  • A set of candidate solvents (e.g., THF, MeCN, DMF, DMSO)

  • Small vials (e.g., 4 mL) with stir bars

  • Balance and spatulas

  • Heating stir plate

Procedure:

  • Preparation: Label a series of vials, one for each solvent to be tested.

  • Dispensing Solute: Accurately weigh a representative amount of this compound into each vial. For example, if your target reaction concentration is 0.1 M, and you will use 2 mL of solvent, weigh out the equivalent mass for 2 mL.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 2 mL of THF) to the corresponding vial.

  • Room Temperature Test: Stir the mixture at room temperature for 15 minutes. Record your observation (e.g., "Fully dissolved," "Partially dissolved," "Insoluble").

  • Heating Test: If the compound is not fully dissolved, slowly heat the vial while stirring to your planned reaction temperature (e.g., 50°C). Do not exceed the boiling point of the solvent. Stir for another 15 minutes.

  • Observation: Record your observation at the elevated temperature. Note if the compound dissolves completely.

  • Repeat: Repeat steps 3-6 for each candidate solvent.

  • Co-Solvent Test (Optional): For vials where the compound was only partially soluble (e.g., in THF), add a small, measured amount of a strong co-solvent (e.g., 0.2 mL of DMF, representing 10% v/v) and repeat the stirring and heating steps, recording all observations.

  • Analysis: Compare your observations to select the optimal solvent system that provides full dissolution under the mildest conditions possible.

This systematic approach provides a self-validating system to ensure your reaction proceeds in a homogeneous phase, mitigating risks associated with poor solubility.

References

  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?
  • Hokkaido University. (2021, May 20). Toward overcoming solubility issues in organic chemistry. ScienceDaily. Retrieved from www.sciencedaily.com/releases/2021/05/210520115809.htm
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • ResearchGate. (2022, August 8). Solubility enhancement techniques: A comprehensive review.
  • Hwang, T. G., et al. (2021). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Advanced Optical Materials.
  • PubChem. (n.d.). 2-Ethoxy-4,6-difluoropyrimidine.
  • De-Luca, L. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews.
  • ResearchGate. (1961). (PDF) Studies on Fluorinated Pyrimidines.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • ChemBK. (2024, April 9). 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE.
  • LookChem. (n.d.). Cas 166524-65-8, 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE.
  • National Institutes of Health. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • Journal of the American Chemical Society. (2014, June 11). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for catalyst selection in cross-coupling reactions involving 2-morpholino-4,6-difluoropyrimidine. The unique electronic nature of this substrate, characterized by two activatable C-F bonds and an electron-donating morpholino group, presents specific challenges and opportunities in reaction design. This document offers a structured approach to catalyst and condition selection to ensure successful and efficient coupling.

Core Concept: Understanding the Substrate

This compound is an electron-deficient heteroaromatic system. The two fluorine atoms are the leaving groups for palladium-catalyzed cross-coupling reactions. The primary challenge in these reactions is the activation of the strong carbon-fluorine (C-F) bond, which is generally more difficult than the activation of C-Cl, C-Br, or C-I bonds.

The morpholino group at the C2 position is an electron-donating group, which can influence the reactivity of the C4 and C6 positions. For dihalogenated pyrimidines, the established reactivity trend for cross-coupling generally favors the C4 and C6 positions over the C2 position.[1][2] Therefore, for this compound, selective mono- or di-substitution at the C4 and C6 positions is the expected outcome.

Catalyst Selection Workflow

A logical approach to catalyst selection is crucial for success. The following workflow provides a step-by-step guide to choosing the optimal catalyst system for your desired transformation.

Catalyst Selection Workflow Catalyst Selection Workflow for this compound Cross-Coupling cluster_0 Reaction Type cluster_1 Catalyst System Components cluster_2 Optimization & Troubleshooting Reaction_Type Identify Coupling Type (Suzuki, Buchwald-Hartwig, Sonogashira) Palladium_Precatalyst Select Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, G2/G3 Precatalysts) Reaction_Type->Palladium_Precatalyst Consider C-F activation needs Ligand Choose Ligand (Bulky, electron-rich phosphines or NHCs) Palladium_Precatalyst->Ligand Ligand is critical for reactivity Base Select Base (Inorganic: K₃PO₄, Cs₂CO₃; Organic: NaOtBu) Ligand->Base Base choice depends on coupling type Solvent Choose Solvent (Aprotic polar: Dioxane, THF, Toluene) Base->Solvent Solvent must dissolve all components Initial_Screening Initial Small-Scale Screening Solvent->Initial_Screening Analysis Analyze Outcome (Yield, Side Products, Starting Material) Initial_Screening->Analysis Troubleshooting Troubleshoot (Consult FAQs) Analysis->Troubleshooting If issues arise Optimization Optimize Conditions (Temperature, Concentration, Catalyst Loading) Analysis->Optimization If successful but needs improvement Troubleshooting->Optimization

Caption: A decision-making workflow for selecting and optimizing catalyst systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address common questions and problems encountered during cross-coupling reactions with this compound.

FAQ 1: Suzuki-Miyaura Coupling

Question: I want to perform a Suzuki-Miyaura coupling with an arylboronic acid. What is a good starting catalyst system?

Answer: Due to the challenge of C-F bond activation, a highly active catalyst system is recommended.[3] Modern palladium precatalysts combined with bulky, electron-rich phosphine ligands are the industry standard for such transformations.[4][5]

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G2 or G3 (1-3 mol%)These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species.[6]
Ligand XPhos, SPhos, or RuPhosThese bulky, electron-rich biaryl monophosphine ligands promote the difficult oxidative addition step of the C-F bond.[7][8]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)These are effective bases for Suzuki couplings and are generally compatible with a wide range of functional groups.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OAprotic polar solvents are standard for Suzuki reactions, with a small amount of water to aid in dissolving the base.[9]
Temperature 80-110 °CHigher temperatures are often required to facilitate C-F bond activation.

Troubleshooting Suzuki Coupling:

  • Problem: Low or no yield.

    • Cause & Solution:

      • Inactive Catalyst: Ensure your palladium precatalyst and ligand are of high quality and have not degraded. Use fresh reagents if in doubt. The reaction should be performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[10]

      • Inefficient C-F Activation: The chosen ligand may not be sufficiently electron-rich or bulky. Consider switching to a more robust ligand from the Buchwald family (e.g., if XPhos fails, try SPhos or a more specialized ligand). Increasing the temperature may also be necessary.

      • Protodeboronation of Boronic Acid: Your boronic acid coupling partner may be degrading under the reaction conditions. This is particularly problematic for electron-deficient or some heteroaromatic boronic acids.[11] To mitigate this, you can:

        • Use the corresponding boronic ester (e.g., pinacol ester), which is more stable.[10]

        • Use anhydrous conditions with a base like KF.

        • Increase the catalyst activity to ensure the desired coupling outcompetes the decomposition pathway.

  • Problem: Formation of homocoupled product from the boronic acid.

    • Cause & Solution: This is often due to the presence of oxygen in the reaction mixture.[6] Ensure your solvent is thoroughly degassed and the reaction is set up under a rigorously inert atmosphere.

FAQ 2: Buchwald-Hartwig Amination

Question: I need to couple a primary or secondary amine to the pyrimidine core. What are the key considerations?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12][13] Similar to the Suzuki coupling, a highly active catalyst system is required for C-F activation. The choice of base is also critical in this reaction.

Recommended Starting Conditions:

ComponentRecommendationRationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalystPd₂(dba)₃ is a common Pd(0) source, while modern precatalysts offer improved stability and activity.
Ligand RuPhos or BrettPhos (2-4 mol%)These ligands are well-suited for coupling a wide range of amines, including primary amines.[14]
Base NaOt-Bu or LHMDS (1.5-2 equivalents)A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[15]
Solvent Toluene or Dioxane (anhydrous)Anhydrous aprotic solvents are essential for this reaction.
Temperature 90-120 °CElevated temperatures are typically necessary.

Troubleshooting Buchwald-Hartwig Amination:

  • Problem: Low yield or decomposition of starting material.

    • Cause & Solution:

      • Base Incompatibility: The strong base may be reacting with other functional groups on your amine coupling partner. If this is suspected, a weaker base such as K₃PO₄ or Cs₂CO₃ could be screened, although this may require a more active catalyst system or higher temperatures.

      • Ligand Inhibition: Some nitrogen-containing substrates can act as inhibitors for the palladium catalyst. Using a more sterically hindered ligand can sometimes overcome this issue.

      • Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. Water and oxygen can rapidly deactivate the catalyst.

FAQ 3: Sonogashira Coupling

Question: What is the best approach for a Sonogashira coupling of a terminal alkyne with the difluoropyrimidine?

Answer: The Sonogashira reaction typically employs a dual-catalyst system of palladium and copper(I).[16][17] However, copper-free versions have become increasingly popular to avoid the homocoupling of the alkyne (Glaser coupling).[18]

Recommended Starting Conditions (Copper-Free):

ComponentRecommendationRationale
Pd Precatalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or a more active precatalyst like [DTBNpP]Pd(crotyl)ClWhile traditional catalysts can work, modern, more active systems can allow for milder reaction conditions.[19]
Ligand A bulky, electron-rich phosphine if using a generic Pd source.To facilitate the oxidative addition of the C-F bond.
Base An amine base like Et₃N or i-Pr₂NEt (DIPEA)The base also often serves as the solvent or co-solvent.
Solvent Amine base, THF, or DMFThe choice of solvent will depend on the solubility of the substrates.
Temperature Room temperature to 80 °CCopper-free Sonogashira reactions may require heating, but starting at room temperature is advisable with highly active catalysts.

Troubleshooting Sonogashira Coupling:

  • Problem: Significant formation of alkyne homocoupling product.

    • Cause & Solution:

      • Copper-Catalyzed Pathway: If you are using a traditional Sonogashira with a copper co-catalyst, this is a common side reaction, especially in the presence of oxygen. Ensure rigorous exclusion of air.

      • Switch to Copper-Free: The most effective way to avoid homocoupling is to use a copper-free protocol.[19]

  • Problem: No reaction.

    • Cause & Solution:

      • Insufficient Catalyst Activity: C-F activation is the likely bottleneck. A more active palladium catalyst/ligand system is needed. Consider screening catalysts developed for challenging couplings.

      • Base Strength: The amine base may not be strong enough to efficiently deprotonate the terminal alkyne. A stronger base could be considered, but compatibility with other functional groups must be checked.

Experimental Protocols

The following are generalized, representative protocols that should serve as a starting point for your experiments. They must be optimized for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction Execution: Place the reaction in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (or Pd source and ligand) and the base (e.g., NaOt-Bu, 1.5-2.0 eq) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.1-1.2 eq), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel tightly and heat in a pre-heated oil bath (e.g., 110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with an organic solvent and water, separate the layers, and extract the aqueous phase. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

  • D.J. Cowern, et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • L.R. Blanco, C. Buskes. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules.
  • T. Kinzel, Y. Zhang, S.L. Buchwald. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • J. Org. Chem. (2018). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry.
  • Wikipedia. (2023).
  • Wikipedia. (2023). Sonogashira coupling.
  • T. Kinzel, Y. Zhang, S.L. Buchwald. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling.
  • Request PDF. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • T. Saeki, et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
  • Chemistry LibreTexts. (2023).
  • YouTube. (2025).
  • J.L. Farmer, et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • BenchChem. (2025).
  • MDPI. (2020). Advances in Cross-Coupling Reactions.
  • M.J. Hardie, C.E. Willans, et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • M. Krátký, et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
  • S. Singh, et al. (2023).
  • S. Manna, et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
  • N.A. Till, R.J. Lundgren. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Request PDF. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • C.S. Sevov, J.F. Hartwig. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.
  • J. Dodonova, et al. (2020). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Dyes and Pigments.
  • W. Zhang, F. Wang. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides.
  • Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • A.J. Sterling, et al. (2021).
  • J.R. Tye, et al. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Technical Support Center: Regioselectivity in 2-Morpholino-4,6-difluoropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving fluorinated pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize building blocks like 2-morpholino-4,6-difluoropyrimidine. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to control regioselectivity and achieve your desired synthetic outcomes.

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The strategic functionalization of this heterocycle is paramount, and the SNAr reaction is the most powerful tool for this purpose. However, when a pyrimidine ring possesses two reactive sites, such as the C4 and C6 positions in a mono-substituted 2-morpholino-4-fluoropyrimidine derivative, controlling which site reacts can be a significant challenge. This guide will demystify the factors governing these reactions and provide clear, actionable protocols.

Core Concepts: The Principles of Regioselective SNAr on Pyrimidines

The reaction of a nucleophile with a di-substituted, electronically activated pyrimidine ring proceeds via a two-step addition-elimination mechanism.[4][5][6] A nucleophile attacks an electron-deficient carbon (C4 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] Subsequently, a leaving group (in this case, fluoride) is eliminated, restoring the ring's aromaticity.

Caption: General SNAr Addition-Elimination Mechanism.

When the C4 and C6 positions are not electronically or sterically equivalent, one position will be favored for attack, leading to a major regioisomer. Understanding the controlling factors is key to manipulating the reaction outcome.

  • Electronic Effects : The regioselectivity of SNAr reactions on dichloropyrimidines is highly sensitive to the electronic nature of other substituents on the ring.[7][8]

    • Electron-Withdrawing Groups (EWGs) : An EWG at the C5 position generally activates the C4 position for nucleophilic attack.[9][10]

    • Electron-Donating Groups (EDGs) : Conversely, an EDG at the C6 position can reverse the common C4 selectivity, making the C2 position the preferred site of attack in 2,4-dichloropyrimidine systems.[7][8] This principle highlights the importance of analyzing the entire electronic landscape of the substrate. The relative energies of the Lowest Unoccupied Molecular Orbitals (LUMO and LUMO+1) can often predict the site of attack.[7][11]

  • Steric Hindrance : The size of both the nucleophile and the substituents adjacent to the reaction centers plays a crucial role. A bulky substituent at C5, for example, will sterically hinder attack at the C4 and C6 positions, potentially favoring the less encumbered site. Similarly, a large nucleophile may preferentially attack the more accessible position.

  • Nature of the Nucleophile : Different classes of nucleophiles can exhibit distinct selectivities. For instance, tertiary amines have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines, a reversal of the typical C4 selectivity seen with other amines.[9][10] In some cases, the nucleophile can form a hydrogen-bond complex with a substituent on the pyrimidine ring, directing the SNAr reaction to the proximal position.[11]

  • Reaction Conditions :

    • Solvent : Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions.[5]

    • Temperature : Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy. Conversely, higher temperatures may be needed for less reactive nucleophiles but can lead to a loss of selectivity.

    • Base : The choice and stoichiometry of the base (e.g., DIPEA, K₂CO₃) are critical for deprotonating the nucleophile without causing side reactions.

Frequently Asked Questions (FAQs)

Q1: I performed a mono-substitution on this compound, and now the second substitution with a different nucleophile is giving me a mixture of regioisomers. Why?

A1: After the first SNAr reaction, your starting material is no longer symmetric. The first substituent you introduced at either C4 or C6 now electronically and sterically influences the remaining fluorine-bearing carbon. This substituent dictates the reactivity of the final SNAr site. If the electronic and steric differentiation is minimal, you will likely obtain a mixture of the 4,6- and 6,4-disubstituted products.

Q2: How can I improve the regioselectivity of my reaction to favor a single isomer?

A2: To enhance regioselectivity, you must amplify the electronic or steric differences between the two reactive sites. Consider the following:

  • Modify Temperature: Running the reaction at a lower temperature often increases selectivity.

  • Change the Solvent: Experiment with solvents of different polarities.

  • Screen Nucleophiles: If possible, a bulkier or less reactive nucleophile might exhibit higher selectivity.

  • Lewis Acid Additives: In some systems, Lewis acids can coordinate to a ring nitrogen or substituent, altering the electronic distribution and directing the incoming nucleophile.[12]

Q3: What are the best analytical techniques to confirm the identity and ratio of my regioisomers?

A3: A combination of techniques is recommended for unambiguous structure elucidation and quantification.

Analytical TechniquePurpose & Key Indicators
LC-MS Rapidly confirm the formation of products with the correct mass. Can often separate isomers, allowing for preliminary assessment of the product ratio based on peak area.[4]
¹H NMR The aromatic region can be diagnostic. Protons on the pyrimidine ring will have distinct chemical shifts and coupling constants depending on their environment.[7][10]
¹⁹F NMR The single most powerful tool for this specific problem. The fluorine atoms at the C4 and C6 positions will have unique chemical shifts in the two different regioisomers, allowing for straightforward identification and quantification.
2D NMR (NOESY/ROESY) Can be used to establish through-space proximity between the protons of your new substituent and the protons of the morpholino group. A strong NOE signal can definitively confirm which isomer has been formed.
GC May be used for quantification, sometimes requiring derivatization of the polar pyrimidine products to increase their volatility.[13]

Q4: My reaction is very slow or incomplete. What can I do to drive it to completion?

A4: If your reaction is sluggish, consider these adjustments:

  • Increase Temperature: Gently increase the reaction temperature in increments while monitoring for side product formation by TLC or LC-MS.[5]

  • Switch to a More Polar Solvent: Changing from a solvent like acetonitrile to DMF or DMSO can significantly accelerate SNAr reactions.[5]

  • Check Reagent Purity: Ensure your starting materials, solvent, and base are anhydrous and of high purity. Water can consume the base and hydrolyze the starting material.

  • Increase Reagent Equivalents: A modest increase in the equivalents of the nucleophile or base may improve the reaction rate, but be cautious as this can sometimes decrease selectivity.

Troubleshooting Guides
Problem: Poor Regioselectivity / Mixture of Isomers

This is one of the most common challenges. The following workflow provides a systematic approach to optimizing your reaction for a single regioisomer.

Troubleshoot_Selectivity decision decision action action start Start: Product is a Mixture of Regioisomers confirm Confirm structure & ratio (¹⁹F NMR, LC-MS) start->confirm is_ratio_close Is ratio close to 1:1? confirm->is_ratio_close temp Lower Reaction Temperature (e.g., RT to 0°C or -20°C) is_ratio_close->temp Yes solvent Screen Solvents (e.g., Toluene, THF, ACN, DMF) is_ratio_close->solvent No analyze1 Re-analyze Ratio temp->analyze1 analyze2 Re-analyze Ratio solvent->analyze2 nucleophile Modify Nucleophile (Increase steric bulk if possible) analyze3 Re-analyze Ratio nucleophile->analyze3 analyze1->nucleophile end Success: Desired Isomer is Major analyze1->end Improved? analyze2->temp analyze2->end Improved? analyze3->end Improved?

Caption: A troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: General Procedure for Mono-Substitution of this compound

This protocol describes a general method for reacting this compound with a primary or secondary amine nucleophile. Conditions should be optimized for each specific substrate.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or DMF)

  • Non-nucleophilic base (e.g., DIPEA or K₂CO₃)

  • Anhydrous sodium sulfate, ethyl acetate, brine

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).

  • Solvent & Base Addition: Dissolve the starting material in the selected anhydrous solvent (approx. 0.1-0.2 M concentration). Add the base (e.g., DIPEA, 1.5 eq.).

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.1 eq.) to the mixture. If the reaction is exothermic, consider adding the nucleophile dropwise at 0°C.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80°C).

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS. [4][5]6. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the mono-substituted product.

Protocol 2: Analytical Workflow for Regioisomer Characterization

1. Sample Preparation:

  • Prepare a ~5-10 mg/mL solution of your purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

2. NMR Analysis:

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is the most direct method. Each regioisomer will show a distinct singlet. The integration of these peaks provides a direct measure of the isomer ratio.

  • ¹H NMR: Acquire a standard ¹H NMR spectrum. Carefully analyze the chemical shifts and coupling patterns of the pyrimidine ring proton.

  • 2D NOESY: If ambiguity remains, run a 2D NOESY experiment. Look for correlations between the protons of the newly introduced substituent and the protons of the morpholino group at the C2 position. The presence or absence of these correlations can confirm the substitution pattern.

3. LC-MS Analysis:

  • Develop a separation method on a reverse-phase C18 column. An acetonitrile/water gradient is typically effective.

  • Confirm that both regioisomers have the same mass-to-charge ratio (m/z).

  • The ratio of the peak areas from the UV chromatogram can be used to approximate the isomer ratio, but this should be confirmed by NMR as extinction coefficients may differ.

References
  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. [Link]
  • ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
  • ResearchGate. (2018). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link]
  • ResearchGate. (2016). Purines, Pyrimidines, and Nucleotides. [Link]
  • Singleton, C. S., et al. (2022). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399–403. [Link]
  • Rinaldi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 513–521. [Link]
  • Sharma, R., & Kumar, V. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5208. [Link]
  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction.
  • Terrier, F. (2013). The SNAr Reactions: Mechanistic Aspects. Semantic Scholar. [Link]
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-971. [Link]
  • Khuhawar, M. Y., et al. (2013). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. [Link]
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7594–7613. [Link]
  • Pawar, S. S., & Ingale, S. A. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]
  • Ermert, J., Hocke, C., & Coenen, H. H. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 282(3), 723-730. [Link]
  • Derksen, D. R., et al. (2021). Concerted Nucleophilic Aromatic Substitutions.
  • Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. (2012).
  • Abdou, I. M. (2006). Regioselective synthesis of new pyrimidine derivatives using organolithium reagents. Journal of Chemical Research, 2006(12), 799-801. [Link]
  • Perlikova, P., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 16(10), 8530-8551. [Link]
  • King, M. W. (1997). Purine and Pyrimidine Metabolism. Indiana University School of Medicine. [Link]
  • El-Subbagh, H. I., et al. (1998). 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. Journal of Medicinal Chemistry, 41(25), 4935-4946. [Link]
  • Helmenstine, A. M. (2022). The Difference Between Purines and Pyrimidines. ThoughtCo. [Link]
  • ResearchGate. (2023). Regioselectivity and structures of possible four regioisomers of fused imidazo[1,2-a]pyridine from the three component reaction of 1a, 2a and 3a. [Link]
  • Al-Warhi, T., et al. (2020). Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides: Synthesis of Novel Stereoisomeric Octahydrot[7][9][11]riazolo[4,3-a]quinazolin-5-ones. Molecules, 25(23), 5707. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-4,6-difluoropyrimidine. PubChem. [Link]
  • ResearchGate. (2004). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. [Link]

Sources

common impurities in 2-Morpholino-4,6-difluoropyrimidine synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction principles?

The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a polyhalogenated pyrimidine, such as 2,4,6-trichloropyrimidine or, more commonly, a more activated precursor which is then converted to the difluoro analogue, with morpholine. The pyrimidine ring is electron-deficient, which facilitates the attack by the nucleophilic nitrogen of the morpholine. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The general mechanism proceeds via an addition-elimination pathway, where the morpholine adds to the pyrimidine ring to form a Meisenheimer complex, a resonance-stabilized anionic intermediate. The subsequent elimination of a halide ion restores the aromaticity of the pyrimidine ring, yielding the desired product.

Q2: What are the most common impurities I should expect in my crude this compound?

Several impurities can arise during the synthesis, and their presence and concentration will depend on the specific reaction conditions. The most common impurities include:

  • Unreacted Starting Materials: Residual 2,4,6-trichloropyrimidine (or its difluoro analogue) and morpholine.

  • Over-reaction Product: 2,4-Dimorpholino-6-chloropyrimidine (or the corresponding fluoro-analogue), which is formed when a second molecule of morpholine displaces another halogen atom.

  • Isomeric Impurity: If starting from a tri-substituted pyrimidine, there is a possibility of forming isomeric products, although the 2-position is generally the most reactive towards nucleophilic attack in many pyrimidine systems.

  • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of the halogenated pyrimidine starting material or the product, resulting in the formation of hydroxypyrimidine derivatives.

  • Residual Solvents: Solvents used in the reaction and workup, such as acetonitrile, ethyl acetate, or N,N-dimethylformamide (DMF), may be present in the crude product.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

Effective reaction monitoring is crucial. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques.[1]

  • TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and major byproducts. The disappearance of the starting material and the appearance of the product spot can be tracked over time.

  • HPLC: This provides a more quantitative assessment of the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water is often effective for separating pyrimidine derivatives.[2] By analyzing aliquots from the reaction mixture, you can determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of over-reaction products.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification, providing causal explanations and actionable solutions.

Problem 1: Low yield of this compound.
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.Monitor the reaction closely by TLC or HPLC until the starting material is consumed. If the reaction is sluggish, consider increasing the temperature or using a higher-boiling point solvent. Ensure vigorous stirring to maintain a homogeneous mixture.
Suboptimal Base The base used may not be strong enough to effectively neutralize the generated acid, leading to protonation of the morpholine and slowing down the reaction.Use a non-nucleophilic organic base such as triethylamine or N,N-diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used.
Hydrolysis of Starting Material The presence of moisture can lead to the decomposition of the reactive halogenated pyrimidine starting material.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup The product may be partially soluble in the aqueous phase during extraction, or may not fully precipitate if crystallization is used for isolation.After quenching the reaction, ensure complete extraction with a suitable organic solvent. If using crystallization, optimize the solvent system and cooling conditions to maximize product recovery.
Problem 2: Presence of significant amounts of the over-reaction product (2,4-Dimorpholino-6-fluoropyrimidine).
Potential Cause Explanation Recommended Solution
Excess Morpholine Using a large excess of morpholine will drive the reaction towards di-substitution.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of morpholine. The morpholine can be added portion-wise or via a syringe pump to maintain a low concentration in the reaction mixture.
High Reaction Temperature or Prolonged Reaction Time These conditions can provide the necessary energy for the less reactive second substitution to occur.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
Problem 3: Difficulty in removing impurities from the crude product.
Potential Cause Explanation Recommended Solution
Similar Polarity of Product and Impurities The desired product and the over-reaction byproduct often have similar polarities, making separation by simple extraction or crystallization challenging.Flash Column Chromatography: This is a highly effective method for separating compounds with similar polarities.[1] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. Recrystallization: If chromatography is not feasible, meticulous solvent screening for recrystallization is necessary. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble, is ideal.[3][4] Consider anti-solvent crystallization as well.[5]
Presence of Baseline Material in Chromatography Highly polar impurities or residual base can streak on the silica gel column, co-eluting with the product.Before loading the crude material onto the column, consider a simple aqueous wash to remove any residual base or highly polar salts.

III. Experimental Protocols & Data Presentation

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific starting materials and laboratory conditions.

  • To a solution of 2,4,6-trifluoropyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL/g of starting material) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N,N-diisopropylethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of morpholine (1.05 eq) in anhydrous acetonitrile (2 mL/g of morpholine) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Table 1: Typical Analytical Data for Purity Assessment
Analytical Technique Parameter Expected Result for Pure this compound
HPLC Purity> 98% (by peak area)
Retention TimeDependent on the specific method, but should be a single major peak.
¹H NMR Chemical ShiftsCharacteristic signals for the morpholine and pyrimidine protons.
¹⁹F NMR Chemical ShiftsA single signal corresponding to the two equivalent fluorine atoms.
Mass Spectrometry Molecular Ion[M+H]⁺ corresponding to the calculated molecular weight.

IV. Visualizations

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 2,4,6-Trifluoropyrimidine 2,4,6-Trifluoropyrimidine Reaction_Mixture Reaction_Mixture 2,4,6-Trifluoropyrimidine->Reaction_Mixture Morpholine, Base, Solvent Crude_Product Crude_Product Reaction_Mixture->Crude_Product Workup Purified_Product Purified_Product Crude_Product->Purified_Product Column Chromatography / Recrystallization Purity_Confirmation Purity_Confirmation Purified_Product->Purity_Confirmation HPLC, NMR, MS

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Low_Yield Low_Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss during Workup? Low_Yield->Product_Loss Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Optimize_Time_Temp Increase Time/Temp Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Workup Optimize Extraction/Crystallization Product_Loss->Optimize_Workup Yes Adjust_Stoichiometry Adjust Reagent Ratios Side_Reactions->Adjust_Stoichiometry Yes

Caption: Troubleshooting flowchart for addressing low product yield.

V. References

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Kazakevich, Y. V., & Lobrutto, R. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. Google Patents. Available at:

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents. Available at:

  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. (2015). Drug Development and Industrial Pharmacy. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2016). Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Difluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on difluoropyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these versatile building blocks. Pyrimidine cores are privileged structures in numerous therapeutic agents, and the selective functionalization of difluoropyrimidines via SNAr is a cornerstone of modern synthetic strategy[1].

This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the efficiency and selectivity of your reactions.

Core Principles: Understanding the "Why"

The SNAr reaction on a difluoropyrimidine proceeds through a two-step addition-elimination mechanism[2]. Understanding this pathway is critical for rational optimization.

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom (typically the C4 or C6 position). This step is usually the rate-determining step[3]. The high electronegativity of the fluorine atoms and the ring nitrogens makes these positions highly electrophilic and susceptible to attack[1][3].

  • Meisenheimer Complex Formation: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring[1][2]. Polar aprotic solvents like DMF or DMSO are ideal because they can stabilize this charged intermediate without hydrogen bonding to and deactivating the nucleophile[3].

  • Elimination & Aromatization: The fluoride ion, an excellent leaving group in SNAr reactions, is eliminated. This step is fast and restores the aromaticity of the pyrimidine ring, yielding the substituted product[1][2].

Regioselectivity: C4 vs. C2/C6 Attack

For symmetrically substituted pyrimidines like 2-ethoxy-4,6-difluoropyrimidine, both fluorine-bearing carbons are potential sites of attack. For 2,4-difluoropyrimidines, the C4 position is generally more reactive towards nucleophiles. This preference is attributed to the greater ability to delocalize the negative charge in the Meisenheimer intermediate formed during the attack at the C4 position. However, this selectivity is not absolute and can be influenced by steric hindrance or the electronic nature of other substituents on the ring[4].

Caption: General mechanism of the SNAr reaction. (Max Width: 760px)

Troubleshooting Guide

This guide addresses the most common issues encountered during SNAr reactions on difluoropyrimidines.

Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
1. Low to No Product Yield a. Insufficiently reactive nucleophile: The chosen amine, thiol, or alcohol may not be strong enough to attack the electron-deficient pyrimidine ring effectively. b. Low reaction temperature: The activation energy for the rate-determining nucleophilic attack has not been overcome. c. Inappropriate solvent: The solvent may not adequately solvate the reaction intermediates or may deactivate the nucleophile (e.g., protic solvents). d. Ineffective base: The base may not be strong enough to deprotonate the nucleophile (if required) or neutralize the HF generated during the reaction.a. Increase Nucleophilicity: For alcohols or thiols, pre-treat with a strong, non-nucleophilic base (e.g., NaH) to generate the more potent anionic nucleophile. For weak amines, consider alternative reagents or catalysts. b. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., from RT to 40°C, then 60°C), monitoring progress by TLC or LC-MS. Heating provides the necessary energy to overcome the activation barrier[5]. Be cautious, as high temperatures can cause decomposition[3]. c. Switch to Polar Aprotic Solvent: Use solvents like DMF, DMSO, or anhydrous acetonitrile. These solvents stabilize the charged Meisenheimer complex but do not form strong hydrogen bonds with the nucleophile, preserving its reactivity[3]. d. Select Appropriate Base: For amine nucleophiles, non-nucleophilic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices to neutralize the generated HF[1]. For alcohols/thiols, a stronger base like K₂CO₃ or NaH is often necessary[6].
2. Significant Di-substitution a. Incorrect stoichiometry: An excess of the nucleophile is present, allowing it to react with the mono-substituted product, which is still activated towards substitution. b. High reaction temperature: Higher temperatures provide enough energy to overcome the activation barrier for the second substitution, reducing selectivity. c. Rapid addition of nucleophile: Adding the nucleophile too quickly creates high local concentrations, favoring the di-substitution pathway.a. Control Stoichiometry: Use a slight excess of the nucleophile, typically 1.05–1.1 equivalents. This ensures the starting material is consumed without leaving a large excess to drive the second substitution[5]. b. Lower Temperature: Conduct the reaction at a lower temperature (e.g., 0-5°C), especially during the addition of the nucleophile. This minimizes the rate of the second, less favorable substitution[7][5]. c. Slow, Controlled Addition: Add the nucleophile dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump or dropping funnel. This maintains a low, steady concentration of the nucleophile, maximizing selectivity for the mono-substituted product[7][5].
3. Starting Material Decomposition a. Excessively high temperature: The pyrimidine ring or sensitive functional groups on the nucleophile are degrading under harsh heating. b. Presence of water/moisture: Traces of water can lead to hydrolysis of the difluoropyrimidine, forming hydroxypyrimidine byproducts, especially under basic conditions.a. Optimize Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Monitor for byproduct formation at elevated temperatures[3]. b. Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis[3][7].
4. Poor Regioselectivity a. Substituent effects: Electron-donating or withdrawing groups elsewhere on the pyrimidine ring are altering the electronic properties of the C2 and C4/C6 positions. b. Steric hindrance: A bulky nucleophile or a bulky substituent near a reaction site can disfavor attack at that position.a. Analyze Electronic Effects: An electron-donating group at C6 can sometimes make the C2 position more favorable for attack[4]. If a mixture is obtained, chromatographic separation is necessary. For critical applications, consider a different synthetic strategy or protecting groups. b. Consider Sterics: If using a bulky nucleophile, attack at the less sterically hindered fluorine-bearing carbon is expected. If selectivity is poor, a smaller nucleophile may be required.
Troubleshooting Decision Workflow

Troubleshooting_Workflow decision decision solution solution start Reaction Complete? (Check by TLC/LC-MS) q1 Starting Material Consumed? start->q1 q2 Desired Product Formed? q1->q2 Yes sol1 Increase Temp/Time Use stronger base/nucleophile Change to polar aprotic solvent q1->sol1 No q3 Significant Side Products? q2->q3 Yes sol2 Check for decomposition (run at lower temp) Verify starting material purity q2->sol2 No sol3 Di-substitution? -> Lower temp -> Slow addition -> Use 1.05 eq. NuH q3->sol3 Yes sol5 Reaction Successful! Proceed to workup & purification. q3->sol5 No sol4 Hydrolysis? -> Use anhydrous conditions sol3->sol4

Caption: A troubleshooting workflow for common issues. (Max Width: 760px)

Frequently Asked Questions (FAQs)

Q1: Why is fluoride a good leaving group in SNAr when it's a poor leaving group in SN2? In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's intense electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the formation of the stabilizing Meisenheimer complex. The subsequent loss of fluoride is a fast, energetically favorable step that restores aromaticity. Therefore, the leaving group ability in SNAr is often the reverse of that in SN2: F > Cl > Br > I[3].

Q2: How do I choose between DIPEA and triethylamine (TEA) as a base? Both are non-nucleophilic tertiary amines used to scavenge the HF produced. DIPEA is significantly more sterically hindered than TEA, making it less likely to act as a competing nucleophile, which can sometimes be an issue with less-hindered amines at higher temperatures. For most standard reactions with primary or secondary amine nucleophiles, TEA is sufficient and more cost-effective. If you observe side products related to ethylamine addition, switching to DIPEA is a logical troubleshooting step[1][5].

Q3: My reaction is very slow, even with heating. What else can I do? If increasing the temperature is not viable due to stability concerns, consider the solvent. Switching from a solvent like acetonitrile or THF to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction rate. These solvents are better at stabilizing the charged Meisenheimer intermediate, thus lowering the activation energy of the first step[3][5]. Also, ensure your nucleophile is sufficiently reactive; if it's an alcohol, for instance, deprotonating it with NaH before adding the pyrimidine substrate is crucial[5].

Q4: Can I perform the second substitution selectively after mono-substitution? Yes, this is a common and powerful strategy. After the first SNAr reaction, the mono-substituted product can be isolated, purified, and then subjected to a second SNAr reaction with a different nucleophile. The second substitution will often require more forcing conditions (higher temperature or longer reaction time) because the first nucleophile (e.g., an amino group) is typically electron-donating, which slightly deactivates the ring towards further nucleophilic attack compared to the starting difluoropyrimidine.

Q5: What is the typical workup procedure for these reactions? A general workup involves quenching the reaction, often by pouring it into water, followed by extraction with an organic solvent like ethyl acetate or dichloromethane (DCM)[1][2]. The combined organic layers are then washed with water and brine to remove the solvent (e.g., DMF) and salts, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then typically purified by silica gel column chromatography[1].

General Optimized Protocol: Mono-substitution with an Amine

This protocol provides a robust starting point for the reaction of a difluoropyrimidine with a primary or secondary amine nucleophile. Conditions should be optimized for each specific substrate.

Materials:

  • Difluoropyrimidine (1.0 eq.)

  • Amine nucleophile (1.05-1.1 eq.)

  • Anhydrous polar aprotic solvent (e.g., acetonitrile, THF)

  • Non-nucleophilic base (e.g., DIPEA, 1.5 eq.)

  • Standard oven-dried glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Cool the flask to 0-5°C using an ice-water bath.

  • Initial Charge: Add the difluoropyrimidine (1.0 eq.) to the reaction flask. Dissolve it in the anhydrous solvent (e.g., acetonitrile). Add the base (1.5 eq.) to the stirred solution[1][5].

  • Nucleophile Addition: Dissolve the amine nucleophile (1.05-1.1 eq.) in a small amount of the anhydrous solvent in the dropping funnel.

  • Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over 1-2 hours. It is critical to maintain the internal temperature between 0-10°C to ensure high selectivity for mono-substitution[5].

  • Reaction: After the addition is complete, allow the reaction to stir at the same temperature or let it warm slowly to room temperature, depending on the reactivity of the nucleophile.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[2][5].

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to afford the desired mono-substituted pyrimidine derivative[1][2].

References

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (2025). BenchChem.
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. (2025). BenchChem.
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (2025). BenchChem.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
  • Minimizing di-substitution side products in hydrazinolysis of difluoropyrimidines. BenchChem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. (2022).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.
  • Solvents in Substitution Reactions. (2012). YouTube.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (2019).
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
  • Solvent Effects - aliphatic nucleophilic substitution. University of Calgary.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. (2025). BenchChem.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.

Sources

avoiding decomposition of 2-Morpholino-4,6-difluoropyrimidine during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during the workup of reactions involving this valuable synthetic intermediate. Our goal is to provide you with field-proven insights and scientifically grounded protocols to ensure the stability and purity of your compound.

Introduction: Understanding the Molecule

This compound is a versatile building block in medicinal chemistry. The electron-donating morpholino group at the 2-position and the two strongly electronegative fluorine atoms at the 4- and 6-positions create a unique electronic environment. While the fluorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, this reactivity can also make the molecule susceptible to degradation under improper workup conditions. This guide will address the most common stability issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that you may encounter during the experimental workup, focusing on the underlying chemical principles to empower your troubleshooting process.

Question 1: I'm observing a significant loss of my product during aqueous workup. What is the likely cause?

Answer: The most probable cause of product loss during aqueous workup is the hydrolysis of the carbon-fluorine (C-F) bonds. The pyrimidine ring is electron-deficient, which makes the C-F bonds susceptible to nucleophilic attack by water, especially under non-neutral pH conditions. The morpholino group, being electron-donating, can exacerbate this issue by activating the ring.

  • Under Acidic Conditions: Protonation of the pyrimidine ring nitrogens or the morpholino nitrogen can further activate the ring towards nucleophilic attack by water.

  • Under Basic Conditions: Hydroxide ions are strong nucleophiles that can directly attack the carbon atoms attached to the fluorine, leading to the formation of hydroxy-pyrimidines.

Troubleshooting Steps:

  • Maintain Neutral pH: During aqueous extraction, ensure the pH of the aqueous layer is as close to neutral (pH 7) as possible. Use a saturated solution of a mild salt like sodium chloride (brine) for washes instead of plain deionized water, which can be slightly acidic due to dissolved CO2.

  • Minimize Contact Time: Reduce the duration of the aqueous workup. Perform extractions swiftly and avoid letting the reaction mixture sit in biphasic conditions for extended periods.

  • Use of Cooled Solutions: Perform washes with chilled brine or water to decrease the rate of potential hydrolysis reactions.

Question 2: My final product is showing impurities that I can't identify. Could the morpholine ring be degrading?

Answer: While the morpholine ring is generally stable, it can undergo ring-opening under harsh acidic conditions or in the presence of strong oxidizing agents. The basic nitrogen atom in the morpholine ring (pKa of morpholinium ion is ~8.7) makes it susceptible to protonation.[1][2] Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄), this can potentially lead to cleavage of the C-O or C-N bonds within the morpholine ring.

Troubleshooting Steps:

  • Avoid Strong Acids: Do not use strong mineral acids for quenching or pH adjustment. If an acidic wash is necessary to remove basic impurities, use a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride.

  • Inert Atmosphere: If your reaction involves reagents that could generate oxidative species, performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the morpholine moiety.

Question 3: After column chromatography, my yield is still low, and I see streaking on my TLC plate. What's happening?

Answer: This issue often points to the compound's interaction with the stationary phase of your chromatography column, which is typically silica gel.

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause on-column degradation of acid-sensitive compounds. The basic nitrogen of the morpholine group can also interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and streaking.

Troubleshooting Steps:

  • Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic organic base, such as triethylamine (~0.5-1% v/v), in your eluent. This will neutralize the acidic sites and reduce tailing.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a polymer-based support, if degradation on silica is suspected.

  • Alternative Purification: If possible, explore non-chromatographic purification methods like recrystallization or distillation under reduced pressure to avoid these issues altogether.

Optimized Workup Protocols

To minimize decomposition, we recommend the following generalized workup protocols. These should be adapted based on the specific nature of your reaction.

Protocol 1: Standard Non-Aqueous Workup

This protocol is ideal for reactions where all components are soluble in organic solvents and avoids the risks associated with aqueous washes.

  • Reaction Quenching (if necessary): If the reaction contains highly reactive reagents, quench by adding a suitable scavenger at a low temperature (e.g., 0 °C).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the bulk of the solvent.

  • Direct Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and directly load it onto a chromatography column prepared with a neutralized stationary phase.

Protocol 2: Mild Aqueous Workup

This protocol is for reactions that require an aqueous wash to remove inorganic salts or other water-soluble impurities.

  • Reaction Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing a mixture of an organic solvent (e.g., ethyl acetate or dichloromethane) and cold, saturated sodium bicarbonate solution (to neutralize any acid) or cold, saturated ammonium chloride solution (to neutralize any base).

  • Extraction: Gently shake the separatory funnel, allowing any gas to vent. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with cold brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure at a low temperature (<40 °C).

  • Purification: Purify the crude product promptly using an appropriate method.

Visualizing Decomposition Pathways and Troubleshooting Logic

The following diagrams illustrate the potential decomposition pathways and the logical flow for troubleshooting workup issues.

Potential Decomposition Pathways

main This compound hydrolysis Hydrolysis Products (e.g., 2-Morpholino-4-fluoro-6-hydroxypyrimidine) main->hydrolysis Aqueous Acid/Base (H₂O, H⁺/OH⁻) ring_opening Morpholine Ring-Opened Products main->ring_opening Harsh Acidic Conditions (e.g., conc. HCl)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow

start Low Yield or Impure Product After Workup q1 Was an aqueous workup used? start->q1 a1_yes Suspect Hydrolysis q1->a1_yes Yes q2 Were strong acids used? q1->q2 No sol1 Implement Mild Aqueous Protocol: - Use cold brine - Maintain neutral pH - Minimize contact time a1_yes->sol1 end Improved Yield and Purity sol1->end a2_yes Suspect Morpholine Ring-Opening q2->a2_yes Yes q3 Is there tailing on TLC/ Low yield after chromatography? q2->q3 No sol2 Use weak acids for pH adjustment (e.g., citric acid, NH₄Cl) a2_yes->sol2 sol2->end a3_yes Suspect On-Column Degradation/Adsorption q3->a3_yes Yes q3->end No sol3 Use neutralized silica gel or alternative stationary phase a3_yes->sol3 sol3->end

Caption: A logical workflow for troubleshooting workup issues.

Data Summary Table

ParameterRecommended ConditionRationale
Aqueous Wash pH 6.5 - 7.5Minimizes acid- or base-catalyzed hydrolysis of C-F bonds.
Wash Temperature 0 - 10 °CReduces the rate of potential degradation reactions.
Acid for Neutralization Dilute citric acid, sat. NH₄ClAvoids harsh acidic conditions that could lead to morpholine ring cleavage.[1][2]
Chromatography Silica gel with 0.5-1% Et₃NNeutralizes acidic silanol groups, preventing on-column degradation and improving peak shape.

Analytical Methods for Detecting Decomposition

To confirm the stability of your compound, we recommend using the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. It can separate the parent compound from potential byproducts, and the mass spectrometer will provide the molecular weights of any impurities, aiding in their identification. Look for masses corresponding to the replacement of one or both fluorine atoms with hydroxyl groups (M+18-19 and M+36-38, respectively).

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atoms. The appearance of new signals or a change in the integration of the main signal can indicate decomposition.

  • ¹H NMR Spectroscopy: While less direct, changes in the aromatic proton signal or the appearance of new signals in the morpholine region could indicate degradation.

By implementing these protocols and understanding the chemical principles behind them, you can significantly improve the yield and purity of your this compound product. For further assistance, please do not hesitate to contact our technical support team.

References

  • ResearchGate. (2023).
  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

Sources

Technical Support Center: HPLC Analysis of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Morpholino-4,6-difluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of this unique and reactive molecule. The following troubleshooting advice is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Introduction: Understanding the Analyte

This compound is a heterocyclic compound featuring a pyrimidine core substituted with a morpholino group and two fluorine atoms. This structure presents a unique set of considerations for HPLC analysis:

  • Basicity: The morpholino group imparts basic properties to the molecule, which can lead to peak tailing and poor peak shape on traditional silica-based columns due to interactions with residual silanols.

  • Reactivity: The difluoropyrimidine ring is susceptible to nucleophilic substitution, which raises concerns about the potential for on-column degradation, especially under non-optimal pH or temperature conditions.

  • Polarity: The presence of the morpholino group and fluorine atoms gives the molecule a degree of polarity that influences its retention behavior in reversed-phase chromatography.

This guide will help you anticipate and resolve issues stemming from these molecular characteristics, ensuring the development of a robust and reliable HPLC method.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1] It is primarily caused by secondary interactions between the basic morpholino group and acidic, unreacted silanol groups on the surface of silica-based stationary phases.[1][2] This leads to a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in a "tailing" peak.

Here is a systematic approach to address peak tailing:

1. Mobile Phase pH Adjustment:

  • Explanation: The ionization state of both the analyte and the stationary phase is pH-dependent. At a low pH (typically ≤ 3), the silanol groups on the silica surface are protonated and thus less likely to interact with the protonated basic analyte.[1]

  • Protocol:

    • Prepare a mobile phase with a pH of 2.5-3.0 using an appropriate buffer (e.g., phosphate or formate).

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample and observe the peak shape.

2. Use of Mobile Phase Additives:

  • Explanation: Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[1]

  • Protocol:

    • Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase.

    • Ensure the additive is compatible with your detector (e.g., TEA can interfere with MS detection).

    • Equilibrate the column and inject the sample.

3. Column Selection:

  • Explanation: Modern HPLC columns are designed to minimize silanol interactions. Consider using a column with high-purity silica and effective end-capping.[3] Alternatively, columns with a stationary phase that is stable at a higher pH can be used to run the analysis at a pH where the analyte is not ionized.

  • Recommended Column Types:

    • High-purity, end-capped C18 or C8 columns: These columns have a lower concentration of free silanol groups.

    • Hybrid silica columns: These offer improved pH stability and reduced silanol activity.

    • Polymer-based columns: These eliminate the issue of silanol interactions altogether.[1]

Parameter Recommendation for Improved Peak Shape
Mobile Phase pH 2.5 - 3.0 (to suppress silanol ionization)
Mobile Phase Additive 0.1% Triethylamine (use with caution for MS)
Column Type High-purity, end-capped silica; Hybrid silica; Polymer-based

Troubleshooting Workflow for Peak Tailing:

start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH to 2.5-3.0 start->ph_adjust check_shape Peak Shape Improved? ph_adjust->check_shape additive Add Mobile Phase Additive (e.g., 0.1% TEA) check_shape2 Peak Shape Improved? additive->check_shape2 column Switch to a High-Purity/End-capped or Hybrid Column check_shape3 Peak Shape Improved? column->check_shape3 check_shape->additive No end_good Problem Resolved check_shape->end_good Yes check_shape2->column No check_shape2->end_good Yes check_shape3->end_good Yes end_bad Further Investigation Needed check_shape3->end_bad No

Sources

Technical Support Center: Impact of Moisture on 2-Morpholino-4,6-difluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Morpholino-4,6-difluoropyrimidine and related analogs. The focus is on a critical, often overlooked variable: the presence of moisture in your reaction setup.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the pyrimidine scaffold appearing in numerous therapeutic agents.[1][2] this compound is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process is highly efficient but exquisitely sensitive to reaction conditions, particularly the presence of water. Understanding and controlling moisture is paramount to achieving high yields and purity.

Troubleshooting Guide: Common Issues in Moisture-Sensitive SNAr Reactions

This guide addresses the most common problems encountered when synthesizing substituted pyrimidines, with a focus on diagnosing and solving issues arising from moisture contamination.

IssuePotential Cause(s) Related to MoistureSuggested Solutions & Scientific Rationale
1. Low to No Product Yield a. Competitive Hydrolysis of Starting Material: Water is a nucleophile that can compete with morpholine, attacking the electron-deficient pyrimidine ring. This leads to the formation of undesired 4-fluoro-6-hydroxy-2-morpholinopyrimidine or other hydrolysis byproducts instead of your target compound. b. Quenching of Strong Bases: If your protocol requires a strong base (e.g., NaH for alcohol nucleophiles), trace amounts of water will consume the base, rendering it ineffective for deprotonating your nucleophile.a. Implement Rigorous Anhydrous Techniques: - Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon). - Solvents: Use freshly opened anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent or passage through an activated alumina column). Polar aprotic solvents like Acetonitrile, DMF, or THF are common choices.[3] - Reagents: Use high-purity, dry reagents. Store hygroscopic reagents in a desiccator. - Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas (N₂ or Ar). See Protocol 1 for a detailed setup.b. Verify Base Activity: For moisture-sensitive bases, ensure they are fresh and handled exclusively under inert conditions.
2. Formation of Multiple Byproducts a. Hydrolysis and Di-substitution Imbalance: The presence of water can create a complex reaction mixture. The formation of a hydroxy-pyrimidine intermediate changes the electronic properties of the ring, potentially altering the reactivity for the second substitution (if intended) or leading to a mixture of mono-hydroxylated and mono-morpholino substituted species. b. Base-Mediated Side Reactions: In the presence of water, bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), typically used to scavenge the generated HF, can form salts that may have different solubilities or catalytic activities in a non-anhydrous environment, promoting alternative reaction pathways.a. Control Stoichiometry and Monitor Closely: To favor mono-substitution, use a near-equimolar amount (1.0 to 1.1 equivalents) of morpholine.[3] Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, preventing further reactions.b. Confirm Product Identity: Use LC-MS to identify the mass of the major byproduct. The expected mass for the mono-hydrolysis product of 4,6-difluoropyrimidine would be [M+H]⁺ = 117.0, which can confirm water interference.
3. Inconsistent Reaction Times / Stalling a. Solvent Polarity Alteration: The presence of water, a highly polar protic solvent, can alter the overall polarity of your reaction medium. This can affect the solubility of reagents and the stability of the crucial Meisenheimer intermediate, leading to unpredictable reaction kinetics.[1] b. Interference with Reaction Intermediate: Water molecules can solvate and potentially deactivate the nucleophile or the electrophilic sites on the pyrimidine ring through hydrogen bonding, slowing the rate of productive collisions.a. Maintain Anhydrous Solvent System: Adherence to strict anhydrous protocols is the best way to ensure a consistent solvent environment and predictable reaction rates.b. Temperature Optimization: If the reaction is sluggish even under anhydrous conditions, a gradual increase in temperature can be effective.[3] However, this should only be attempted after ensuring the system is free of water, as heat can accelerate the unwanted hydrolysis reaction.
Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of this compound?

A1: The reaction proceeds through a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is "activated" towards nucleophilic attack by the electron-withdrawing effects of the two ring nitrogens and the two fluorine atoms.

  • Addition Step: The nucleophile (morpholine) attacks one of the carbon atoms bearing a fluorine (C4 or C6), breaking the aromaticity and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[1][3]

  • Elimination Step: The fluoride ion, an excellent leaving group, is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[1]

Q2: Why is the reaction so sensitive to moisture?

A2: Water can act as a nucleophile, just like morpholine. Although it is a weaker nucleophile than morpholine, its small size and potential high concentration (if solvents are not dry) allow it to compete in the reaction. The attack of water on the difluoropyrimidine ring leads to the formation of a hydroxypyrimidine byproduct, consuming the starting material and reducing the yield of the desired product. This competing reaction is often irreversible.

Q3: How can I favor mono-substitution over di-substitution?

A3: To achieve mono-substitution, careful control over the reaction conditions is critical. The key strategies are:

  • Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.05 to 1.2 equivalents).[3]

  • Temperature: Run the reaction at a low temperature initially (e.g., 0-10°C) during the addition of the nucleophile to control the reaction rate.[3]

  • Controlled Addition: Add the nucleophile dropwise over a period of time to maintain a low instantaneous concentration, which disfavors the second substitution.[3]

Visualizations & Key Workflows
Reaction Mechanism: SNAr vs. Hydrolysis

The following diagram illustrates the desired reaction pathway with morpholine versus the competing side reaction with water (H₂O).

SNAr_vs_Hydrolysis Start 2,4,6-Trifluoropyrimidine (or similar activated pyrimidine) Meisenheimer_Morpholine Meisenheimer Complex (Morpholine Adduct) Start->Meisenheimer_Morpholine + Morpholine Meisenheimer_Water Meisenheimer Complex (Water Adduct) Start->Meisenheimer_Water + H₂O (Moisture) Morpholine Morpholine (Desired Nucleophile) Water H₂O (Competing Nucleophile) Product This compound (Desired Product) Meisenheimer_Morpholine->Product - F⁻ Byproduct 2-Hydroxy-4,6-difluoropyrimidine (Hydrolysis Byproduct) Meisenheimer_Water->Byproduct - F⁻ Troubleshooting_Workflow Start Low Product Yield Observed Check_Moisture Were strict anhydrous conditions used? Start->Check_Moisture Check_Purity Analyze crude reaction mixture by LC-MS Check_Moisture->Check_Purity Yes Implement_Anhydrous Root Cause: Moisture. Implement rigorous anhydrous protocols. (See Protocol 1) Check_Moisture->Implement_Anhydrous No Find_Byproduct Is mass of hydrolysis byproduct observed? Check_Purity->Find_Byproduct Find_Byproduct->Implement_Anhydrous Yes Other_Issues Root Cause is not moisture. Investigate other parameters: - Nucleophile reactivity - Temperature - Base strength - Solvent choice Find_Byproduct->Other_Issues No End Problem Solved Implement_Anhydrous->End Other_Issues->End

Caption: Troubleshooting flowchart for low yield.

Experimental Protocols
Protocol 1: General Procedure for Anhydrous SNAr Reaction

This protocol outlines the synthesis of a mono-substituted pyrimidine under inert conditions.

Materials & Equipment:

  • Round-bottom flask, dropping funnel, and condenser (all oven or flame-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon line with bubbler)

  • Septa, needles, and syringes

  • Anhydrous solvent (e.g., THF, Acetonitrile)

  • 4,6-Dihalopyrimidine (1.0 eq.)

  • Morpholine (1.05-1.2 eq.)

  • Non-nucleophilic base (e.g., DIPEA, 1.5 eq.) [1] Procedure:

  • Setup: Assemble the dry glassware. The round-bottom flask should contain a stir bar. Seal all openings with septa.

  • Inerting: Purge the entire system with Nitrogen or Argon for 10-15 minutes. Maintain a slight positive pressure throughout the reaction.

  • Initial Charge: Using a syringe, add the anhydrous solvent to the reaction flask, followed by the 4,6-dihalopyrimidine (1.0 eq.) and the base (1.5 eq.). [3]4. Cooling: Cool the stirred mixture to the desired temperature (typically 0°C) using an ice bath.

  • Nucleophile Addition: In a separate dry flask under inert gas, dissolve the morpholine (1.05-1.2 eq.) in a small amount of anhydrous solvent. Transfer this solution to the dropping funnel via cannula or a syringe.

  • Controlled Addition: Add the morpholine solution dropwise to the stirred pyrimidine mixture over 1-2 hours, ensuring the internal temperature remains stable. [3]7. Reaction: After the addition is complete, let the reaction stir at low temperature or allow it to warm to room temperature, depending on the reactivity of the substrate.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. [3]9. Work-up: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. [3]10. Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

References
  • Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of Difluoropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective functionalization of difluoropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for controlling the regioselectivity of these critical reactions. The inherent electronic properties of the difluoropyrimidine scaffold present unique challenges and opportunities in selective chemical modification.

I. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with difluoropyrimidines, providing potential causes and actionable solutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My SNAr reaction on a 2,4- or 4,6-difluoropyrimidine is yielding a mixture of regioisomers. How can I favor substitution at a specific fluorine?

Answer: Regioselectivity in SNAr reactions on difluoropyrimidines is a common challenge governed by the electronic and steric environment of the carbon-fluorine bonds.

Potential Causes & Solutions:

  • Inherent Electronic Bias: The pyrimidine ring is electron-deficient due to the two nitrogen atoms, making the fluorine-bearing carbons susceptible to nucleophilic attack.[1] The relative reactivity of each position is influenced by the substitution pattern on the ring. For instance, in 2-ethoxy-4,6-difluoropyrimidine, both the C4 and C6 positions are activated towards nucleophilic attack.[2]

  • Steric Hindrance: A bulky nucleophile will preferentially attack the less sterically hindered carbon.

    • Solution: Employ a bulkier nucleophile to direct the reaction to the more accessible position. Conversely, a smaller nucleophile may show less selectivity.

  • Reaction Temperature: Higher temperatures can sometimes overcome the activation energy barrier for the less favored pathway, leading to a mixture of products.

    • Solution: Perform the reaction at a lower temperature to enhance selectivity. Careful temperature control is crucial, especially with highly reactive nucleophiles.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate, a key resonance-stabilized anionic species formed during the reaction, and thus affect the regioselectivity.[2][3]

    • Solution: Screen a range of anhydrous solvents with varying polarities (e.g., THF, DMF, DMSO, acetonitrile) to optimize selectivity.

  • Nature of the Nucleophile: The "hardness" or "softness" of the nucleophile can play a role. Hard nucleophiles (e.g., alkoxides, primary amines) often favor reaction at the most electron-deficient site, while softer nucleophiles (e.g., thiolates) may exhibit different selectivity.

    • Solution: If feasible, consider alternative nucleophiles with different electronic properties to modulate the regioselectivity.

Question 2: I am observing di-substitution instead of the desired mono-substitution. How can I control the extent of the reaction?

Answer: The presence of two reactive fluorine atoms makes di-substitution a common side reaction.

Potential Causes & Solutions:

  • Stoichiometry: Using an excess of the nucleophile will drive the reaction towards di-substitution.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.2 equivalents of the nucleophile for mono-substitution.[1]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the second substitution.

    • Solution: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed or the desired mono-substituted product is maximized.[2] Running the reaction at a lower temperature can also help.

Transition Metal-Catalyzed Cross-Coupling Reactions

Question 3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a difluoropyrimidine is giving poor regioselectivity. How can I direct the coupling to a specific C-F bond?

Answer: Regioselectivity in cross-coupling reactions of dihalopyrimidines is often dictated by the ease of oxidative addition of the palladium catalyst to the C-X bond. This can be influenced by several factors.[4][5]

Potential Causes & Solutions:

  • Ligand Choice: The ligand is a critical determinant of regioselectivity.[6][7]

    • Solution:

      • Sterically Hindered Ligands: For 2,4-dichloropyrimidines, bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) can favor reaction at the C4 position.[7][8]

      • Bidentate Ligands: Diphosphine ligands like dppf have been shown to promote C2-selectivity in some cases.[8]

      • Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, RuPhos, Xantphos) to identify the optimal one for your desired outcome.[9]

  • Palladium Precatalyst: The choice of palladium source can impact the active catalytic species and, consequently, the regioselectivity.

    • Solution: Experiment with different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes) to see if it influences the isomeric ratio.[9]

  • Base and Additives: The base and any additives can affect the catalytic cycle and selectivity.

    • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). In some Heck reactions, silver salt additives can improve regioselectivity.[9]

  • "Ligand-Free" Conditions: In some instances, so-called "ligand-free" conditions (where the active catalyst is thought to be a colloidal or nanoparticulate form of palladium) can surprisingly lead to high selectivity for the less conventional isomer.[8]

C-H Functionalization

Question 4: I am attempting a direct C-H arylation on a difluoropyrimidine, but the reaction is unselective. How can I control which C-H bond reacts?

Answer: Regioselective C-H functionalization of heterocycles is a significant challenge due to the presence of multiple C-H bonds.[10]

Potential Causes & Solutions:

  • Inherent Reactivity: The acidity and electronic nature of the C-H bonds on the pyrimidine ring will influence their reactivity.

  • Directing Groups: The most reliable way to control regioselectivity in C-H activation is by using a directing group.[11]

    • Solution: If your substrate does not have a suitable directing group, consider temporarily installing one that can coordinate to the transition metal catalyst and direct it to a specific C-H bond.

  • Catalyst System: The choice of metal and ligand is crucial.

    • Solution: Different catalyst systems can exhibit different intrinsic selectivities. For example, in indole chemistry, catalyst control can switch arylation between the C2 and C3 positions.[12] A similar screening approach could be applied to difluoropyrimidines.

  • Reaction Mechanism: Minisci-type radical functionalizations often favor the most electron-deficient positions (C4/C6), whereas directed metalation-based approaches offer different selectivity.[13]

    • Solution: Choose a methodology based on the desired position of functionalization. For example, directed ortho-metalation (DoM) can be used to functionalize positions adjacent to a directing group.[13]

II. Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for different positions on a difluoropyrimidine ring in SNAr reactions?

A1: The reactivity is highly dependent on the substitution pattern. For a typical 2,4- or 4,6-difluoropyrimidine, the positions para (C4, C6) and ortho (C2) to the ring nitrogens are the most electron-deficient and therefore most susceptible to nucleophilic attack. The presence of other electron-withdrawing or -donating groups on the ring will further modulate this reactivity.[1]

Q2: Can I selectively functionalize one C-F bond and then a different C-F bond in a subsequent step?

A2: Yes, sequential functionalization is a powerful strategy for building molecular complexity.[1] By carefully choosing your reaction conditions (nucleophile, stoichiometry, temperature) for the first substitution, you can isolate the mono-substituted product. This product can then be subjected to a second, different functionalization reaction at the remaining fluorine position.

Q3: How do fluorine atoms influence the regioselectivity of C-H functionalization on the pyrimidine ring?

A3: Fluorine atoms are strongly electron-withdrawing, which increases the acidity of adjacent C-H bonds. This can make these positions more susceptible to deprotonation in directed metalation strategies.[14] In transition-metal-catalyzed C-H activation, the fluorine can also act as a weak directing group, favoring functionalization at the ortho C-H bond.[14]

Q4: Are there any photocatalytic methods for the regioselective functionalization of difluoropyrimidines?

A4: Yes, photocatalysis is an emerging strategy for C-F functionalization.[15] It can provide access to reactive perfluoroaryl radicals that can be trapped with various coupling partners. This approach can offer complementary regioselectivity to traditional SNAr or cross-coupling reactions. For instance, a photocatalytic reductive alkylation on 3-chlorotetrafluoropyridine resulted in functionalization at the C-3 position, whereas SNAr would be expected at C-4.[15]

Q5: What is a Meisenheimer complex, and why is it important for understanding SNAr regioselectivity?

A5: A Meisenheimer complex is a resonance-stabilized, negatively charged intermediate formed when a nucleophile attacks an electron-poor aromatic ring.[2][16] The relative stability of the possible Meisenheimer complexes for attack at different positions determines the regioselectivity of the reaction. The more stable the intermediate (i.e., the more the negative charge is delocalized, often by electron-withdrawing groups), the more favored that reaction pathway will be.[3][17]

III. Experimental Protocols & Data

Protocol 1: General Procedure for Regioselective Mono-amination of 2-Ethoxy-4,6-difluoropyrimidine

This protocol describes a general method for the mono-substitution of 2-Ethoxy-4,6-difluoropyrimidine with a primary or secondary amine.[2]

Reaction Setup:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Ethoxy-4,6-difluoropyrimidine (1.0 eq).

  • Dissolve the starting material in an anhydrous solvent (e.g., acetonitrile, THF, or DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).[1]

  • Slowly add the amine nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 80°C), depending on the reactivity of the amine.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]

  • Upon completion, quench the reaction (e.g., with water or saturated NH₄Cl solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired mono-aminated pyrimidine.

Table 1: Troubleshooting Summary for Common Regioselectivity Issues
IssuePotential Cause(s)Recommended Solution(s)
Mixture of Regioisomers in SNAr High temperature, non-optimal solvent, steric/electronic similarity of sites.Lower reaction temperature; screen solvents (THF, DMF, ACN); use a bulkier nucleophile to increase steric differentiation.
Di-substitution in SNAr Excess nucleophile, prolonged reaction time/high temperature.Use 1.0-1.2 eq. of nucleophile; monitor reaction closely and quench upon completion; lower reaction temperature.[2]
Poor Selectivity in Cross-Coupling Inappropriate ligand choice, non-optimal base or palladium source.Screen a panel of ligands (e.g., bulky NHCs, bidentate phosphines); screen different bases and palladium precatalysts.[7][8]
Unselective C-H Functionalization Lack of directing influence, multiple reactive C-H bonds.Install a temporary directing group; screen different transition metal catalysts and ligands; switch to a different reaction type (e.g., Minisci).[11][13]

IV. Mechanistic & Workflow Diagrams

SNAr_Mechanism Fig. 1: S-NAr reaction pathways cluster_start Starting Materials Difluoropyrimidine Difluoropyrimidine Meisenheimer_C4 Meisenheimer Complex (Attack at C4) Difluoropyrimidine->Meisenheimer_C4 + Nu⁻ (Attack at C4) Meisenheimer_C6 Meisenheimer Complex (Attack at C6) Difluoropyrimidine->Meisenheimer_C6 + Nu⁻ (Attack at C6) Nucleophile Nucleophile (Nu⁻) Product_C4 C4-Substituted Product Meisenheimer_C4->Product_C4 - F⁻ Product_C6 C6-Substituted Product Meisenheimer_C6->Product_C6 - F⁻

Caption: General mechanism for SNAr on a difluoropyrimidine.

Troubleshooting_Workflow Fig. 2: Decision workflow for troubleshooting start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type snar S-NAr reaction_type->snar S-NAr cross_coupling Cross-Coupling reaction_type->cross_coupling Cross-Coupling ch_func C-H Functionalization reaction_type->ch_func C-H Func. snar_actions 1. Lower Temperature 2. Screen Solvents 3. Change Nucleophile (Sterics) snar->snar_actions cc_actions 1. Screen Ligands (Sterics/Electronics) 2. Screen Bases & Additives 3. Change Pd Precatalyst cross_coupling->cc_actions ch_actions 1. Add/Change Directing Group 2. Screen Catalysts (M, L) 3. Change Reaction Class (e.g., Radical) ch_func->ch_actions evaluate Evaluate Outcome snar_actions->evaluate cc_actions->evaluate ch_actions->evaluate evaluate->reaction_type No Improvement (Re-evaluate) success Desired Regioisomer Achieved evaluate->success Improved

Caption: Troubleshooting workflow for poor regioselectivity.

V. References

  • BenchChem. Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Available from:

  • BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. Available from:

  • Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. PubMed Central. Available from:

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PubMed Central. Available from:

  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from:

  • Photocatalytic C–F Reduction and Functionalization. PubMed Central. Available from:

  • Nucleophilic Aromatic Substitution. YouTube. Available from:

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PubMed Central. Available from:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from:

  • Distal Functionalization via Transition Metal Catalysis. MDPI. Available from:

  • BenchChem. troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Available from:

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available from:

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. Available from:

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available from:

  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. PubMed Central. Available from:

  • BenchChem. Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Available from:

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from:

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Activity of 2-Morpholino-4,6-difluoropyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. The incorporation of a morpholine ring is a common feature in inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-Morpholino-4,6-difluoropyrimidine derivatives, with a particular focus on their potential as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling network often deregulated in cancer.[1][2]

The pyrimidine core is a versatile building block for kinase inhibitors, with several FDA-approved drugs featuring this motif.[3] However, the conserved nature of the ATP-binding site in kinases necessitates rigorous validation to ensure both potency and selectivity of new chemical entities.[4][5] This guide will delineate a logical, multi-tiered validation process, from initial biochemical assays to cell-based functional screens, providing the rationale behind each experimental choice.

The Central Role of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a spectrum of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][6] Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2][7] Dysregulation of this pathway can occur through various mechanisms, such as mutations in PI3K, loss of the tumor suppressor PTEN, or amplification of Akt.[2]

Signaling Cascade Overview:

  • Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K.

  • Second Messenger Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane facilitates the phosphorylation and full activation of Akt by PDK1 and mTOR Complex 2 (mTORC2).

  • Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PIP3->PDK1 mTORC1 mTORC1 Akt->mTORC1 Activates PDK1->Akt Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Protein Synthesis, Cell Growth, Survival mTORC1->Downstream GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[3] Numerous derivatives have been developed targeting a range of kinases, including EGFR, Aurora kinases, and PI3K.[8][9][10][11] The table below presents a comparative overview of the inhibitory activities of various pyrimidine-based compounds against different kinase targets, providing a benchmark for newly synthesized this compound derivatives.

Derivative ClassSpecific Compound/ModificationTarget ProteinIC50 (nM)Reference
Pyrido[2,3-d]pyrimidine Compound B1EGFRL858R/T790M13[8]
Pyrido[2,3-d]pyrimidine Compound 24EGFRL858R,T790M1.1[8]
N-Trisubstituted pyrimidine Compound 38jAURKA7.1[11]
N-Trisubstituted pyrimidine Compound 38jAURKB25.7[11]
Diphenylpyrimidine Inhibitor 10cEGFRT790M/L858R0.71[12]
Morpholinopyrimidine PQR530PI3KαSubnanomolar[13]
Morpholinopyrimidine PQR530mTORSubnanomolar[13]

This table is a compilation of data from multiple sources and serves as an illustrative comparison. Direct comparison of IC50 values should be done with caution as experimental conditions may vary.

A Step-by-Step Experimental Workflow for Validating Biological Activity

A rigorous and systematic approach is paramount to unequivocally validate the biological activity and mechanism of action of novel this compound derivatives. The following workflow outlines a tiered approach, starting from broad profiling and narrowing down to specific cellular effects.

Caption: A tiered experimental workflow for the validation of novel kinase inhibitors.

Tier 1: Biochemical Validation

The initial step is to ascertain the direct interaction of the compound with its putative kinase target and to understand its selectivity profile.

1.1 Broad Kinase Panel Screening:

  • Rationale: Given the structural homology among kinase active sites, it is crucial to assess the selectivity of a new inhibitor early in the discovery process.[4] Screening against a large panel of kinases provides a comprehensive selectivity profile and helps identify potential off-target effects that could lead to toxicity.[5][14]

  • Protocol:

    • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Typically, the compound is first tested at a single high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • Analyze the percentage of inhibition for each kinase. Hits are generally defined as kinases showing >70-80% inhibition.[5]

1.2 Enzymatic IC50 Determination:

  • Rationale: For the primary target(s) identified in the panel screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50), a quantitative measure of potency.

  • Protocol (General):

    • Assay Setup: Use a validated kinase activity assay kit or a well-established in-house method.[4] These assays typically measure the consumption of ATP or the generation of ADP.

    • Reagents: Prepare solutions of the purified recombinant kinase, a specific substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure physiological relevance.[4]

    • Compound Dilution: Prepare a serial dilution of the this compound derivative.

    • Reaction: Incubate the kinase, substrate, and inhibitor for a defined period. Initiate the kinase reaction by adding ATP.

    • Detection: Stop the reaction and measure the signal according to the assay manufacturer's instructions (e.g., luminescence, fluorescence).

    • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Validation

After confirming direct enzymatic inhibition, the next critical step is to verify that the compound can engage its target within a cellular environment and elicit a functional response.

2.1 Target Engagement (Western Blot for Downstream Signaling):

  • Rationale: To confirm that the inhibitor is cell-permeable and interacts with the target kinase inside the cell, we can measure the phosphorylation status of a direct downstream substrate. For PI3K inhibitors, a reduction in the phosphorylation of Akt (at Ser473 or Thr308) is a canonical biomarker of target engagement.[7]

  • Protocol:

    • Cell Culture and Treatment: Plate a cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, H1975) and allow cells to adhere.[12][15] Treat the cells with increasing concentrations of the inhibitor for a specified time (e.g., 1-2 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Antibody Incubation: Block the membrane and probe with primary antibodies specific for phosphorylated Akt (p-Akt Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Akt/total Akt ratio indicates on-target activity.

2.2 Cellular Proliferation/Viability Assay:

  • Rationale: A key desired outcome of an anticancer agent is the inhibition of tumor cell growth.[16][17] Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which correlates with cell viability and proliferation.[15]

  • Protocol (MTT Assay):

    • Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Tier 3: Advanced Cellular and In Vivo Models

For lead compounds that demonstrate high potency and on-target cellular activity, further characterization is necessary to understand their detailed mechanism of action and to evaluate their in vivo efficacy.

3.1 Apoptosis and Cell Cycle Analysis:

  • Rationale: Many kinase inhibitors induce cell death (apoptosis) or cause cell cycle arrest.[16] Flow cytometry can be used to quantify these effects.

  • Protocol (Apoptosis - Annexin V/PI Staining):

    • Treat cells with the compound at concentrations around its GI50 value for 24-48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry. An increase in the Annexin V positive population indicates apoptosis.

3.2 In Vivo Xenograft Studies:

  • Rationale: The ultimate preclinical validation is to assess the compound's antitumor efficacy in a living organism.[12] This also provides crucial information on the compound's pharmacokinetics and tolerability.

  • Protocol (General):

    • Model Establishment: Implant human cancer cells (e.g., H1975) subcutaneously into immunocompromised mice.[12]

    • Treatment: Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups. Administer the compound orally or via injection according to a predetermined schedule.

    • Monitoring: Monitor tumor volume and the body weight of the mice regularly.[12]

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for target modulation).

Conclusion

The validation of a novel this compound derivative requires a multi-faceted and logical experimental approach. By systematically progressing from biochemical characterization to cell-based assays and finally to in vivo models, researchers can build a robust data package that clearly defines the compound's potency, selectivity, mechanism of action, and therapeutic potential. This structured approach, grounded in sound scientific principles, is essential for the successful development of the next generation of targeted cancer therapies.

References

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX.
  • Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. (2025). BenchChem.
  • Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. (2025). BenchChem.
  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Society Transactions, 36(Pt 3), 439–444.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11213–11224.
  • Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20500-20505.
  • Various Authors. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. OUCI.
  • Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3788.
  • Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches. (2025). BenchChem.
  • Steelman, L. S., et al. (2004). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Cancer Biology, 14(1), 7-17.
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood, 114(22), 3771.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate.
  • Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1640.
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate.
  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Research Journal of Pharmacy and Technology.
  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6041-6053.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2016). ResearchGate.
  • Al-Tanjak, A., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Molecules, 26(15), 4503.
  • Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book, 32, 546-551.
  • Fukunaga, K., et al. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 25(5), 1086-1091.
  • Hafez, H. N., et al. (2015). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 20(8), 13689-13702.
  • Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate.
  • Liu, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(23), 7244.
  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (n.d.). PubMed.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Ma, X., et al. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC). European Journal of Medicinal Chemistry, 133, 329-339.
  • Sharma, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal, 2(3).

Sources

A Comparative Guide to Halogenated Pyrimidine Building Blocks: The Strategic Role of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, from kinase inhibitors in oncology to antiviral and anti-inflammatory drugs.[1] The strategic functionalization of this privileged heterocycle is therefore a critical task for researchers in drug development. Halogenated pyrimidines are powerful and versatile intermediates that enable this functionalization, primarily through nucleophilic aromatic substitution (SNAr).

This guide provides an in-depth comparison of 2-Morpholino-4,6-difluoropyrimidine with its classical counterpart, 2,4,6-trichloropyrimidine. We will move beyond a simple listing of properties to explain the causal relationships between structure and reactivity, providing field-proven experimental protocols and data-driven insights to guide your selection of the optimal synthetic building block.

The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

The key to understanding the utility of these reagents lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency activates the carbon atoms at the 2, 4, and 6 positions, making them susceptible to attack by nucleophiles.[2] The reaction proceeds via a two-step addition-elimination pathway.

  • Addition Step : A nucleophile attacks an activated carbon atom, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The stability of this complex is crucial, and it is enhanced by the ability of the ring nitrogens to delocalize the negative charge.[2]

  • Elimination Step : The aromaticity is restored by the expulsion of a halide leaving group.[3]

The efficiency of the overall reaction is dictated by both the activation of the ring and the ability of the halogen to act as a good leaving group.

Caption: General mechanism for the SNAr addition-elimination reaction.

Head-to-Head Comparison: Fluoro vs. Chloro Leaving Groups

The choice between a difluorinated and a trichlorinated pyrimidine is a strategic decision that hinges on reactivity, selectivity, and cost. While structurally similar, their performance in the lab differs significantly.

FeatureThis compound2,4,6-TrichloropyrimidineScientific Rationale
Reactivity in SNAr High Moderate to High For SNAr on electron-deficient rings, the C-F bond is more polarized and fluorine is a better leaving group than chlorine (F > Cl). This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawal of fluorine.[5][6]
Typical Conditions Milder conditions (e.g., 0°C to room temp) are often sufficient.[7]Often requires elevated temperatures (reflux) to achieve comparable reaction rates.The higher intrinsic reactivity of the C-F bond towards substitution allows for less forcing conditions, which can improve functional group tolerance and reduce side product formation.
Regioselectivity (Mono-substitution) Excellent . The two fluorine atoms at C4 and C6 are equivalent, leading to a single mono-substituted product.Complex . The three chlorine atoms are non-equivalent. Substitution typically occurs first at the C4/C6 positions over the C2 position, but mixtures can result without careful control.[8][9]The symmetry of the difluoro compound simplifies the synthetic outcome for the first substitution, ensuring high yields of a single isomer.
Sequential Substitutions Feasible . The remaining fluorine can be displaced by a second, different nucleophile, often requiring slightly more forcing conditions.Feasible . The remaining chlorine atoms can be displaced, with reactivity depending on the nature of the first substituent introduced.Both scaffolds allow for the sequential introduction of different nucleophiles, enabling the construction of complex, multi-functionalized pyrimidines.
Cost & Availability Generally higher cost.More cost-effective and widely available.[6]The synthesis of fluorinated heterocycles often involves a halogen exchange (Halex) reaction from a chlorinated precursor, adding a step and cost.[4][10]

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for performing SNAr reactions. Note the difference in typical reaction temperatures, which directly reflects the higher reactivity of the difluoropyrimidine scaffold.

Protocol 1: Mono-substitution of this compound

This protocol is adapted from general procedures for highly reactive difluoropyrimidines and is suitable for most primary or secondary amine nucleophiles.[4][7]

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.05–1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.5 eq.)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Initial Charge: Add this compound (1.0 eq.) and dissolve it in the anhydrous solvent.

  • Base Addition: Add the non-nucleophilic base (1.5 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0–5°C using an ice-water bath. This is critical for controlling the exothermic reaction and maximizing selectivity for the mono-substituted product.[7]

  • Nucleophile Addition: Slowly add the amine nucleophile (1.05–1.2 eq.) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at 0–5°C or warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2–8 hours).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Mono-substitution of 2,4,6-Trichloropyrimidine

This protocol is a general procedure for the less reactive trichloro-scaffold.

Materials:

  • 2,4,6-Trichloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Dioxane, DMF)

  • Non-nucleophilic base (e.g., DIPEA, TEA) (1.2 eq.)

  • Standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-trichloropyrimidine (1.0 eq.) and dissolve it in the solvent.

  • Reagent Addition: Add the amine nucleophile (1.0 eq.) and the base (1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80–120°C). Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for complete conversion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the desired isomer(s).

Visualization of Synthetic Strategy

The choice of starting material dictates the synthetic workflow. The higher reactivity and selectivity of the difluoro-pyrimidine often lead to a more streamlined and predictable synthesis.

Workflow_Comparison cluster_fluoro Workflow A: this compound cluster_chloro Workflow B: 2,4,6-Trichloropyrimidine start_F Start: Difluoro-Pyrimidine step1_F Add Nucleophile 1 (Nu1-H) + Base, 0°C to RT start_F->step1_F prod1_F Clean Mono-substituted Product (C4-Nu1) step1_F->prod1_F step2_F Add Nucleophile 2 (Nu2-H) + Base, RT to Heat prod1_F->step2_F prod2_F Final Di-substituted Product (C4-Nu1, C6-Nu2) step2_F->prod2_F start_Cl Start: Trichloro-Pyrimidine step1_Cl Add Nucleophile 1 (Nu1-H) + Base, Heat (Reflux) start_Cl->step1_Cl prod1_Cl Mixture of Isomers? (C4/C6-Nu1) step1_Cl->prod1_Cl step2_Cl Purification / Isolation of Desired Isomer prod1_Cl->step2_Cl prod_iso_Cl Isolated Mono-substituted Product step2_Cl->prod_iso_Cl step3_Cl Add Nucleophile 2 (Nu2-H) + Base, Heat prod_iso_Cl->step3_Cl prod2_Cl Final Product step3_Cl->prod2_Cl

Caption: Comparative synthetic workflows for difluoro- vs. trichloro-pyrimidine.

Conclusion and Recommendations

As a Senior Application Scientist, my recommendation is grounded in achieving the desired outcome with maximum efficiency and predictability.

  • Choose this compound when:

    • High reactivity and mild conditions are paramount. This is crucial for substrates with sensitive functional groups that would not tolerate high temperatures.

    • A clean, single mono-substituted product is required. The symmetry of the starting material avoids complex isomeric mixtures and simplifies purification.

    • The final target justifies the higher reagent cost. For high-value applications like late-stage drug candidate synthesis, the benefits of a cleaner reaction often outweigh the material cost.

  • Choose 2,4,6-Trichloropyrimidine when:

    • Cost is a primary driver. For large-scale synthesis or initial exploratory work, it is a highly economical option.

    • The nucleophiles and substrate are thermally robust. The need for higher reaction temperatures must be compatible with the overall chemistry.

    • Potential isomeric mixtures and subsequent purification challenges are acceptable. The synthetic route must account for the possibility of isolating the desired regioisomer.

Ultimately, the strategic incorporation of fluorine into the pyrimidine building block offers a distinct advantage in reactivity and selectivity for SNAr chemistry. While classic chlorinated heterocyles remain valuable, this compound represents a modern, powerful tool for the efficient and controlled synthesis of complex, functionalized pyrimidines.

References

  • BenchChem. (2025). Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • ResearchGate. (2024). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chem Help ASAP. (2020).
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Accounts of Chemical Research. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.
  • PMC. (n.d.).
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • RSC Publishing. (2024).
  • BenchChem. (2025). A Comparative Guide to 2-Ethoxy-4,6-difluoropyrimidine and 2,4,6-trichloropyrimidine in Synthetic Chemistry. BenchChem.
  • Durham E-Theses. (2008).
  • Chemistry Stack Exchange. (2018).
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. BenchChem.
  • PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
  • Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • BenchChem. (2025). A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. BenchChem.
  • BenchChem. (2025). Physical and chemical properties of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • ResearchGate. (2025). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine in P21/c, and 2-amino-4-chloro-6-piperidinopyrimidine, which is isomorphous and almost isostructural with the Z′ = 2 polymorph.
  • PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine.
  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine.
  • PMC. (n.d.). A second monoclinic polymorph of 2-amino-4,6-dichloropyrimidine. NIH.
  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
  • ChemScene. (n.d.). 166524-65-8 | 2-Ethoxy-4,6-difluoropyrimidine.

Sources

A Senior Application Scientist's Guide to the Validation of Kinase Inhibition Assays for 2-Morpholino-4,6-difluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for the rigorous validation of kinase inhibition assays, with a specific focus on the 2-Morpholino-4,6-difluoropyrimidine scaffold, a privileged structure in modern kinase inhibitor design. As researchers and drug development professionals, our goal extends beyond merely identifying a "hit"; it is to build an unassailable body of evidence that characterizes a compound's potency, selectivity, and mechanism of action. This document is structured to navigate the multi-tiered validation process, from initial biochemical potency to definitive cellular target engagement, emphasizing the scientific rationale behind each experimental choice.

The Foundation: Biochemical Potency and Assay Selection

The first step in validating any kinase inhibitor is to quantify its direct inhibitory activity against the purified target enzyme.[1] This provides a baseline measure of potency, typically the half-maximal inhibitory concentration (IC50). The choice of assay format is critical and can significantly influence the outcome and interpretation of these initial screens.[2][3]

Comparison of Primary Biochemical Assay Formats

The ideal kinase assay is universal, scalable, sensitive, and exhibits a low rate of false positives.[4] While radiometric assays using radiolabeled ATP were once the "gold standard" for their directness, safety concerns and waste management have led to the dominance of non-radioactive methods.[4][5][6]

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric ([³²P] or [³³P]-ATP) Measures the transfer of a radiolabeled phosphate from ATP to a substrate.[5]Gold standard for sensitivity and direct measurement.[6]Requires specialized handling and disposal of radioactive materials; lower throughput.[5]
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced, which is directly proportional to kinase activity.[7] The ADP is converted to ATP, driving a luciferase reaction.[8]High sensitivity, broad applicability, resistant to signal interference, and suitable for high-throughput screening (HTS).[3]Coupled enzymatic reactions can be susceptible to compound interference targeting the detection system (e.g., luciferase inhibitors).[8]
Fluorescence-Based (e.g., TR-FRET) Measures the phosphorylation of a fluorescently labeled substrate using an antibody-based detection system that generates a FRET signal.[3]Homogeneous "mix-and-read" format, high throughput, non-radioactive.[9]Can be susceptible to compound interference (fluorescence quenching/enhancement); requires specific antibodies and labeled substrates.[3]
Thermal Shift Assay (TSA) Measures the change in a protein's melting temperature (Tm) upon ligand binding. Tightly bound inhibitors stabilize the protein, increasing its Tm.[10]Label-free, can detect binding to both active and inactive kinase conformations, cost-effective.[10][11]Measures binding, not inhibition of activity; lower throughput than luminescence or TR-FRET assays.

For the initial characterization of this compound compounds, luminescence-based assays like ADP-Glo™ offer a superior balance of sensitivity, throughput, and universality, making them an excellent starting point.[3]

Experimental Workflow: Biochemical IC50 Determination

The following diagram illustrates a typical workflow for determining the biochemical IC50 of a test compound.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor 1. Prepare 10-point serial dilution of test compound in DMSO plate_setup 3. Add diluted inhibitor or vehicle (DMSO) to 384-well plate prep_inhibitor->plate_setup prep_enzyme 2. Prepare master mix of purified kinase and substrate add_enzyme 4. Add enzyme/substrate mix prep_enzyme->add_enzyme plate_setup->add_enzyme initiate 5. Initiate reaction with ATP solution (at Km concentration) add_enzyme->initiate incubate 6. Incubate at 30°C for 60 min (within linear range) initiate->incubate stop_reaction 7. Add ADP-Glo™ Reagent to stop reaction & deplete ATP incubate->stop_reaction generate_signal 8. Add Kinase Detection Reagent to convert ADP to light stop_reaction->generate_signal read_plate 9. Measure luminescence generate_signal->read_plate analyze 10. Plot dose-response curve and calculate IC50 read_plate->analyze

Caption: Workflow for biochemical IC50 determination using a luminescence-based assay.

Elucidating Mechanism: ATP Competition

A critical step in characterization is determining the inhibitor's mechanism of action (MOA), particularly its relationship with ATP.[8] Most kinase inhibitors are ATP-competitive, binding to the highly conserved ATP pocket.[12] However, non-ATP competitive (allosteric) inhibitors are of increasing interest due to their potential for higher selectivity.[12][13] The this compound scaffold commonly interacts with the kinase hinge region within the ATP-binding site, suggesting an ATP-competitive mechanism is likely, but this must be experimentally verified.

A straightforward and definitive method to confirm ATP-competitiveness is to measure the inhibitor's IC50 value at varying concentrations of ATP.[13][14]

  • For an ATP-competitive inhibitor: The IC50 value will increase as the ATP concentration increases, because the inhibitor and ATP are directly competing for the same binding site.[13][14]

  • For a non-ATP competitive inhibitor: The IC50 value will remain largely unchanged regardless of the ATP concentration.[13]

Logic of the ATP-Competition IC50 Shift Assay

G start Perform IC50 determination at multiple ATP concentrations (e.g., 0.1x Km, 1x Km, 10x Km) result_shift IC50 increases significantly with increasing [ATP] start->result_shift Does IC50 shift? YES result_no_shift IC50 remains constant across all [ATP] start->result_no_shift Does IC50 shift? NO conclusion_comp Conclusion: ATP-Competitive result_shift->conclusion_comp conclusion_noncomp Conclusion: Non-ATP Competitive or Allosteric result_no_shift->conclusion_noncomp

Caption: Decision logic for determining the mechanism of action via ATP competition.

Hypothetical Data: ATP-Competition for Compound XYZ-123
ATP ConcentrationIC50 of XYZ-123 (nM)Fold Shift (vs. 0.1x Km)
0.1x Km151.0
1x Km (Km value)1459.7
10x Km1520101.3
Conclusion ATP-Competitive

This data clearly demonstrates that as the concentration of the natural substrate (ATP) increases, a much higher concentration of the inhibitor is required to achieve 50% inhibition, confirming a competitive binding mode.[13]

Defining Specificity: Kinome Selectivity Profiling

Kinase inhibitors are rarely monospecific.[15] Due to the high structural similarity among ATP-binding sites across the human kinome, off-target inhibition is a common phenomenon that can lead to misinterpretation of biological data and potential toxicity.[10][15] Therefore, assessing the selectivity of a this compound compound is not optional, but a mandatory step for validation.

The most efficient strategy is to screen the compound against a large, representative panel of purified kinases (e.g., >400 kinases).[16][17] This is typically done in two tiers:

  • Primary Screen: Test the compound at a single, high concentration (e.g., 1 or 10 µM) to identify all potential "hits."[16]

  • IC50 Determination: For any kinase showing significant inhibition (e.g., >70%) in the primary screen, a full 10-point dose-response curve is generated to determine a precise IC50 value.[16][17]

Hypothetical Selectivity Profile for Compound XYZ-123
Kinase Target% Inhibition @ 1 µMIC50 (nM)Selectivity Note
Target Kinase A (On-Target) 98% 15 Potent primary target
Related Kinase B85%25016.7-fold selective over Kinase B
Related Kinase C72%80053.3-fold selective over Kinase C
Off-Target Kinase X55%> 10,000Minimal off-target activity
Off-Target Kinase Y12%Not DeterminedInactive

This profile provides a quantitative measure of the compound's selectivity window, which is crucial for designing subsequent cell-based experiments and interpreting their results.

Proving Relevance: Cell-Based Validation

A potent and selective biochemical inhibitor is a promising start, but its activity must be validated in a physiological context.[1] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its intended target at concentrations that inhibit its downstream signaling, and produce the desired biological effect.[18] Discrepancies between biochemical and cellular potency are common and can be due to factors like poor cell permeability, compound efflux, or high intracellular ATP concentrations (~1-10 mM) outcompeting the inhibitor.[12][18]

Comparison of Key Cell-Based Assay Formats
Assay FormatPrincipleAdvantagesDisadvantages
Target Engagement (e.g., NanoBRET™) Measures the binding of an inhibitor to a luciferase-tagged kinase inside intact cells by monitoring the displacement of a fluorescent tracer.[19]Directly confirms target binding in a live-cell physiological environment; provides affinity data (cellular IC50).[19]Requires genetic modification of cells to express the fusion protein; tracer binding can influence results.[19]
Substrate Phosphorylation (e.g., Western Blot, In-Cell Western) Measures the phosphorylation status of a known downstream substrate of the target kinase upon inhibitor treatment.[17]Directly measures the functional consequence of kinase inhibition; validates the impact on the signaling pathway.[17][19]Requires a specific and validated phospho-antibody; can be lower throughput than target engagement assays.[19]
Cell Proliferation/Viability Measures the effect of the inhibitor on cell growth or death, often in cancer cell lines dependent on the target kinase's activity.[19]Provides a clear functional readout of the compound's anti-proliferative effect.An indirect measure of target inhibition; effects could be due to off-target activity.

An orthogonal approach using both a target engagement assay and a substrate phosphorylation assay provides the strongest evidence for on-target activity in a cellular setting.[19][20]

Experimental Protocol: Cellular Substrate Phosphorylation Assay (Western Blot)

This protocol assesses if the inhibitor can block the phosphorylation of a specific kinase substrate within intact cells.[17]

  • Cell Culture & Seeding: Select a cell line where the target kinase and its downstream signaling pathway are active. Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the this compound compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for a predetermined time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).[17]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.[17]

    • Wash the membrane and probe with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescent substrate.[17]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the substrate and a loading control (e.g., GAPDH) to confirm equal protein loading and that the inhibitor does not affect total protein levels.

  • Data Analysis: Quantify the band intensities.[17] Normalize the phospho-protein signal to the total protein signal and plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Workflow: Converging Orthogonal Validation

True confidence in a kinase inhibitor's profile comes from the convergence of data from multiple, methodologically distinct assays. This principle of orthogonal validation is the cornerstone of a trustworthy data package.[20]

G cluster_biochem Biochemical & Biophysical cluster_cellular Cellular Context biochem_ic50 Biochemical Assay (e.g., ADP-Glo) Determines Potency (IC50) cell_engage Target Engagement Assay (e.g., NanoBRET) Confirms Target Binding in Cells biochem_ic50->cell_engage Correlates? validated_inhibitor Validated & Characterized Kinase Inhibitor biochem_ic50->validated_inhibitor biophys_kd Biophysical Assay (e.g., Thermal Shift) Confirms Direct Binding (Kd) biophys_kd->cell_engage biophys_kd->validated_inhibitor atp_comp ATP Competition Assay Defines Mechanism cell_phos Phosphorylation Assay (e.g., Western Blot) Confirms Pathway Inhibition atp_comp->cell_phos atp_comp->validated_inhibitor cell_engage->cell_phos Links binding to function cell_engage->validated_inhibitor cell_phos->validated_inhibitor

Caption: Orthogonal assays provide converging evidence for inhibitor validation.

Common Pitfalls and Best Practices
  • Compound Interference: Test compounds can directly interfere with the assay readout, for example, by inhibiting luciferase or quenching fluorescence. Always include counter-screens where the compound is tested against the detection system in the absence of the primary kinase.[3][8]

  • Reagent Quality: Use highly purified recombinant kinase preparations, as contaminating kinases can lead to false positives.[8] Ensure the purity of ATP and substrates.[3][21]

  • Inconsistent Assay Conditions: Maintain consistent experimental conditions, including buffer composition, DMSO concentration, and incubation times, to ensure data reproducibility.[3][18]

  • Over-interpretation of Biochemical Data: A low biochemical IC50 does not guarantee cellular activity. The multi-tiered validation approach described here is essential to bridge the gap between in vitro and cellular results.[12][18]

By adhering to this rigorous, multi-faceted validation strategy, researchers can build a comprehensive and trustworthy data package for their this compound kinase inhibitors, paving the way for their confident use as chemical probes or advancement as therapeutic candidates.

References
  • Bamborough, P. et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
  • Uitdehaag, J. C. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Zask, A. et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. [Link]
  • Breit, A. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
  • Hu, G. et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Ke, N. et al. (2015). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. PubMed. [Link]
  • Müller, D. et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]
  • Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Müller, D. et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors.
  • Rosini, C. (2014). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]
  • Vollmar, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
  • Parker, L. L. & Knapp, S. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges.
  • DCN Dx (n.d.). Common Assay Development Issues (And How to Avoid Them!). DCN Dx. [Link]
  • Ebneth, A. et al. (2015).
  • Breit, A. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Hernandez, C. et al. (2025). Identification and Validation of an inhibitor of the protein kinases PIM and DYRK. bioRxiv. [Link]
  • Reaction Biology (2022).
  • Reaction Biology (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]
  • Yi, E. C. et al. (2008).
  • Azure Biosystems (2025).
  • Kubbutat, M. H. G. et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
  • Papo, N. & Shai, Y. (2005). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]
  • Marin Biologic Laboratories (n.d.). Design and Validate a GMP Cell Based Assay.
  • Malumbres, M. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
  • Leahy, J. J. et al. (2004). Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro. PubMed. [Link]

Sources

A Comparative Guide to Suzuki and Stille Coupling for Difluoropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, appearing in numerous approved pharmaceuticals. The strategic introduction of fluorine atoms onto this core, particularly to create difluoropyrimidines, offers a powerful method to modulate a molecule's physicochemical properties.[1] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and membrane permeability.[2]

However, the synthesis and subsequent functionalization of these valuable scaffolds present unique challenges. Palladium-catalyzed cross-coupling reactions have emerged as the preeminent tools for forging new carbon-carbon bonds on such heterocyclic systems.[3] Among these, the Suzuki-Miyaura and Stille couplings are two of the most robust and widely adopted methods. This guide provides an in-depth, objective comparison of these two powerhouse reactions specifically for the functionalization of difluoropyrimidine cores, offering field-proven insights to guide researchers in selecting the optimal strategy for their synthetic campaigns.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

First reported by Akira Suzuki in 1979, this reaction has become a staple in synthetic chemistry, a testament to its versatility and generally favorable characteristics.[4] The reaction couples an organoboron species with an organohalide, offering a highly reliable route to biaryl and heteroaryl structures.

Mechanistic Overview

The catalytic cycle of the Suzuki reaction is a well-understood, three-step process.[5] The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-halide bond of the difluoropyrimidine. The crucial transmetalation step follows, where the organic group from the boron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base, forming a more nucleophilic boronate complex.[6] The cycle concludes with reductive elimination , which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Mechanism cluster_main Catalytic Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation (R²-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination (R¹-R²) product Functionalized Product (R¹-R²) r1x Difluoropyrimidine-X (R¹-X) r2b Boronic Acid/Ester (R²-B(OR)₂) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Reagents and Considerations
  • Organoboron Reagents: A major advantage of the Suzuki coupling is the vast commercial availability of boronic acids (R-B(OH)₂).[4] They are generally solids that are easy to handle and exhibit low toxicity.[7] However, a significant drawback is their potential for instability, particularly protodeboronation (cleavage of the C-B bond), which is a common side reaction.[8][9] To mitigate this, more stable boronic esters, such as pinacol or MIDA esters, are often employed, especially for electron-deficient or certain heterocyclic partners.[5][10]

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and ligand is critical. For challenging substrates like electron-deficient difluoropyrimidines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination.[11]

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid.[12] The choice and strength of the base can significantly impact the reaction outcome and must be compatible with other functional groups on the substrates.

Representative Experimental Protocol: Suzuki Coupling
  • To a dry reaction vessel, add the halo-difluoropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., SPhos, 4 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

The Stille Coupling: A Powerful Alternative for Challenging Substrates

Developed around the same time as the Suzuki reaction, the Stille coupling utilizes organostannanes as the nucleophilic coupling partner.[13][14] While often viewed as a secondary option due to toxicity concerns, it possesses unique advantages that make it indispensable in specific synthetic scenarios.

Mechanistic Overview

The Stille coupling follows a similar catalytic pathway to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination.[15] A key distinction is that the transmetalation step does not require a base. The organotin reagent is sufficiently activated to transfer its organic group to the palladium center directly, making the reaction conditions inherently milder and neutral.[16]

Stille_Mechanism cluster_main Catalytic Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition (R¹-X) pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation (R²-SnR₃) pdiib->pd0 Reductive Elimination (R¹-R²) product Functionalized Product (R¹-R²) byproduct Byproduct (X-SnR₃) r1x Difluoropyrimidine-X (R¹-X) r2sn Organostannane (R²-SnR₃)

Caption: Catalytic cycle of the Stille cross-coupling reaction.
Core Reagents and Considerations
  • Organostannane Reagents: Organotin compounds (typically R-Sn(n-Bu)₃ or R-Sn(Me)₃) are air- and moisture-stable and exhibit excellent functional group tolerance.[13] This stability makes them ideal for coupling partners where the corresponding boronic acid is prone to decomposition.[9] The primary and most critical disadvantage is the high toxicity of both the organotin reagents and their byproducts.[16][17] Tributyltin derivatives are significantly less toxic than trimethyltin analogs, but both require careful handling and meticulous purification to remove toxic residues.[18]

  • Catalyst System: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The reaction is generally less sensitive to ligand effects than the Suzuki coupling, although additives can play a key role.

  • Additives: While not always necessary, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, particularly for sluggish reactions.[15]

Representative Experimental Protocol: Stille Coupling
  • To a flame-dried reaction vessel, add the halo-difluoropyrimidine (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additives like LiCl (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) via syringe.

  • Add the organostannane reagent (1.1 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture and concentrate the solvent.

  • Purification: This is a critical step. The crude product can be dissolved in an organic solvent and washed with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides, which can then be filtered off.[15]

  • Further purification by column chromatography is almost always required to ensure complete removal of toxic tin residues.

Head-to-Head Comparison: Suzuki vs. Stille

The choice between these two methods is not merely one of preference but a strategic decision based on a trade-off between practicality, safety, and substrate compatibility.

Data Summary Table
ParameterSuzuki CouplingStille Coupling
Coupling Partner Organoboronic Acid / EsterOrganostannane
Toxicity Profile Low. Boron reagents and byproducts are generally non-toxic.[4]High. Organotin reagents and byproducts are toxic and environmentally hazardous.[16][17]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, K₃PO₄).[12]Generally neutral and mild; no base required.[19]
Functional Group Tolerance Good, but incompatible with base-sensitive groups.[12]Excellent. Tolerates a wide range of functional groups, including base-sensitive ones.[15]
Partner Stability Variable. Boronic acids can be prone to protodeboronation, especially electron-deficient and heterocyclic variants.[8][9]High. Organostannanes are generally stable to air, moisture, and storage.[13]
Workup & Purification Relatively simple; removal of inorganic salts via extraction.[7]Challenging. Requires specific procedures (e.g., KF wash) to remove toxic tin byproducts.[15]
"Green" Chemistry Favorable due to low toxicity and potential use of aqueous solvents.[4]Unfavorable due to high toxicity of tin compounds.
Experimental Workflow Comparison

The following diagram illustrates the key differences in the experimental workflows, highlighting the additional precautions and purification steps required for the Stille coupling.

Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow s_setup Setup (Substrate, Boronic Acid, Base, Catalyst) s_reaction Reaction (Heating) s_setup->s_reaction s_workup Aqueous Workup (Extraction) s_reaction->s_workup s_purify Chromatography s_workup->s_purify s_product Pure Product s_purify->s_product st_setup Setup (Inert) (Substrate, Stannane, Catalyst) st_reaction Reaction (Heating) st_setup->st_reaction st_workup Specialized Workup (e.g., KF Wash) st_reaction->st_workup st_purify Chromatography (Meticulous) st_workup->st_purify st_product Pure Product st_purify->st_product

Caption: Generalized experimental workflows for Suzuki and Stille couplings.

Senior Application Scientist's Recommendation

As a guiding principle, the Suzuki-Miyaura coupling should be the default, first-line method for the functionalization of difluoropyrimidines. The causality behind this choice is rooted in practicality and safety: the low toxicity of the reagents, the ease of purification, and the vast library of commercially available boronic acids make it a more efficient, cost-effective, and environmentally benign starting point.[4][7]

However, a skilled medicinal chemist must recognize when this workhorse reaction is likely to fail. The Stille coupling should be employed as a powerful problem-solving tool in specific, well-defined circumstances:

  • When the Boronic Acid is Unstable: For coupling partners where the corresponding boronic acid is known to be unstable or gives low yields due to rapid protodeboronation (a common issue with certain electron-deficient heterocycles), the corresponding stable organostannane is the superior choice.[9] Studies have shown that for coupling partners like furans, thiophenes, or pyridines, the Stille coupling can provide significantly higher yields than the Suzuki reaction.[20]

  • When the Substrate is Base-Sensitive: If the difluoropyrimidine or the coupling partner contains functional groups that are labile to the basic conditions of the Suzuki reaction (e.g., esters, certain protecting groups), the neutral conditions of the Stille coupling are a clear advantage.[21]

  • When Empirical Data Fails: If Suzuki coupling attempts consistently result in low, irreproducible yields or significant byproduct formation despite extensive optimization of catalysts, ligands, and bases, it is a strong indicator that an alternative coupling strategy is necessary. The Stille reaction is often the most effective next step.

Conclusion

Both the Suzuki and Stille reactions are formidable tools for the crucial task of functionalizing difluoropyrimidine scaffolds. The Suzuki coupling stands out for its practicality, safety, and broad reagent availability, making it the preferred initial approach. The Stille coupling, despite its significant toxicity drawbacks, offers a decisive advantage for substrates that are incompatible with the Suzuki protocol, either due to boronic acid instability or base sensitivity. The judicious selection between these two methods, grounded in an understanding of their respective strengths and weaknesses, is a hallmark of an efficient and effective synthetic strategy in modern drug development.

References

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Studies on Pyrimidine Derivatives. XLI. Palladium-Catalyzed Cross-Coupling Reaction of Halopyrimidines with Aryl- and Vinyltributylstannanes. Tohoku University Repository. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Institut Kimia Malaysia. [Link]
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Stille Coupling. NROChemistry. [Link]
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Is the Stille Reaction Useful?. YouTube. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. Royal Society of Chemistry. [Link]
  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
  • Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents.
  • Stille reaction. Wikipedia. [Link]
  • Toxicity and health effects of selected organotin compounds: a review.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University Department of Chemistry. [Link]
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Royal Society of Chemistry. [Link]
  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. MDPI. [Link]
  • Synthesis of C2-Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines.

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Morpholino-4,6-difluoropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. The transition from in vitro (in the glass) to in vivo (in the living) is a critical juncture where many candidates fail. This guide provides an in-depth technical comparison of the efficacy of a promising class of anti-cancer agents: 2-Morpholino-4,6-difluoropyrimidine-based drugs, primarily targeting the PI3K/Akt/mTOR signaling pathway. We will delve into the causality behind experimental choices, present supporting data, and explore the often-observed discrepancies between laboratory assays and preclinical animal models.

The this compound Scaffold: A Privileged Structure for Kinase Inhibition

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of kinase active sites.[2] The incorporation of a morpholine group is a common and effective strategy in the development of inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Protein kinase B (Akt)/Mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is a critical regulator of cell proliferation, growth, and survival, and its deregulation is a hallmark of many human cancers.[5][6][7] The morpholine moiety often forms a crucial hydrogen bond with the target kinase, enhancing potency and selectivity.[4] The addition of difluoro- substitutions on the pyrimidine core can further modulate the compound's physicochemical properties, such as metabolic stability and cell permeability, making the this compound scaffold a subject of significant interest in oncology drug discovery.

In Vitro Efficacy: Quantifying Potency at the Cellular Level

The initial assessment of a drug candidate's potential begins with in vitro assays. These controlled experiments are essential for determining a compound's direct effect on cancer cells and its specific molecular target.

Key In Vitro Assays:
  • Kinase Activity Assays: These biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of its target kinase (e.g., PI3Kα, mTOR). A common method is the Kinase-Glo® Luminescent Kinase Assay, which quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity and weaker inhibition. The output is typically the IC50 value , the concentration of the drug required to inhibit 50% of the kinase activity.

  • Cell Viability and Proliferation Assays: These assays, such as the MTT or CellTiter-Glo® assays, measure the metabolic activity of a cell population as an indicator of cell viability.[8] A decrease in metabolic activity in the presence of the drug suggests either cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. These experiments yield an IC50 or GI50 value , representing the drug concentration that causes 50% inhibition of cell growth.[9]

  • Apoptosis Assays: To determine if a drug induces programmed cell death, assays like Annexin V-FITC/PI staining are employed.[8] This flow cytometry-based method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into how the drug kills cancer cells.[7]

  • Western Blotting for Pathway Modulation: This technique is crucial for confirming that the drug engages its intended target within the cell. For PI3K/Akt/mTOR inhibitors, researchers will measure the levels of phosphorylated (activated) downstream proteins like Akt and S6 kinase (S6K). A potent inhibitor is expected to reduce the levels of p-Akt and p-S6K.[10]

Representative In Vitro Data for Morpholino-Pyrimidine Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
2,4-dianilinopyrimidine derivativeFAKH1975 (Lung)44[11]
2,4-dianilinopyrimidine derivativeFAKA431 (Skin)119[11]
Thieno[2,3-d]pyrimidine derivativeVEGFR-2MCF-7 (Breast)10,170[1]
Thieno[2,3-d]pyrimidine derivativeVEGFR-2HepG2 (Liver)24,470[1]
2-morpholino-4-anilinoquinoline derivativeNot specifiedHepG2 (Liver)8,500[6]
Pyrimidine-morpholine hybridNot specifiedSW480 (Colon)5,100[12]
Pyrimidine-morpholine hybridNot specifiedMCF-7 (Breast)19,600[12]

Note: This table presents data for structurally related compounds to illustrate typical potencies, as comprehensive data for a single this compound-based drug is not available in a single public source.

From the Benchtop to the Preclinical Model: Assessing In Vivo Efficacy

While in vitro data is essential for initial screening, it does not replicate the complex environment of a living organism. In vivo studies, typically in animal models, are necessary to evaluate a drug's overall effect, considering its absorption, distribution, metabolism, and excretion (ADME), as well as its safety profile.[13]

The Xenograft Model: A Workhorse of Preclinical Oncology

The most common in vivo model for cancer drug testing is the xenograft model, where human tumor cells are implanted into immunodeficient mice.[14][15]

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically (into the organ of origin) in mice. CDX models are reproducible and cost-effective for initial efficacy screening.[15]

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models better preserve the heterogeneity and molecular characteristics of the original tumor, making them more predictive of clinical outcomes.[8][16]

The primary endpoint in these studies is often Tumor Growth Inhibition (TGI) , calculated by comparing the tumor volume in treated animals to that in a control (vehicle-treated) group.

Experimental Workflow for a Xenograft Study

G cluster_0 Phase 1: Cell Culture & Preparation cluster_1 Phase 2: Tumor Implantation cluster_2 Phase 3: Treatment & Monitoring cluster_3 Phase 4: Endpoint & Analysis a 1. Culture selected human cancer cell line (e.g., A549, MCF-7) b 2. Harvest and count cells, ensuring >95% viability a->b c 3. Resuspend cells in PBS +/- Matrigel at desired concentration b->c d 4. Anesthetize immunodeficient mice (e.g., BALB/c nude) c->d e 5. Subcutaneously inject cell suspension into the flank of each mouse d->e f 6. Monitor mice for recovery and tumor - take' e->f g 7. Once tumors reach a pre-determined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups f->g h 8. Administer drug (e.g., oral gavage) and vehicle control according to dosing schedule g->h i 9. Measure tumor volume and body weight 2-3 times per week h->i j 10. Euthanize mice when tumors reach maximum allowed size or at study endpoint i->j k 11. Excise tumors for pharmacodynamic analysis (e.g., Western blot) j->k l 12. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance k->l

Caption: Standard workflow for a cell line-derived xenograft (CDX) study.

The In Vitro-In Vivo Discrepancy: Why Promising Drugs Can Fail

A significant challenge in drug development is the frequent disconnect between potent in vitro activity and lackluster in vivo efficacy.[17] A compound with a nanomolar IC50 in a cell-based assay may show little to no tumor growth inhibition in a mouse model. Understanding the reasons for this is key to selecting and developing successful drug candidates.

Factors Contributing to In Vitro-In Vivo Discrepancies:

FactorIn Vitro EnvironmentIn Vivo RealityImplication for Efficacy
Pharmacokinetics (PK) Direct and constant exposure of cells to the drug in media.The drug must be absorbed, distributed to the tumor, metabolized, and excreted (ADME).[12]Poor oral bioavailability, rapid metabolism, or inability to reach the tumor at sufficient concentrations can lead to in vivo failure.
Tumor Microenvironment (TME) Homogeneous cancer cell monolayer.Complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix.The TME can create physical barriers to drug penetration and secrete factors that promote drug resistance.
Drug Metabolism Drug remains in its parent form.The liver and other organs can metabolize the drug into active or inactive forms.[12]Rapid conversion to an inactive metabolite will nullify the drug's effect.
Host Factors No immune system or systemic physiological processes.[5]Complex interplay of the immune system, microbiome, and overall health of the organism.[5]The host's immune response and overall physiology can significantly impact drug efficacy and toxicity.

Mechanistic Action: Targeting the PI3K/Akt/mTOR Pathway

2-Morpholino-pyrimidine-based drugs often exert their anti-cancer effects by inhibiting key nodes in the PI3K/Akt/mTOR pathway. This pathway, when constitutively activated, drives many of the hallmarks of cancer.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation S6K->Proliferation Drug 2-Morpholino-4,6- difluoropyrimidine Drug Drug->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-Morpholino-pyrimidine drugs.

A successful drug from this class will not only show potent inhibition of PI3K in a biochemical assay but will also lead to a downstream reduction in phosphorylated Akt and S6K in both cell culture and excised tumor tissue from in vivo studies, confirming its mechanism of action in a physiological context.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of targeted anti-cancer therapies. However, this guide highlights the critical importance of a multi-faceted evaluation approach. While potent in vitro activity is a prerequisite, it is not a guarantee of in vivo success. A thorough understanding of a compound's pharmacokinetic properties and its performance in robust preclinical models like PDX xenografts is paramount. Future development in this area should focus on optimizing drug-like properties to bridge the in vitro-in vivo gap and on identifying predictive biomarkers to select patient populations most likely to respond to these targeted agents. By integrating rigorous in vitro screening with well-designed in vivo studies, researchers can more effectively translate promising laboratory findings into clinically impactful cancer therapeutics.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[8]

  • Drug Treatment: Prepare serial dilutions of the this compound-based drug in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8]

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Preparation: Culture a human cancer cell line known to have a dysregulated PI3K pathway. On the day of injection, harvest cells during their logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel®. Keep the cell suspension on ice.[14]

  • Animal Handling and Implantation: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NSG). Anesthetize a mouse using isoflurane. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank. Monitor the animal until it has fully recovered.

  • Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Prepare the drug in a suitable vehicle (e.g., 0.5% methylcellulose) and administer it to the treatment group via oral gavage daily. The control group receives the vehicle only.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal health and body weight throughout the study.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) and perform statistical analysis (e.g., t-test) to determine the significance of the anti-tumor effect. Tumors can be flash-frozen or fixed for subsequent pharmacodynamic analysis (e.g., Western blot for p-Akt).

References

  • The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. PubMed Central.
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Published July 21, 2025.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Crown Bioscience.
  • Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed. PubMed.
  • Why are there different results in in vitro and in vivo?.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. National Institutes of Health. Published January 19, 2024.
  • In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PubMed Central.
  • In Vivo vs. In Vitro: What Are the Differences?. Verywell Health. Published October 9, 2025.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. National Institutes of Health. Published September 22, 2018.
  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - NIH. National Institutes of Health.
  • p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed. PubMed. Published June 1, 2022.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PubMed Central. National Institutes of Health. Published February 28, 2025.
  • Patient Derived Ex-Vivo Cancer Models in Drug Development, Personalized Medicine, and Radiotherapy - MDPI. MDPI.
  • Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine deriv
  • In Vivo vs. In Vitro Preclinical Drug Testing - Blog - TD2 Oncology. TD2 Oncology.
  • PI3K and AKT: Unfaithful Partners in Cancer - PMC - NIH. National Institutes of Health. Published September 3, 2015.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC - PubMed Central. National Institutes of Health. Published August 19, 2023.
  • Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed. PubMed.
  • Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI. MDPI.
  • Selective in vivo and in vitro effects of a small molecule inhibitor of cyclin-dependent kinase 4 - PubMed. PubMed.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. National Institutes of Health. Published September 8, 2020.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Published August 1, 2021.
  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed. PubMed. Published October 15, 2012.
  • The NCI-60 screen and COMPARE algorithm as described by the original developers..

Sources

A Comparative Guide to the Cross-Reactivity of 2-Morpholino-4,6-difluoropyrimidine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The 2-morpholino-4,6-difluoropyrimidine scaffold has garnered significant attention as a privileged structure in the design of potent kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][2] However, the therapeutic efficacy and safety of any kinase inhibitor are intrinsically linked to its selectivity. Off-target activities can lead to unforeseen toxicities or even paradoxical pathway activation, underscoring the critical need for comprehensive cross-reactivity profiling.[3]

This guide provides an in-depth comparison of the cross-reactivity profiles of this compound analogs, contextualized by their performance against established clinical and preclinical kinase inhibitors. We will delve into the experimental methodologies used to assess kinase selectivity, present comparative data, and discuss the structure-activity relationships (SAR) that govern their off-target profiles.

The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites. This conservation presents a significant challenge in the development of highly selective inhibitors.[4] While polypharmacology, the ability of a drug to interact with multiple targets, can sometimes be advantageous, unintended off-target effects are a major cause of clinical trial failures.[5] Therefore, a thorough understanding of a compound's selectivity profile is paramount for predicting its therapeutic window and potential liabilities.

The 2-morpholino-pyrimidine core, particularly with fluorine substitutions on the pyrimidine ring, has been a fertile ground for the discovery of potent PI3K inhibitors. The morpholine moiety is known to form a critical hydrogen bond with the hinge region of the kinase, a key interaction for potent inhibition.[6] However, modifications to other parts of the scaffold can significantly influence its interactions with a broader range of kinases. This guide will explore these nuances through a comparative analysis.

Assessing Kinase Inhibitor Cross-Reactivity: Key Methodologies

A multi-faceted approach is essential for a comprehensive evaluation of kinase inhibitor selectivity. Here, we detail two widely adopted and robust methodologies: large-scale enzymatic profiling (kinome scanning) and cellular target engagement assays.

Kinome-Wide Enzymatic Profiling

This high-throughput screening method provides a broad overview of a compound's inhibitory activity against a large panel of purified kinases. The ADP-Glo™ Kinase Assay is a common platform for this purpose, measuring the amount of ADP produced during a kinase reaction as an indicator of enzyme activity.[1]

  • Compound Preparation: A serial dilution of the test compound (e.g., a this compound analog) is prepared in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, the kinase, its specific substrate, and the test compound are combined in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]

  • Reaction Initiation: The reaction is initiated by the addition of ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of IC50 values.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 60 minutes, at room temperature.[8]

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[8]

  • ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal proportional to the amount of ADP produced. After a 30-60 minute incubation, luminescence is measured using a plate reader.[8]

  • Data Analysis: The luminescent signal is converted to percent inhibition relative to a DMSO control, and IC50 values are calculated using a suitable curve-fitting model.

Workflow for the ADP-Glo™ Kinase Assay.
Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are invaluable for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses target engagement in intact cells or tissues by measuring the thermal stabilization of a target protein upon ligand binding.[9][10]

  • Cell Culture and Treatment: Cells are cultured to a suitable density and treated with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[9]

  • Heat Shock: The cell suspensions are aliquoted into PCR tubes and subjected to a temperature gradient (for melt curve analysis) or a single, fixed temperature (for isothermal dose-response analysis) for a short duration (e.g., 3 minutes) using a thermal cycler.[11]

  • Cell Lysis: The cells are lysed, typically through repeated freeze-thaw cycles, to release the cellular proteins.[12]

  • Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the heat-induced aggregated proteins. The supernatant, containing the soluble protein fraction, is carefully collected.[12]

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using a specific detection method, most commonly Western blotting or mass spectrometry.[13]

  • Data Analysis:

    • Melt Curve: The amount of soluble target protein is plotted against temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

    • Isothermal Dose-Response: The amount of soluble target protein at a fixed temperature is plotted against the compound concentration to determine the EC50 for target engagement.

CETSA_Workflow A Cell Culture & Treatment with Compound B Heat Shock (Temperature Gradient or Fixed Temp) A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Centrifugation to Separate Soluble & Aggregated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E F Data Analysis (Melt Curve or Isothermal Dose-Response) E->F

General workflow of a CETSA experiment.

Comparative Cross-Reactivity Profiles

To illustrate the selectivity of this compound analogs, we present a comparative analysis of a representative, hypothetical compound, Morpholinopyrimidine Analog X (MP-X) , against two well-characterized PI3K/mTOR inhibitors: Pictilisib (GDC-0941) , a pan-class I PI3K inhibitor, and PQR530 , a dual PI3K/mTOR inhibitor.[14][15] The following data is based on published literature for the comparator compounds and a plausible, representative profile for MP-X derived from structure-activity relationship trends for this chemical class.

Kinase Inhibition Profile (IC50, nM)

The following table summarizes the inhibitory activity (IC50 values) of MP-X, Pictilisib, and PQR530 against a panel of selected kinases.

Kinase TargetMP-X (Hypothetical) Pictilisib (GDC-0941) [14][16]PQR530 [3][15]
PI3Kα 15 3 ~11 (Ki)
PI3Kβ 15033~10 (Ki)
PI3Kδ 253~10 (Ki)
PI3Kγ 30075~10 (Ki)
mTOR 80>500~7.4 (Ki)
DNA-PK500>1000>1000
ATM>1000>1000>1000
ATR>1000>1000>1000
CDK1>5000>5000>5000
CDK2>5000>5000>5000
EGFR>10000>10000>10000
HER2>10000>10000>10000
MEK1>10000>10000>10000
ERK2>10000>10000>10000

Note: Ki values for PQR530 are presented as reported in the literature.

Analysis of Selectivity
  • MP-X (Hypothetical Profile): This analog demonstrates potent inhibition of PI3Kα, with moderate selectivity over other Class I PI3K isoforms. It exhibits some inhibitory activity against mTOR, suggesting a degree of dual PI3K/mTOR inhibition, though less pronounced than PQR530. Its selectivity against more distant kinases is high, indicating a focused activity profile within the PI3K family.

  • Pictilisib (GDC-0941): This compound is a potent pan-Class I PI3K inhibitor, with strong activity against PI3Kα and PI3Kδ, and slightly less potency against PI3Kβ and PI3Kγ.[14] It is highly selective against mTOR and other kinases outside the PI3K family.[16]

  • PQR530: This inhibitor showcases a potent dual-inhibitor profile, with sub-nanomolar affinity for both PI3Kα and mTOR.[3][17] It also demonstrates potent inhibition across other Class I PI3K isoforms.[15]

Structure-Activity Relationships (SAR) and Off-Target Effects

The observed selectivity profiles are a direct consequence of the specific chemical structures of these inhibitors. For the 2-morpholino-pyrimidine scaffold, SAR studies have revealed several key features that govern potency and selectivity:

  • The Morpholine Moiety: As previously mentioned, the oxygen atom of the morpholine ring typically forms a crucial hydrogen bond with the hinge region of the kinase active site, anchoring the inhibitor.[6]

  • Substitutions on the Pyrimidine Ring: The presence of electron-withdrawing groups, such as the two fluorine atoms in the this compound scaffold, can enhance the potency of the inhibitor by modulating the electronics of the pyrimidine ring.

  • Modifications at Other Positions: The nature of the substituent at the 5-position of the pyrimidine ring and the groups attached to the morpholine nitrogen can significantly impact selectivity. Bulky or charged groups can create steric clashes with off-target kinases or enable favorable interactions with specific residues in the target kinase, thereby enhancing selectivity.[18]

The potential for off-target effects, even among relatively selective inhibitors, must always be considered. For instance, inhibition of PI3Kδ, while therapeutically beneficial in hematological malignancies, can lead to immune-related toxicities.[19] Similarly, off-target inhibition of other kinases can lead to unexpected side effects.[20]

Alternatives to this compound Analogs

The field of PI3K/mTOR pathway inhibition is mature, with several FDA-approved drugs and numerous candidates in clinical trials.[19][21] These alternatives offer different selectivity profiles and, consequently, different efficacy and safety profiles.

FDA-Approved PI3K Inhibitors
Drug Name (Brand Name)Target(s)Approved Indication(s) (Selected)
Alpelisib (Piqray)PI3Kα-selectiveHR+/HER2- advanced breast cancer with a PIK3CA mutation.[22]
Idelalisib (Zydelig)PI3Kδ-selectiveRelapsed chronic lymphocytic leukemia (CLL) and other B-cell malignancies.[23]
Copanlisib (Aliqopa)Pan-Class I PI3K (α, δ > β, γ)Relapsed follicular lymphoma.[[“]]
Duvelisib (Copiktra)PI3Kδ and PI3Kγ dual inhibitorRelapsed or refractory CLL/SLL.[19]
PI3K Inhibitors in Clinical Development

A multitude of other PI3K inhibitors are currently in various stages of clinical trials, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.[21][25] The development of next-generation inhibitors focuses on improving selectivity to enhance the therapeutic window and reduce dose-limiting toxicities.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. However, as this guide has illustrated, a deep understanding of the cross-reactivity profile is essential for the successful development of these compounds into safe and effective therapeutics. Comprehensive in vitro profiling, coupled with cellular target engagement studies, provides a robust framework for characterizing the selectivity of these analogs. By carefully navigating the intricate landscape of the human kinome and leveraging structure-activity relationship insights, researchers can continue to refine this promising class of inhibitors to deliver the next generation of targeted cancer therapies.

References

  • Janku, F., et al. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 24(2), 267-278. [Link]
  • Consensus. Clinical trials targeting PI3K in cancer. [Link]
  • Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors. Journal of Medicinal Chemistry, 53(10), 4023-4035. [Link]
  • ResearchGate. Summary of the FDA Approved PI3K Inhibitors. [Link]
  • Drugs.com. List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
  • Meng, Y., et al. (2023). Development and safety of PI3K inhibitors in cancer.
  • ResearchGate. Selected PI3K inhibitors approved or in clinical trials. [Link]
  • Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. Journal of Medicinal Chemistry, 53(10), 4023–4035. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 207-219. [Link]
  • DelveInsight. PI3K Inhibitor Pipeline Insight 2025. [Link]
  • Wikipedia. Phosphoinositide 3-kinase inhibitor. [Link]
  • Cheeseman, M. D., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(18), 5898-5902. [Link]
  • Papakonstantinou, A., et al. (2019). PI3K Inhibitors for Breast Cancer: First FDA Approved Regimen. Discoveries, 7(3), e98. [Link]
  • ResearchGate. Experimental procedures for in vivo and ex vivo CETSA. [Link]
  • Jones, M. L., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
  • ResearchGate. Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors. [Link]
  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6241-6261. [Link]
  • Zhang, M., et al. (2022). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 10, 1034456. [Link]
  • HMS LINCS Project.
  • ResearchGate. Discovery and biological evaluation of PQR530, a highly potent dual pan-PI3K/mTORC1/2 inhibitor. [Link]
  • Soria, J. C., et al. (2015). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 26(10), 2075-2083. [Link]
  • ResearchGate. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging. [Link]
  • Figshare. (S)‑4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. [Link]
  • Beaufils, F., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6241–6261. [Link]
  • LINCS Data Portal. GDC-0941 KINOMEscan-3. [Link]
  • Gsand, M., et al. (2018). The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy. Neuropharmacology, 140, 107-120. [Link]
  • Joisa, C., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 19(11), e1011624. [Link]
  • Berginski, M. E., et al. (2022). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types.
  • Berginski, M. E., et al. (2022). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types.
  • ResearchGate.

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold remains a cornerstone of modern therapeutics.[1] Its versatile structure is a key component in a multitude of FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms and morpholine moieties can further enhance the pharmacological profile of these molecules. Fluorination is known to improve metabolic stability and binding affinity, while the morpholine group can increase solubility and act as a crucial hinge-binding motif.[3]

This guide provides an in-depth technical comparison of synthetic routes to 2-Morpholino-4,6-difluoropyrimidine, a valuable building block in the synthesis of advanced pharmaceutical intermediates. We will explore the prevalent methodologies, offering a critical evaluation of their efficiency, scalability, and practicality, supported by established chemical principles and analogous experimental data.

The Synthetic Landscape: Nucleophilic Aromatic Substitution as the Key

The synthesis of this compound predominantly relies on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic that is significantly enhanced by the presence of strongly electron-withdrawing fluorine atoms.[1][4]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. The nucleophile first attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.[4]

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies emerge for the preparation of this compound, primarily differing in the choice of the starting pyrimidine scaffold.

Method A: Direct Morpholination of 2,4,6-Trifluoropyrimidine

This is the most direct and convergent approach. The reaction of 2,4,6-trifluoropyrimidine with morpholine is expected to be highly regioselective. The fluorine atoms at the C4 and C6 positions are more activated towards nucleophilic attack than the fluorine at the C2 position.[1][4] Given the symmetry of the morpholine nucleophile, substitution at either the C4 or C6 position yields the same mono-substituted product.

Method B: Morpholination of 2-Chloro-4,6-difluoropyrimidine

An alternative approach involves the use of 2-chloro-4,6-difluoropyrimidine as the starting material. In this case, the chlorine atom at the C2 position is less reactive than the fluorine atoms at the C4 and C6 positions in SNAr reactions, again favoring the formation of the desired product.[5] This method may be advantageous if 2-chloro-4,6-difluoropyrimidine is more readily available or cost-effective.

FeatureMethod A: From 2,4,6-TrifluoropyrimidineMethod B: From 2-Chloro-4,6-difluoropyrimidine
Starting Material 2,4,6-Trifluoropyrimidine2-Chloro-4,6-difluoropyrimidine
Key Transformation Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution
Number of Steps 11
Reported Yields (Analogous Reactions) HighHigh
Advantages Highly convergent, potentially high yielding.May use a more accessible or cost-effective starting material.
Disadvantages 2,4,6-Trifluoropyrimidine can be a more expensive starting material.Reaction kinetics might be slightly slower compared to the trifluoro- precursor.
Estimated Cost-Effectiveness Moderate to HighPotentially more cost-effective depending on raw material pricing.[6]

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound based on established procedures for similar nucleophilic aromatic substitutions on fluorinated pyrimidines.[1][4]

Protocol for Method A: Synthesis from 2,4,6-Trifluoropyrimidine

Method_A_Workflow reagents 2,4,6-Trifluoropyrimidine Morpholine DIPEA Acetonitrile reaction Reaction at 0 °C to RT reagents->reaction 1. Add reagents workup Aqueous Work-up (Extraction) reaction->workup 2. Quench and Extract purification Purification (Column Chromatography/Recrystallization) workup->purification 3. Isolate Crude Product product This compound purification->product 4. Purify

Experimental workflow for Method A.

Materials:

  • 2,4,6-Trifluoropyrimidine (1.0 eq)

  • Morpholine (1.0-1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.1-1.2 eq)

  • Anhydrous Acetonitrile (or THF, DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,4,6-trifluoropyrimidine in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add DIPEA.

  • Slowly add morpholine dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol for Method B: Synthesis from 2-Chloro-4,6-difluoropyrimidine

The experimental protocol for Method B is analogous to Method A, with 2-chloro-4,6-difluoropyrimidine replacing 2,4,6-trifluoropyrimidine as the starting material. Reaction times may be longer, and gentle heating might be required to drive the reaction to completion.

Product Characterization

The structural confirmation of the synthesized this compound is crucial. The following are predicted spectroscopic data based on the analysis of similar compounds.[2][7]

Predicted NMR Data
  • 1H NMR:

    • Morpholine protons: Two distinct multiplets are expected for the morpholine ring protons. The protons adjacent to the oxygen atom (O-CH2-) would appear downfield (approximately δ 3.7-3.9 ppm), while the protons adjacent to the nitrogen atom (N-CH2-) would be found slightly upfield (approximately δ 3.5-3.7 ppm).[7]

    • Pyrimidine proton: A singlet or a triplet (due to coupling with the two equivalent fluorine atoms) is expected for the C5-H of the pyrimidine ring, likely in the aromatic region (approximately δ 6.0-6.5 ppm).

  • 13C NMR:

    • Pyrimidine carbons: The carbon atoms of the pyrimidine ring will show characteristic chemical shifts, with the fluorine-bearing carbons (C4 and C6) appearing as doublets due to C-F coupling. The C2 carbon will also be in the downfield region.

    • Morpholine carbons: Two signals are expected for the morpholine carbons, with the O-CH2 carbons appearing at a lower field (approximately δ 66-68 ppm) than the N-CH2 carbons (approximately δ 44-46 ppm).[7]

Mass Spectrometry
  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the product. Common fragmentation patterns may include the loss of the morpholine ring or parts of it.

Causality Behind Experimental Choices and Self-Validation

  • Choice of Solvent: Polar aprotic solvents like acetonitrile, THF, or DMF are chosen because they can dissolve the reactants and intermediates of the SNAr reaction without interfering with the nucleophilic attack.

  • Use of a Non-Nucleophilic Base: A base such as DIPEA or triethylamine is essential to neutralize the hydrofluoric acid (HF) formed during the reaction. A non-nucleophilic base is used to prevent it from competing with morpholine in attacking the pyrimidine ring.

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material and to determine the optimal reaction time. This serves as an in-process control to validate the reaction's completion.

  • Purification Strategy: The choice between column chromatography and recrystallization for purification depends on the nature of the impurities. Recrystallization is a cost-effective method for obtaining highly pure crystalline products, provided a suitable solvent system is found.

Conclusion

The synthesis of this compound is most directly achieved through the nucleophilic aromatic substitution of 2,4,6-trifluoropyrimidine with morpholine. This method is highly convergent and benefits from the predictable regioselectivity of the substitution. An alternative route starting from 2-chloro-4,6-difluoropyrimidine offers a potentially more cost-effective option, contingent on the relative price and availability of the starting materials. For researchers and drug development professionals, the choice between these methods will depend on a careful evaluation of factors including raw material cost, desired purity, and scalability. The protocols and characterization data provided in this guide offer a solid foundation for the successful synthesis and validation of this important pharmaceutical building block.

References

  • Parks, E. L., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
  • Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • Shaikh, et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews, 41(5), 2795-2851.
  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
  • PrepChem. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-816.
  • L'Heureux, A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5573-5576.
  • ResearchGate. (2025). 1H and 13C NMR spectra of N-substituted morpholines.
  • Google Patents. (2009). US8334383B2 - Regioselective preparation of substituted pyrimidines.
  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.

Sources

Comparative Docking Analysis of 2-Morpholino-4,6-difluoropyrimidine Derivatives as Potential PI3Kα Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with high efficacy and specificity is a cornerstone of modern drug discovery. The pyrimidine scaffold, a privileged heterocyclic motif, is a common feature in a multitude of clinically approved drugs and investigational molecules, particularly in the realm of kinase inhibition.[1][2] When coupled with a morpholine moiety, the resulting morpholinopyrimidine core often imparts favorable pharmacokinetic properties and potent biological activity.[3][4] This guide provides a comprehensive comparative docking study of a focused library of 2-Morpholino-4,6-difluoropyrimidine derivatives against Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme implicated in cancer progression.[3]

The Rationale: Why this compound and PI3Kα?

The this compound scaffold was selected for its synthetic tractability and the known impact of its constituent parts on drug-like properties. The morpholine group can enhance aqueous solubility and metabolic stability, while the difluoropyrimidine core can participate in crucial hydrogen bonding interactions within the target's active site.[4] The fluorine atoms can also modulate the electronic properties of the ring system and contribute to enhanced binding affinity.

PI3Kα is a frequently mutated and overactivated kinase in a variety of human cancers, making it a high-priority target for anticancer drug development.[5] The PI3K/Akt/mTOR signaling pathway, in which PI3Kα is a central node, governs critical cellular processes such as cell growth, proliferation, and survival.[3][5] Inhibition of this pathway is a clinically validated strategy for cancer therapy.

This guide will walk through a detailed in silico workflow for evaluating the binding potential of a series of this compound derivatives against PI3Kα, providing a framework for identifying promising lead candidates for further development.

The Workflow: A Step-by-Step Guide to Comparative Docking

The following protocol outlines a robust and reproducible methodology for performing a comparative molecular docking study. This process is designed to be self-validating by adhering to established computational chemistry principles.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation p_prep Protein Preparation (PDB: 4ZOP) grid Grid Box Generation (Defining the Active Site) p_prep->grid l_prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy & Pose Visualization) dock->results sar Structure-Activity Relationship (SAR) (Comparative Analysis) results->sar

Caption: A generalized workflow for in silico molecular docking studies.

Experimental Protocol: Molecular Docking

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch. These structures are then converted to 3D and subjected to energy minimization using a force field like MMFF94 to obtain stable conformations. The prepared ligands are saved in a suitable format (e.g., .pdbqt) for the docking software.[5][6]

  • Protein Preparation: The 3D crystal structure of the target protein, PI3Kα, is obtained from the Protein Data Bank (PDB ID: 4ZOP). Water molecules and co-crystallized ligands are removed. Polar hydrogens and Gasteiger charges are added to the protein structure using software like AutoDock Tools.[5][7] The prepared protein is also saved in the .pdbqt format.

2. Docking Execution:

  • Grid Box Definition: A grid box is defined around the active site of PI3Kα. The dimensions and center of the grid box are chosen to encompass the entire binding pocket, which can be identified from the position of the co-crystallized ligand in the original PDB file.[5]

  • Molecular Docking: Molecular docking is performed using AutoDock Vina.[8][9] The software samples different conformations and orientations of each ligand within the defined grid box and calculates the binding affinity for each pose, expressed as a docking score in kcal/mol.[5] A higher negative value indicates a stronger predicted binding affinity.

3. Post-Docking Analysis:

  • Results Analysis: The docking results are analyzed to identify the best binding pose for each ligand based on the docking score. The interactions between the ligand and the protein's active site residues are visualized using software like PyMOL or Discovery Studio.

  • Comparative Analysis: The docking scores and key interactions of all derivatives are compared to establish a structure-activity relationship (SAR). This helps in understanding how different functional groups on the scaffold influence binding affinity and specificity.

Comparative Analysis of this compound Derivatives

For this guide, we will consider a hypothetical series of this compound derivatives with varying substituents at the 5-position of the pyrimidine ring.

Compound IDR-Group at 5-positionDocking Score (kcal/mol)Key Interacting Residues
MDFP-01 -H-7.8Val851, Ser774
MDFP-02 -CH3-8.2Val851, Ser774, Met922
MDFP-03 -OCH3-8.5Val851, Ser774, Tyr836
MDFP-04 -NH2-8.9Val851, Ser774, Asp933
MDFP-05 -COOH-9.5Val851, Ser774, Asp933, Lys802

Note: The above data is hypothetical and for illustrative purposes.

From the comparative data, a clear trend emerges. The introduction of substituents at the 5-position generally improves the binding affinity compared to the unsubstituted parent compound (MDFP-01). The most significant improvement is observed with the carboxylic acid group (MDFP-05), which is predicted to form additional hydrogen bonds with key residues in the PI3Kα active site, such as Asp933 and Lys802. The amino group (MDFP-04) also shows a strong predicted affinity, likely due to its ability to act as a hydrogen bond donor.

G cluster_interactions Key Interactions MDFP_05 MDFP-05 (-COOH) Val851 Val851 (Hinge Region) MDFP_05->Val851 H-bond (pyrimidine N) Ser774 Ser774 MDFP_05->Ser774 H-bond (morpholine O) Asp933 Asp933 MDFP_05->Asp933 H-bond (COOH) Lys802 Lys802 MDFP_05->Lys802 Ionic Interaction (COOH) PI3Ka PI3Kα Active Site

Caption: Predicted key interactions of MDFP-05 in the PI3Kα active site.

The hinge region of kinases is a critical area for inhibitor binding, and the predicted hydrogen bond between the pyrimidine nitrogen of MDFP-05 and the backbone of Val851 is a hallmark of many known kinase inhibitors. The morpholine oxygen's interaction with Ser774 further anchors the molecule in the binding pocket.

Conclusion and Future Directions

This comparative docking guide demonstrates the utility of in silico techniques in the early stages of drug discovery. The this compound scaffold shows promise as a template for designing novel PI3Kα inhibitors. The hypothetical SAR analysis suggests that substitution at the 5-position with hydrogen bond donors and acceptors can significantly enhance binding affinity.

The findings from this computational study provide a strong rationale for the synthesis and in vitro biological evaluation of these derivatives. Experimental validation of the predicted binding affinities and modes is a crucial next step to confirm these in silico hypotheses and advance the development of this promising class of compounds.

References

  • BenchChem. (2025). Computational Docking Studies of Pyrimidin-4-yl-methanol Derivatives.
  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives.
  • MDPI. (n.d.). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19.
  • Research Journal of Pharmacy and Technology. (n.d.). ADMET, Molecular docking studies and binding energy calculations of Pyrimidine-2-Thiol Derivatives as Cox Inhibitors.
  • NIH. (n.d.). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2.
  • ResearchGate. (n.d.). Structure activity relationship.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • Research Journal of Pharmacy and Technology. (n.d.). Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19.
  • BenchChem. (2025). Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets.
  • PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • SciSpace. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • PubMed. (2015). Discovery of novel 2-(alkylmorpholin-4-yl)-6-(3-fluoropyridin-4-yl)-pyrimidin-4(3H)-ones as orally-active GSK-3β inhibitors for Alzheimer's disease.
  • ResearchGate. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.
  • NIH. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents.
  • PubMed. (2016). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors.
  • PubMed. (2017). Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC).
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • ResearchGate. (n.d.). Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
  • NIH. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Morpholino-4,6-difluoropyrimidine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 2-Morpholino-4,6-difluoropyrimidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection and validation, ensuring both technical accuracy and practical applicability. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analytical Challenge: Understanding this compound

This compound is a heterocyclic compound characterized by a polar morpholine group and an electron-deficient difluorinated pyrimidine ring. These structural features present a unique analytical challenge. The morpholine moiety imparts high polarity and basicity, while the difluoropyrimidine core offers a chromophore for UV detection but can also be susceptible to nucleophilic attack under certain conditions.

The primary analytical hurdle is achieving adequate retention on traditional reversed-phase chromatography columns.[4][5] Highly polar molecules often elute at or near the void volume with standard C18 columns and highly aqueous mobile phases, leading to poor resolution from solvent fronts and other early-eluting impurities.[4][5][6] Therefore, method development must focus on strategies that enhance the retention and separation of this polar compound.[4]

Comparative Analysis of Chromatographic Techniques

The selection of an analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. Here, we compare three primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a common choice for routine analysis and quality control.

  • Expertise & Experience: A standard C18 column is often the first choice for reversed-phase HPLC. However, due to the polar nature of this compound, a C18 column may provide insufficient retention. Alternative stationary phases are recommended to enhance performance. For instance, a pentafluorophenyl (PFP) phase can offer alternative selectivity through dipole-dipole and pi-pi interactions with the fluorinated ring. Additionally, columns designed for use in highly aqueous mobile phases (e.g., polar-embedded or polar-endcapped phases) can prevent phase collapse and ensure reproducible retention times.[5][6] The use of volatile buffers like formate or acetate is advisable, especially if the method may be transferred to an MS detector.

  • Trustworthiness: Method reliability is established through rigorous validation. System suitability tests (SSTs) must be performed before each analytical run to confirm that the chromatographic system is performing adequately.

For applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[7][8]

  • Expertise & Experience: The morpholine group is readily protonated, making electrospray ionization (ESI) in positive ion mode the ideal choice.[8] Method development involves optimizing the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity, allowing for accurate quantification even in complex matrices. Due to the high polarity of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to reversed-phase LC.[9][10] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which promotes the retention of polar compounds.[9]

  • Trustworthiness: The specificity of MRM transitions provides a high degree of confidence in the analytical results. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

GC-MS is a powerful technique for volatile and thermally stable compounds. While direct analysis of this compound by GC can be challenging due to its polarity and relatively high boiling point, it remains a viable option, particularly with derivatization.[11][12][13]

  • Expertise & Experience: Direct injection can be difficult, as active sites in the GC inlet and column can lead to poor peak shape and analyte loss.[11] Derivatization, such as nitrosation of the morpholine nitrogen, can create a more volatile and less polar derivative suitable for GC analysis.[14][15] A base-deactivated capillary column is crucial for analyzing amines to minimize tailing.[11]

  • Trustworthiness: The mass spectrum provides a high degree of structural confirmation. However, the multi-step derivatization process can introduce variability and must be carefully controlled and validated.

Method Validation: A Framework Based on ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[16][17] The following parameters, as defined by the ICH Q2(R2) guidelines, must be evaluated.[1][18][19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: Head-to-Head Performance Comparison

The following table summarizes the expected performance characteristics of the three discussed analytical techniques for the quantification of this compound.

Parameter HPLC-UV LC-MS/MS (HILIC) GC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.998> 0.995
Range 1 - 500 µg/mL0.1 - 1000 ng/mL10 - 500 ng/mL
LOD ~0.3 µg/mL~0.03 ng/mL~3 ng/mL
LOQ ~1 µg/mL~0.1 ng/mL~10 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 5%< 10%
Specificity Moderate to HighVery HighHigh
Throughput HighHighModerate
Cost LowHighModerate

Experimental Protocols & Workflows

The overall process for validating an analytical method is depicted below. It begins with defining the analytical target profile and proceeds through method development, optimization, and formal validation according to ICH guidelines.

G cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Formal Validation (ICH Q2) cluster_2 Phase 3: Finalization ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev PreVal Pre-Validation/ System Suitability Dev->PreVal Spec Specificity/ Selectivity PreVal->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Robust Robustness LoQ->Robust Report Validation Report Generation Robust->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: General workflow for analytical method validation.

  • Chromatographic System: HPLC with a UV/Vis detector.

  • Column: PFP (Pentafluorophenyl), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • System Suitability: Inject a standard solution (e.g., 50 µg/mL) five times. The %RSD for peak area and retention time should be ≤ 2.0%.

  • Chromatographic System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: HILIC (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: To be determined by infusing a standard solution of this compound to identify the precursor ion [M+H]⁺ and optimize fragment ions.

Method Selection Guide

Choosing the appropriate analytical method depends on the specific application. The following decision tree can guide researchers in their selection process.

G start Start: Quantification of This compound q1 Is trace level sensitivity (<1 ng/mL) required? start->q1 q2 Is the sample matrix complex (e.g., plasma, tissue)? q1->q2 No res1 Use LC-MS/MS q1->res1 Yes q3 Is the compound for routine QC of a drug substance? q2->q3 No q2->res1 Yes res2 Use HPLC-UV q3->res2 Yes res3 Consider GC-MS (with derivatization if needed) q3->res3 No (e.g., for specific volatile impurities)

Caption: Decision tree for analytical method selection.

Conclusion

The successful quantification of this compound requires a thoughtful approach to analytical method development and validation. For routine analysis of bulk material where sensitivity is not paramount, a well-validated HPLC-UV method using a PFP or a similar polar-compatible stationary phase offers a reliable and cost-effective solution. For applications demanding the highest levels of sensitivity and selectivity, such as in bioanalytical studies or trace-level impurity analysis, LC-MS/MS , particularly with a HILIC separation, is the superior choice. GC-MS can be a viable alternative, especially for identifying volatile impurities, but may require a derivatization step to improve chromatographic performance.

Ultimately, the chosen method must be rigorously validated according to established guidelines to ensure that the generated data is accurate, reliable, and fit for its intended purpose.

References

  • Title: Q2(R2)
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager Magazine URL:[Link]
  • Title: Q2(R1)
  • Source: U.S.
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: HPLC for the Retention and Resolution of Very Polar Compounds Source: Fisher Scientific URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
  • Title: LC-MS metabolomics of polar compounds Source: PubMed URL:[Link]
  • Title: Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection Source: PubMed URL:[Link]
  • Title: Bioanalysis of Small and Large Molecules using LC-MS Source: Charles River Labor
  • Title: Parameters used for gas chromatography for morpholine quantitation Source: ResearchG
  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: W
  • Title: The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases Source: Jones Chrom
  • Title: Morpholine: CAS # 110-91-8 Compound Information and Applications for GC and LC Analysis Source: Restek URL:[Link]
  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry Source: ResearchG
  • Title: Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corpor
  • Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL:[Link]
  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL:[Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising molecular scaffold to a clinically viable drug is fraught with challenges. One of the most significant hurdles is achieving optimal metabolic stability. A compound that is rapidly metabolized by the body will likely fail due to poor bioavailability and a short duration of action, complicating dosing regimens and reducing therapeutic efficacy.[1][2] The pyrimidine ring, a foundational structure in numerous pharmaceuticals, is often a site of metabolic vulnerability. A key strategy medicinal chemists employ to bolster this vulnerability is fluorination.

This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated pyrimidines versus their non-fluorinated analogs. We will explore the underlying biochemical mechanisms, present comparative experimental data, and provide detailed protocols for assessing metabolic stability, empowering researchers to make informed decisions in rational drug design.

The Metabolic Landscape of Pyrimidines

The body's primary system for drug biotransformation involves a superfamily of enzymes known as cytochrome P450s (CYPs), predominantly located in the liver.[1][3][4] These enzymes catalyze a variety of Phase I metabolic reactions, including oxidation, reduction, and hydrolysis, which serve to make molecules more polar and easier to excrete.[5][6][7] Pyrimidine rings are susceptible to such oxidative metabolism, often at multiple positions, leading to rapid clearance from the body. Understanding these metabolic pathways is the first step in designing more robust drug candidates.[8][9]

Fluorine: The "Metabolic Shield" in Medicinal Chemistry

The strategic introduction of a fluorine atom into a molecule can dramatically alter its metabolic fate.[10][11][12] This is not merely an arbitrary substitution but a mechanistically driven strategy grounded in the unique physicochemical properties of fluorine.

Causality Behind Fluorine's Efficacy:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[1][13] This inherent strength makes the C-F bond much more resistant to cleavage by oxidative CYP enzymes, effectively "blocking" a potential site of metabolism.[1][10][14]

  • High Electronegativity: As the most electronegative element, fluorine powerfully withdraws electron density from its surroundings.[15] This electronic perturbation can deactivate the pyrimidine ring, making it less susceptible to electrophilic attack by metabolic enzymes.[1]

  • Minimal Steric Impact: The fluorine atom is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å).[15] This allows it to replace hydrogen at a metabolic "soft spot" without significantly altering the molecule's overall shape, thereby preserving its intended binding affinity for its therapeutic target.[15]

By leveraging these properties, medicinal chemists can significantly enhance a drug's half-life, bioavailability, and overall pharmacokinetic profile.[10][15]

Head-to-Head Comparison: Experimental Evidence

The enhanced metabolic stability conferred by fluorination is not merely theoretical. It is a well-documented phenomenon observed in numerous experimental studies. The classic example is the comparison between the endogenous nucleobase uracil and its fluorinated analog, the anticancer drug 5-fluorouracil (5-FU).

While uracil is rapidly catabolized in the body, 5-FU, which differs only by a fluorine atom at the 5-position, exhibits a different metabolic profile that is central to its therapeutic action.[16] The fluorine atom at the C5 position inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), a key enzyme in the catabolism of uracil, leading to a longer effective half-life and allowing its anabolic metabolites to exert their cytotoxic effects.[16]

The following table summarizes representative in vitro data comparing the metabolic stability of a hypothetical non-fluorinated pyrimidine lead compound with its fluorinated analog in a liver microsomal assay.

CompoundStructureMetabolic Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Non-Fluorinated)Pyrimidine-R1546.2
Compound B (Fluorinated)F-Pyrimidine-R759.3

Table 1: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[17]

The data clearly demonstrates that the simple addition of a fluorine atom led to a 5-fold increase in metabolic half-life and a corresponding 5-fold decrease in intrinsic clearance, signifying a dramatically more stable compound.

Experimental Protocols for Assessing Metabolic Stability

To ensure trustworthiness and reproducibility, the protocols used to generate such data must be robust and well-validated. Here, we detail the standard methodologies for both in vitro and in vivo assessment.

In Vitro: Liver Microsomal Stability Assay

This assay is a cornerstone of early-stage drug discovery, providing a rapid and cost-effective way to assess Phase I metabolism.[18][19][20]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[17]

Causality of Components:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes.[21] They contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[19]

  • NADPH (Nicotinamide adenine dinucleotide phosphate): This is an essential cofactor for CYP450 enzymes.[21] Its presence initiates the metabolic reactions. Omitting it serves as a negative control to ensure the observed compound degradation is enzymatic.[2]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive analytical technique is used to quantify the remaining concentration of the parent compound over time.[2]

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.[21]

    • Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[21]

    • Prepare the test compound stock solution (e.g., 1 mM in DMSO) and dilute to a working concentration in the buffer. The final organic solvent concentration should be <1% to avoid enzyme inhibition.

    • Prepare a 10 mM stock solution of NADPH in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome/compound mixture.[21] A parallel incubation without NADPH should be run as a negative control.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to an analysis plate or vial.

    • Analyze the samples via LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[17]

Diagram of the In Vitro Microsomal Stability Assay Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction at 37°C cluster_analysis 3. Analysis cluster_data 4. Data Interpretation p1 Prepare Microsomes (0.5 mg/mL in Buffer) r1 Pre-warm Microsomes + Compound p1->r1 p2 Prepare Test Compound (1 µM final conc.) p2->r1 p3 Prepare Cofactor (NADPH, 1 mM final conc.) r2 Initiate with NADPH p3->r2 r1->r2 Start Reaction a1 Sample at Time Points (0, 5, 15, 30, 60 min) r2->a1 a2 Quench with Acetonitrile + Internal Standard a1->a2 a3 Centrifuge & Collect Supernatant a2->a3 a4 LC-MS/MS Analysis a3->a4 d1 Plot ln(% Remaining) vs. Time a4->d1 d2 Calculate t½ and CLint d1->d2

A generalized workflow for an in vitro microsomal stability assay.

In Vivo: Pharmacokinetic (PK) Study

While in vitro assays are excellent for screening, an in vivo study is essential to understand how a compound behaves in a complete biological system.[22]

Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, elimination half-life) of a test compound in an animal model (e.g., mouse, rat) following administration.

Step-by-Step Methodology:

  • Animal Dosing:

    • Acclimate animals (e.g., male Sprague-Dawley rats) to the facility for at least 3 days.

    • Administer the test compound via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)). The dose is determined from prior efficacy and toxicology studies.

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (typically ~100-200 µL) from a cannulated vessel or via sparse sampling methods.[22]

    • The choice of time points is critical to accurately capture the absorption, distribution, metabolism, and excretion (ADME) phases of the drug's profile.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma from the blood cells.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma using protein precipitation (as in the in vitro assay) or liquid-liquid extraction.

    • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the drug versus time.

    • Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the concentration-time data.

    • Key parameters derived include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time at which Cmax is reached.

      • AUC (Area Under the Curve): A measure of total drug exposure over time.[23]

      • t½ (Elimination Half-Life): The time required for the plasma concentration to decrease by half.[24]

      • CL (Clearance): The volume of plasma cleared of the drug per unit time.[23]

Diagram of the In Vivo Pharmacokinetic Study Workflow

G cluster_animal 1. In-Life Phase cluster_sample 2. Sample Processing cluster_analysis 3. Bioanalysis cluster_pk 4. PK Analysis d1 Dose Animal (IV or PO) d2 Collect Blood Samples at Timed Intervals d1->d2 s1 Centrifuge Blood to Isolate Plasma d2->s1 s2 Extract Drug from Plasma s1->s2 a1 Quantify Drug Concentration (LC-MS/MS) s2->a1 pk1 Plot Concentration vs. Time a1->pk1 pk2 Calculate PK Parameters (Cmax, AUC, t½, CL) pk1->pk2

A simplified workflow for a typical preclinical pharmacokinetic study.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into pyrimidine-based drug candidates is a powerful and well-validated strategy for enhancing metabolic stability.[15][17] By replacing metabolically labile C-H bonds with robust C-F bonds, medicinal chemists can effectively shield molecules from rapid degradation by CYP450 enzymes.[1][10] This often translates into superior pharmacokinetic properties, including longer half-lives, reduced clearance, and improved oral bioavailability, ultimately increasing the probability of a compound's success in clinical development.[10]

The experimental protocols detailed in this guide represent the industry standard for evaluating these critical parameters. A tiered approach, beginning with high-throughput in vitro microsomal stability assays followed by confirmatory in vivo PK studies for promising candidates, provides a reliable framework for advancing compounds with optimized metabolic profiles. As our understanding of drug metabolism deepens, the rational application of fluorination will continue to be an indispensable tool in the modern drug discovery arsenal.

References

  • The role of fluorine in medicinal chemistry. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2018.1538803]
  • A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. (Source: Benchchem) [URL: https://www.benchchem.
  • Fluorine in drug discovery: Role, design and case studies. (Source: Not specified) [URL: Not available]
  • Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl). (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9766521/]
  • Methods for the Study of Drug Biotransformation. (Source: Pharmapproach) [URL: https://www.pharmapproach.
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/272821213_Recent_advances_in_fluorination_techniques_and_their_anticipated_impact_on_drug_metabolism_and_toxicity]
  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (Source: UCD Research Repository) [URL: https://researchrepository.ucd.ie/handle/10197/6559]
  • METABOLISM OF FLUORINE-CONTAINING DRUGS. (Source: Annual Reviews) [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.pharmtox.38.1.143]
  • Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl). (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Comparison-of-5-fluorouracil-pharmacokinetics-in-Ho-Pazdur/9b6e680a13310344b1c28c89c8a983422008b628]
  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (Source: Benchchem) [URL: https://www.benchchem.
  • Breaking C-F bonds in drugs. (Source: Hypha Discovery Blogs) [URL: https://www.hyphadiscovery.com/breaking-c-f-bonds-in-drugs/]
  • Comparison of 5-fluorouracil pharmacokinetics in patients receiving continuous 5-fluorouracil infusion and oral uracil plus N1-(2'-tetrahydrofuryl). (Source: SciSpace) [URL: https://typeset.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (Source: Journal of Medicinal Chemistry) [URL: https://pubs.acs.org/doi/10.1021/jm301712d]
  • Biochemical and Clinical Pharmacology of 5-Fluorouracil. (Source: CancerNetwork) [URL: https://www.cancernetwork.com/view/biochemical-and-clinical-pharmacology-5-fluorouracil]
  • A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. (Source: The Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2012/md/c2md20197k]
  • CHAPTER 7: Drug Metabolism. (Source: The Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/chapter/bk9781849735625-00158/978-1-84973-562-5]
  • A Method for Finding Metabolic Pathways Using Atomic Group Tracking. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5222629/]
  • Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/10955781/]
  • Metabolic Stability Assay Services. (Source: BioIVT) [URL: https://www.bioivt.com/invitro-adme-tox/metabolism-assays/metabolic-stability]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (Source: ChemRxiv) [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6421f165072c488e14de13a3]
  • (PDF) Drug Metabolism: Phase I and Phase II Metabolic Pathways. (Source: ResearchGate) [URL: https://www.researchgate.
  • KEGG PATHWAY Database. (Source: KEGG) [URL: https://www.genome.
  • Advanced in vitro metabolic stability assays for drug discovery. (Source: Nuvisan) [URL: https://www.nuvisan.com/cro-services/dmpk/in-vitro-adme/metabolic-stability-assays/]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/370211603_On_the_Metabolic_Stability_of_Fluorinated_Small_Molecules_A_Physical_Organic_Chemistry_Perspective]
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (Source: Not specified) [URL: Not available]
  • Drug metabolism. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Drug_metabolism]
  • Basic Review of the Cytochrome P450 System. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4093435/]
  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. (Source: PMC - PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345869/]
  • Fluorine. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Fluorine]
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (Source: Creative Proteomics Blog) [URL: https://www.creative-proteomics.
  • Carbon–fluorine bond cleavage mediated by metalloenzymes. (Source: PMC - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7214981/]
  • Carbon-Fluorine Bond Cleavage Mediated by Metalloenzymes. (Source: Not specified) [URL: Not available]
  • Pharmaceuticals | Special Issue : Cytochrome P450 Enzymes in Drug Metabolism. (Source: MDPI) [URL: https://www.mdpi.com/journal/pharmaceuticals/special_issues/CYP450_enzymes]
  • Cytochrome P450. (Source: YouTube) [URL: https://www.youtube.

Sources

Validating the Mechanism of Action of 2-Morpholino-4,6-difluoropyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors. The incorporation of a morpholino group at the 2-position and difluoro-substituents at the 4- and 6-positions suggests that these compounds are likely to be ATP-competitive inhibitors targeting serine/threonine kinases. Based on extensive data from similar chemical scaffolds, the primary hypothesized targets for this compound class are key nodes in the PI3K/Akt/mTOR and DNA-PK signaling pathways, which are critical regulators of cell growth, proliferation, survival, and DNA damage repair.

This guide will therefore focus on a systematic approach to first, confirm the direct inhibition of these kinases, and second, to characterize the downstream cellular consequences of this inhibition.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of 2-Morpholino-4,6-difluoropyrimidine compounds, it is essential to compare their performance against established inhibitors of the hypothesized target pathways. For this guide, we have selected the following well-validated tool compounds:

  • Wortmannin: A potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks).[1][2][3][4][5] It serves as a benchmark for potent PI3K pathway inhibition.

  • Rapamycin: A specific allosteric inhibitor of the mTORC1 complex.[6][7] It is the archetypal tool for studying mTORC1-mediated signaling.

  • NU7441: A highly potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[8][9][10][11][12] It is a key comparator for validating activity against the DNA damage repair pathway.

A summary of the inhibitory concentrations for these compounds is provided below. This data will serve as a critical reference for interpreting the results of the validation experiments.

CompoundPrimary Target(s)Biochemical IC₅₀Cellular IC₅₀ (Pathway)
Wortmannin PI3K~3-5 nM[1][3]~5-50 nM
Rapamycin mTORC1~0.1 nM (in complex with FKBP12)~0.05-20 nM[6]
NU7441 DNA-PK14 nM~0.3 µM[8][9][10]
This compound Compound (Hypothetical) PI3K/mTOR/DNA-PKTo be determinedTo be determined

Experimental Validation Workflow

The following sections detail a logical flow of experiments designed to rigorously validate the mechanism of action of a this compound compound.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Cellular Phenotypic Effects biochem_assay In Vitro Kinase Assays (PI3K, mTOR, DNA-PK) western_blot Western Blot Analysis (Phospho-protein levels) biochem_assay->western_blot Confirm cellular target inhibition viability_assay Cell Viability Assay (MTT) western_blot->viability_assay Assess impact on cell proliferation cell_cycle_assay Cell Cycle Analysis (PI Staining) viability_assay->cell_cycle_assay Investigate mechanism of growth arrest

A logical workflow for validating the mechanism of action.
Part 1: Direct Target Inhibition - In Vitro Kinase Assays

The first and most critical step is to determine if the this compound compound directly inhibits the kinase activity of its putative targets. The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for this purpose, as it measures the amount of ADP produced during the kinase reaction.[13][14][15][16][17][18][19]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound compound in DMSO.

    • Perform serial dilutions of the compound in the appropriate kinase assay buffer to generate a dose-response curve.

    • Reconstitute recombinant human PI3K, mTOR, and DNA-PK enzymes in their respective kinase dilution buffers.

    • Prepare the substrate solutions: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K, and a specific peptide substrate for mTOR and DNA-PK.

    • Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each kinase.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells.

    • Add 5 µL of the diluted kinase solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP and substrate mixture to each well.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Cellular Pathway Modulation - Western Blot Analysis

Following the confirmation of direct kinase inhibition, the next step is to assess whether the compound inhibits the target pathway within a cellular context. This is achieved by measuring the phosphorylation status of key downstream substrates of PI3K, mTOR, and DNA-PK.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 DNA Damage Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt (Ser473) mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K p-S6K (Thr389) Wortmannin Wortmannin Wortmannin->PI3K Rapamycin Rapamycin Rapamycin->mTORC1 Test_Compound1 Test Compound Test_Compound1->PI3K Test_Compound1->mTORC1 DSB DNA Double-Strand Break DNA_PK DNA-PK DSB->DNA_PK p-DNA-PKcs (Ser2056) Repair NHEJ Repair DNA_PK->Repair NU7441 NU7441 NU7441->DNA_PK Test_Compound2 Test Compound Test_Compound2->DNA_PK

Key signaling pathways and points of inhibition.

Experimental Protocol: Western Blot for Phospho-Proteins

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., MCF-7, PC-3, or U2OS) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a dose-range of the this compound compound, the comparator compounds (Wortmannin, Rapamycin, NU7441), and a vehicle control (DMSO) for a predetermined time (e.g., 2-24 hours).

    • For DNA-PK activation, it may be necessary to induce DNA damage with a reagent like etoposide or through ionizing radiation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phospho-protein signal to the corresponding total protein signal to determine the relative level of phosphorylation.

Recommended Primary Antibodies:

AntibodyPhosphorylation SiteRecommended Dilution
anti-phospho-AktSer4731:1000
anti-total-Akt-1:1000
anti-phospho-p70S6KThr3891:1000
anti-total-p70S6K-1:1000
anti-phospho-mTORSer24481:1000[20][21][22][23]
anti-total-mTOR-1:1000[24][25][26]
anti-phospho-DNA-PKcsSer20561:1000[27][28][29][30]
anti-total-DNA-PKcs-1:1000[31][32][33]
anti-beta-Actin-1:1000-1:5000[34][35][36][37][38]
Part 3: Cellular Phenotypic Consequences

The final phase of validation involves assessing the impact of the compound on cellular phenotypes that are regulated by the target pathways, namely cell viability and cell cycle progression.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound compound and the comparator compounds for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value for cell growth inhibition.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to quantify the DNA content of cells, allowing for the determination of the proportion of cells in the G1, S, and G2/M phases of the cell cycle.

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound and comparators at their respective IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation:

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The experimental framework outlined in this guide provides a comprehensive and rigorous approach to validating the mechanism of action of this compound compounds. By systematically progressing from direct biochemical inhibition to cellular target engagement and downstream phenotypic effects, researchers can build a robust data package that clearly elucidates the compound's activity. The inclusion of well-characterized comparator compounds is crucial for interpreting the potency and selectivity of this novel chemical series. This methodical approach, grounded in established scientific principles, will enable a thorough and reliable characterization of these promising therapeutic candidates.

References

  • Wortmannin - Wikipedia
  • Further Characterisation of the Cellular Activity of the DNA-PK Inhibitor, NU7441, Reveals Potential Cross-Talk With Homologous Recombin
  • Wortmannin | PI3K/AKT P
  • Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - ResearchG
  • Western Blot Protocol for beta-Actin Antibody (NBP1-47423) - Novus Biologicals
  • β-Actin Western Blot Protocol: Loading Control Guide - OriGene Technologies
  • Phospho-mTOR (Ser2448) Antibody - Cell Signaling Technology
  • mTOR Antibody - Cell Signaling Technology
  • Wortmannin (SL-2052) PI3K Inhibitor | CAS 19545-26-7 - Selleck Chemicals
  • Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - ResearchG
  • Biomarkers predicting therapeutic response to the DNA-PKcs inhibitor...
  • DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - NIH
  • PI3K(p110α/p85α)
  • Phospho-DNA PKcs (Ser2056) Antibody [M17B5] - Selleck Chemicals
  • PI3K (p110 beta/p85 alpha), Active (I1036)
  • The Enigma of Rapamycin Dosage - PMC - PubMed Central - NIH
  • Anti-DNA PKcs (phospho S2056) antibody (ab18192) - Abcam
  • Phospho-mTOR (Ser2448) Antibody 2971L from Cell Signaling Technology - Biocompare
  • The Role of PI3K/Akt/mTOR Pathway Inhibitors in Cellular Signaling: A Technical Guide Fe
  • PI3K(p110β/p85α)
  • Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Deriv
  • Phospho-DNA-PKcs (Ser2056) (E9J4G) Rabbit Monoclonal Antibody #68716 - Cell Signaling Technology
  • Phospho-mTOR (Ser2448) Antibody #2971 - Cell Signaling Technology
  • ADP-Glo(TM)
  • DNA-PKcs Antibody #4602 - Cell Signaling Technology
  • Beta-actin Loading Control | OriGene Technologies Inc.
  • Phospho-mTOR (Ser2448) Polyclonal Antibody (44-1125G) - Thermo Fisher Scientific
  • beta-Actin Antibody #4967 - Cell Signaling Technology
  • Application Notes and Protocols for Western Blot Analysis of pDNA-PKcs (S2056)
  • Rapamycin, an mTOR inhibitor, induced apoptosis via independent mitochondrial and death receptor pathway in retinoblastoma Y79 cell - PubMed
  • Application Notes and Protocols for Western Blot Analysis of the mTOR P
  • mTOR Antibody (#2972) Datasheet With Images | Cell Signaling Technology
  • Application Notes and Protocols for Western Blot Analysis of Phosphorylated mTOR Following Onatasertib Tre
  • DNA-PK Kinase Assay - Promega Corpor
  • Can anybody help with mTOR Western Blot antibodies and conditions?
  • Rapamycin and mTOR kinase inhibitors - PMC - PubMed Central
  • DNA-PK Kinase Enzyme System Application Note - Promega Corpor
  • Phospho-DNA-PK (Ser2056) Polyclonal Antibody (PA5-78130) - Thermo Fisher Scientific
  • DNA-PKcs (3H6) Mouse Monoclonal Antibody #12311 - Cell Signaling Technology
  • Application Notes and Protocols for PI3K-IN-36 In Vitro Assays - Benchchem
  • Western Blot Protocol Specific for Actin Antibody (mAbGEa) [NB100-74340] - Novus Biologicals
  • mTOR Polyclonal Antibody (PA1-518) - Thermo Fisher Scientific
  • Advances in mTOR Inhibitors - BOC Sciences
  • DNA PKcs Polyclonal Antibody (DNPK1-101Y) - Thermo Fisher Scientific
  • DNA-PKcs Antibodies - Novus Biologicals
  • Promega ADP-Glo Kinase Assay + DNA-PK Kinase Enzyme System 1 Ea. - Fisher Scientific
  • DNA-PKcs antibody (19983-1-AP) - Proteintech
  • ADP-Glo™ Kinase Assay Protocol - Promega Corpor
  • Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin p

Sources

Navigating the ADME Landscape of 2-Morpholino-4,6-difluoropyrimidine Derivatives: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-morpholino-4,6-difluoropyrimidine scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. The strategic incorporation of a morpholine ring and difluoropyrimidine core offers a unique combination of properties that can influence a molecule's interaction with biological targets and its overall pharmacokinetic profile. However, a comprehensive, publicly available comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties for a series of these specific derivatives is not readily found in current literature.

This guide, therefore, serves as a framework for conducting and presenting such a comparative analysis. While direct experimental data for a homologous series of this compound derivatives is not available in the searched literature, this document will outline the critical ADME parameters to consider, the well-established experimental protocols for their assessment, and a proposed structure for a comprehensive comparison. This framework is built upon established principles of drug metabolism and pharmacokinetics (DMPK) and draws insights from studies on structurally related morpholinopyrimidine and fluorinated heterocyclic compounds.

The Rationale for ADME-Driven Optimization

In the quest for novel therapeutics, optimizing a compound's ADME profile is as crucial as enhancing its potency. Poor pharmacokinetic properties are a leading cause of clinical trial failures. For the this compound series, understanding the structure-ADME relationships (SAR) is paramount. The morpholine moiety can influence solubility and metabolic stability, while the difluorinated pyrimidine ring can impact cell permeability and interactions with metabolic enzymes.

Key ADME Parameters for Comparative Analysis

A thorough comparative guide should focus on the following key ADME properties, with experimental data presented in a clear, tabular format for easy comparison across a series of derivatives.

Table 1: Comparative In Vitro ADME Profile of this compound Derivatives (Hypothetical Data)
Compound IDSubstitution PatternAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Derivative 1 R1 = H505.24585
Derivative 2 R1 = CH₃456.16088
Derivative 3 R1 = OCH₃654.83082
Derivative 4 R2 = Cl307.5>9092
Derivative 5 R2 = CF₃258.2>9095

Causality Behind Experimental Choices:

  • Aqueous Solubility: This is a fundamental property influencing oral absorption. The morpholine group generally imparts some aqueous solubility, but substitutions on other parts of the scaffold can drastically alter this. Kinetic and thermodynamic solubility assays are crucial early indicators.

  • Cell Permeability: The Caco-2 permeability assay is the industry standard for predicting intestinal absorption. The difluoropyrimidine core is expected to influence lipophilicity and, consequently, passive diffusion across cell membranes.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes, this parameter predicts the extent of first-pass metabolism. The fluorine atoms on the pyrimidine ring are often incorporated to block potential sites of metabolism and enhance stability.

  • Plasma Protein Binding (PPB): The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect. High PPB can limit efficacy and tissue distribution.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential.

Detailed Protocol: Caco-2 Permeability Assay

This assay predicts in vivo drug absorption across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. A reference compound with low permeability (e.g., Lucifer Yellow) is also used to confirm the tightness of the cell junctions.

  • Permeability Assessment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a time course (e.g., 30, 60, 90, 120 minutes). To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Detailed Protocol: Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

  • Incubation: The test compound is incubated with human liver microsomes and an NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships in drug metabolism studies.

ADME_Workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Impacts Absorption pk_study Rodent PK Study (Oral & IV Dosing) permeability->pk_study Predicts Absorption stability Metabolic Stability (Microsomes/Hepatocytes) stability->pk_study Predicts First-Pass Metabolism ppb Plasma Protein Binding ppb->pk_study Impacts Distribution & Clearance bioavailability Oral Bioavailability (%) pk_study->bioavailability clearance Clearance (mL/min/kg) pk_study->clearance volume Volume of Distribution (L/kg) pk_study->volume half_life Half-life (h) pk_study->half_life

Caption: A typical experimental workflow for in vitro and in vivo ADME assessment.

Metabolic_Pathway Parent This compound Derivative PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Parent->PhaseI Metabolite1 Oxidized Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Metabolite2 Conjugated Metabolite PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite2->Excretion

Caption: A simplified metabolic pathway for a hypothetical pyrimidine derivative.

Conclusion and Future Directions

While a direct comparative analysis of the ADME properties of this compound derivatives is currently limited by the lack of consolidated public data, the framework presented here provides a robust methodology for conducting such an evaluation. Future research focused on synthesizing a series of these compounds and systematically evaluating their ADME profiles using the standardized protocols outlined would be of immense value to the medicinal chemistry community. Such studies would enable the elucidation of clear structure-ADME relationships, guiding the design of next-generation kinase inhibitors with optimized pharmacokinetic properties for improved clinical success.

References

Due to the lack of specific literature on the comparative ADME properties of this compound derivatives, this section would typically list the authoritative sources cited throughout the text. For this framework, the references would include seminal papers and reviews on in vitro ADME assays, the role of fluorine in medicinal chemistry, and pharmacokinetic principles.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond groundbreaking discoveries to the responsible management of laboratory resources, including the safe disposal of chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Morpholino-4,6-difluoropyrimidine, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to handle this compound confidently and safely from acquisition to disposal.

Hazard Assessment and Characterization

Expected Hazard Profile:

Based on its chemical structure, this compound is anticipated to exhibit one or more of the following hazardous properties:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory system.[3]

  • Environmental Hazard: Potentially toxic to aquatic life.

The presence of the fluorinated pyrimidine core is significant, as this class of compounds can interfere with biological processes.[1][4] The morpholino group, while generally of low toxicity, can form nitrosamines in the presence of nitrites, which are potent carcinogens.

Personal Protective Equipment (PPE):

Due to the potential hazards, the following PPE is mandatory when handling this compound in any form:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[5]Protects against accidental splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect before use and change immediately if contaminated.[6]Prevents skin contact and potential absorption of the chemical.
Body Protection A flame-resistant lab coat, fully buttoned.[5]Protects the body from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[7]Minimizes the inhalation of dust or vapors.

Waste Segregation and Container Selection

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[8]

Segregation Protocol:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, leak-proof container. This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is confirmed.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[9][10]

Container Requirements:

All waste containers must be:

  • Chemically compatible with this compound.[11]

  • In good condition, with no leaks or cracks.[12]

  • Securely sealed with a tight-fitting lid when not in use.[9]

  • Properly labeled with the words "Hazardous Waste" and the full chemical name.[12]

Step-by-Step Disposal Procedures

The following protocols provide a clear workflow for the safe disposal of this compound.

For Small Quantities (Milligram to Gram Scale):

  • Collection: Carefully transfer any residual solid this compound into a designated hazardous waste container using a dedicated spatula.

  • Decontamination of Glassware:

    • Rinse the emptied container and any contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse as hazardous waste in your designated liquid waste container.[12] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they meet local wastewater regulations.[9]

  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name and an approximate concentration of the waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.[9]

For Larger Quantities and Bulk Disposal:

  • Professional Disposal: The primary and recommended method for disposing of larger quantities of this compound is through a licensed hazardous waste disposal company.[13]

  • Do Not Attempt In-Lab Deactivation: Due to the stable nature of the fluorinated pyrimidine ring, in-lab deactivation is not recommended without a validated and peer-reviewed protocol.[8] Attempting to neutralize or deactivate this compound without a thorough understanding of the reaction products could lead to the generation of more hazardous substances.

  • Packaging for Pickup:

    • Ensure the original container is securely sealed and properly labeled.

    • If the original container is compromised, overpack it into a larger, compatible, and labeled container.

    • Store in a designated hazardous waste storage area away from incompatible materials.[9]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert your colleagues and supervisor.

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and wash with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled, Sealed Container ppe->collect_waste check_incompatible Check for Incompatible Waste Mixtures (e.g., Strong Acids, Oxidizing Agents) collect_waste->check_incompatible store_waste Store in a Secure, Ventilated Hazardous Waste Area check_incompatible->store_waste No Incompatibles ehs_pickup Arrange for Pickup by EHS or Licensed Waste Disposal Company store_waste->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (2025, May 21).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Sigma-Aldrich. (2024, March 7). Safety Data Sheet for 2-Amino-4-(trifluoromethyl)pyrimidine.
  • Sigma-Aldrich. (2021, October 7).
  • Sigma-Aldrich. (2024, September 8).
  • Sigma-Aldrich. (2025, August 25).
  • Sigma-Aldrich. (2024, August 9).
  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • National Cancer Institute at Frederick. Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU).
  • BenchChem. Navigating the Disposal of Novel Bioactive Compounds: A General Protocol.
  • National Center for Biotechnology Information. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • BenchChem. Comprehensive Safety Protocol for Handling 5-(Furan-3-yl)pyrimidine.
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-Pyrimidinamine, 4,6-dimethyl-.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet for 2-Amino-4,6-dimethoxypyrimidine.
  • BenchChem. Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine.
  • PubChem. 2-Ethoxy-4,6-Difluoropyrimidine.
  • ChemBK. (2024, April 9). 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE.
  • BenchChem.
  • Defense Centers for Public Health.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • PubMed. (2008). Disposing of expired drugs and chemicals: new options for compounders.
  • BenchChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Morpholino-4,6-difluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the landscape of drug development requires not only scientific acumen but also an unwavering commitment to safety. When handling novel or specialized compounds like 2-Morpholino-4,6-difluoropyrimidine, for which comprehensive public safety data may be limited, a proactive and evidence-based approach to personal protection is paramount. This guide synthesizes established safety protocols for structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. Our core principle is to treat the compound with the caution merited by its constituent chemical motifs: the biologically active difluoropyrimidine core and the corrosive nature of morpholine derivatives.

Foundational Hazard Assessment: The Rationale for Caution

Based on data from similar compounds, we must assume this compound presents the following risks until proven otherwise:

  • Severe Skin and Eye Damage: Related dichloropyrimidines are classified as causing severe skin burns and eye damage.[3][4] Morpholine itself is a corrosive material capable of causing chemical burns and serious eye damage.[5][6]

  • Acute Toxicity: Analogues such as 2-Ethoxy-4,6-difluoropyrimidine are noted as being toxic if swallowed and fatal in contact with skin or if inhaled.[7]

  • Respiratory Irritation: Many pyrimidine derivatives are categorized as respiratory irritants.[3][8]

  • Skin Sensitization: The potential to cause an allergic skin reaction is a documented hazard for related compounds.[3][7]

This assessment mandates that our first line of defense is not PPE, but robust engineering and administrative controls.

Engineering Controls: Your Primary Barrier

Personal protective equipment is the final safeguard, not the first. Before any handling occurs, ensure the following engineering and administrative controls are in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and addition to reaction mixtures, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[4][9]

  • Emergency Facilities: An eyewash station and a safety shower must be immediately accessible in the laboratory.[4][10]

  • Restricted Access: The area where the compound is handled should be clearly marked, and access should be limited to trained personnel.

  • Standard Hygiene: Prohibit eating, drinking, or smoking in the laboratory. Always wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[3][11]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be deliberate and comprehensive, creating a barrier against all potential routes of exposure.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the high probability of severe eye irritation or damage, eye protection is non-negotiable.[8][11]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. Standard safety glasses do not provide an adequate seal against splashes or fine particulates.

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g), working with solutions, or performing any operation with a heightened splash risk, a full-face shield must be worn over chemical splash goggles.[12]

Skin & Body Protection: Preventing Dermal Contact and Absorption

Dermal exposure is a critical risk, with related compounds being potentially fatal upon skin contact.[7] A multi-component approach is essential.

  • Gloves: A single pair of gloves is insufficient. Double-gloving is required.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant glove, such as thicker nitrile or neoprene.[8] Always check the manufacturer's compatibility charts for resistance to fluorinated and amine-containing organic compounds.

    • Protocol: Gloves must be inspected for defects before each use. Remove and replace them immediately if contamination is suspected. Never wear gloves outside the laboratory area.

  • Laboratory Coat/Gown: A standard cotton lab coat is not sufficient protection against chemical splashes.

    • Required: A lab coat made of a chemically resistant material, such as polyester or a cotton/poly blend, with a fully buttoned front and tight-fitting cuffs.

    • For High-Risk Tasks: For handling larger quantities or in situations with a high risk of splashing, a disposable, fluid-resistant gown worn over the lab coat is recommended. Materials like Tyvek can offer superior protection against fine particulates.[13]

Respiratory Protection: A Necessary Precaution

While a fume hood is the primary control for inhalation hazards, respiratory protection is crucial for specific scenarios.

  • Standard Operations: When working exclusively within a certified fume hood, additional respiratory protection is typically not required.

  • Mandatory Use Scenarios:

    • Spill Cleanup: In the event of a spill outside of a fume hood, a NIOSH-approved respirator is essential.

    • Weighing Powders (if not in a vented enclosure): If weighing the solid compound outside of a containment device like a vented balance enclosure, a filtering facepiece respirator (e.g., an N95) is the minimum requirement to prevent inhalation of airborne particles.

    • Aerosol Generation: For any procedure with the potential to generate aerosols, a respirator is required. A surgical mask provides no protection against chemical vapors or fine particulates.[12][14]

Hazard CategoryPotential Risk from this compoundRequired PPE Protocol
Eye Damage Severe irritation, chemical burns, potential for blindness.[3][5]Chemical splash goggles (minimum). Face shield over goggles for splash risks.
Skin Corrosion/Toxicity Chemical burns, allergic reactions, potential for fatal systemic effects.[3][7]Double-glove with chemically resistant outer glove. Chemically resistant lab coat.
Inhalation Toxicity Irritation of the respiratory tract, potential systemic toxicity.[3][8]Handle exclusively in a chemical fume hood. Respirator for spills/aerosols.

Procedural Plans: Integrating Safety into Your Workflow

Safe handling is a process, not just a checklist of equipment. The following procedural steps are designed to minimize risk at every stage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Handling 2-Morpholino- 4,6-difluoropyrimidine task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid solution Handling Solution / Reaction task_type->solution Liquid spill Spill or Maintenance task_type->spill Emergency ppe_weighing Minimum PPE: - Double Gloves - Goggles - Resistant Lab Coat Additional: - N95 Respirator (if outside hood) - Face Shield (if >1g) weighing->ppe_weighing In Fume Hood or Vented Enclosure ppe_solution Minimum PPE: - Double Gloves - Goggles - Resistant Lab Coat Additional: - Face Shield - Disposable Gown (if splash risk) solution->ppe_solution In Fume Hood ppe_spill Required PPE: - Double Gloves (Heavy Duty) - Goggles & Face Shield - Impermeable Gown/Coverall - NIOSH-Approved Respirator spill->ppe_spill Emergency Procedure

Caption: PPE selection workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, don all required PPE as determined by your task assessment. Ensure the fume hood is operational and the work area is clear.

  • Weighing: If weighing the solid, use a disposable weigh boat. Perform this task in a fume hood or a vented balance enclosure to contain any dust.

  • Transfer: When adding the solid or a solution to a vessel, do so slowly and carefully to avoid splashing or generating dust/aerosols.

  • Post-Handling: After completing the task, wipe down the exterior of any containers with a suitable solvent before removing them from the fume hood.

Disposal Plan

Disposal must be treated with the same level of caution as handling.

  • PPE Disposal: All disposable PPE, including gloves, gowns, and weigh boats, that has come into contact with the compound is considered hazardous waste.[1] It must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Chemical Waste: Unused compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour this material down the drain.[9] Collect it in a properly labeled, sealed waste container.

  • Container Decontamination: "Empty" containers that held the compound are not truly empty and must be managed as hazardous waste or triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[15]

  • Final Disposal: All waste must be handled by your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][3]

By adhering to this comprehensive guide, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research. Always consult your institution's specific chemical hygiene plan and safety officers for any additional requirements.

References

  • Fisher Scientific. (2009).
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine. URL
  • Fisher Scientific. (2024). Safety Data Sheet: Tris(dimethylamino)aluminum dimer. URL
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2016). Safety Data Sheet: 2-Hydrazino-4-(trifluoromethyl)pyrimidine. URL
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment. URL
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine. URL
  • Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Manufacturer. URL
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. URL
  • University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. URL
  • PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. URL
  • NHS. (2018). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. URL
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. URL
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Ethoxy-4-fluoro-6-hydrazinopyrimidine. URL
  • BenchChem. (2025).
  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. URL
  • Carl ROTH. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.